molecular formula C4H11NO2<br>C4H11NO2<br>(CH2CH2OH)2NH B148175 Diethanolamine CAS No. 61791-44-4

Diethanolamine

Cat. No.: B148175
CAS No.: 61791-44-4
M. Wt: 105.14 g/mol
InChI Key: ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description

Diethanolamine (DEA), with the molecular formula C₄H₁₁NO₂ and CAS Number 111-42-2, is an organic compound that is both a secondary amine and a diol . It is a colorless, viscous liquid with a faint, ammonia-like odor and is highly soluble in water and alcohol . This compound is a critical reagent in scientific research and industrial applications. It serves as a key precursor in the synthesis of surfactants and emulsifiers, which are essential components in the study of detergent formulations, personal care products, and textile processing aids . Its role as a corrosion inhibitor and an acidic gas scrubber, particularly for the removal of hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from gas streams, is of significant importance in environmental and energy research . Furthermore, DEA is a valuable building block in organic synthesis, used in the production of compounds like morpholine and various agrochemical intermediates . From a toxicological perspective, research indicates that the mechanism of this compound-induced toxicity in rodent studies is not primarily due to nitrosamine formation but is linked to the induction of choline deficiency . This compound competes with ethanolamine for incorporation into phospholipids, which can disrupt cellular membrane integrity and function . The International Agency for Research on Cancer (IARC) has classified this compound as "possibly carcinogenic to humans" (Group 2B) . This product is supplied as a high-purity material to ensure consistent and reliable results in a laboratory setting. It is intended for research use only and is not intended for diagnostic or therapeutic purposes, or for personal use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-hydroxyethylamino)ethanol
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InChI

InChI=1S/C4H11NO2/c6-3-1-5-2-4-7/h5-7H,1-4H2
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InChI Key

ZBCBWPMODOFKDW-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)NCCO
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO2, Array
Record name DIETHANOLAMINE
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Related CAS

14426-21-2 (hydrochloride), 20261-60-3 (sulfate[2:1] salt), 23251-72-1 (acetate salt), 29870-32-4 (phosphate salt), 50909-06-3 (maleate), 59219-56-6 (sulfate[1:1]), 66085-61-8 (sulfite), 66085-61-8 (sulfite[1:1])
Record name Diolamine [INN]
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DSSTOX Substance ID

DTXSID3021932
Record name Diethanolamine
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Molecular Weight

105.14 g/mol
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Physical Description

Diethanolamine appears as oily colorless liquid or solid white crystals. Slight rotten fish or ammonia odor. Denser than water. (USCG, 1999), Liquid; Pellets or Large Crystals, Colorless crystals or a syrupy, white liquid (above 82 degrees F) with a mild, ammonia-like odor; [NIOSH] Deliquescent; [CHEMINFO], Solid, WHITE CRYSTALS OR COLOURLESS VISCOUS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR., Colorless crystals or a syrupy, white liquid (above 82 °F) with a mild, ammonia-like odor.
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Record name Ethanol, 2,2'-iminobis-
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Boiling Point

516.4 °F at 760 mmHg (Decomposes) (NTP, 1992), 268.8 °C, BP: 217 °C at 150 mm Hg; 20 °C at 0.01 mm Hg, 268.80 °C. @ 760.00 mm Hg, 269 °C, 516 °F (decomposes), 516 °F (Decomposes)
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Flash Point

279 °F (NTP, 1992), 279 °F, 134 °C (Open cup), 342 °F (172 °C) (open cup), 134 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 57 °F (NTP, 1992), Miscible (1X10+6 mg/L) with water at 20 °C, Very soluble in water, ethanol; slightly soluble in ethyl ether, benzene, Miscible with methanol. acetone, alcohol, chloroform, glycerin. Solubility at 25 °C in benzene: 4.2%; in ether: 0.8%; in carbon tetrachloride: <0.1%; in heptane: <0.1%. Slightly soluble to insoluble in petroleum ether., 1000 mg/mL at 20 °C, Solubility in water: very good, 95%
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.095 at 82.4 °F (USCG, 1999) - Denser than water; will sink, 1.0966 at 20 °C, Relative density (water = 1): 1.09 (liquid), 1.1, 1.10
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.65 (Air = 1), Relative vapor density (air = 1): 3.65, 3.65
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Vapor Pressure

5 mmHg at 280 °F ; <0.01 mmHg at 68 °F (NTP, 1992), 0.00028 [mmHg], 2.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C:, <0.01 mmHg
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0208.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Color/Form

A faintly colored, viscous liquid or deliquescent prisms, Deliquescent prisms. Usually offered as a viscous liquid, Colorless crystals or a syrupy, white liquid (above 82 °F)

CAS No.

111-42-2
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Melting Point

82 °F (NTP, 1992), 27.9 °C, 28 °C, 82 °F
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Foundational & Exploratory

Synthesis and Purification of Diethanolamine: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of diethanolamine (DEA) for research and development purposes. The following sections detail the prevalent synthetic route, methodologies for achieving high purity, and analytical techniques for quality assessment, ensuring a reliable supply of this critical intermediate for pharmaceutical and chemical research.

Synthesis of this compound

The commercial and laboratory-scale synthesis of this compound is predominantly achieved through the reaction of ethylene oxide with ammonia.[1][2][3] This process, known as ammonolysis of ethylene oxide, yields a mixture of monoethanolamine (MEA), this compound (DEA), and triethanolamine (TEA).[1][4] The reaction proceeds via a series of consecutive nucleophilic additions of ammonia to ethylene oxide, followed by the addition of the resulting ethanolamines to further molecules of ethylene oxide.

The overall reaction scheme is as follows:

  • NH₃ + C₂H₄O → HOCH₂CH₂NH₂ (MEA)

  • HOCH₂CH₂NH₂ + C₂H₄O → (HOCH₂CH₂)₂NH (DEA)

  • (HOCH₂CH₂)₂NH + C₂H₄O → (HOCH₂CH₂)₃N (TEA)

The selectivity towards this compound is a critical aspect of the synthesis and can be influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the use of catalysts.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol describes a typical laboratory-scale batch synthesis of this compound.

Materials:

  • Aqueous ammonia (e.g., 28-30% NH₃ by weight)

  • Ethylene oxide (liquefied)

  • Pressurized reaction vessel (autoclave) equipped with a stirrer, temperature and pressure gauges, and inlet/outlet ports.

Procedure:

  • Reactor Charging: The autoclave is charged with aqueous ammonia. The vessel is then sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Pressurization and Heating: The reactor is pressurized with nitrogen and heated to the desired reaction temperature, typically in the range of 60-150°C.[7]

  • Ethylene Oxide Addition: Liquefied ethylene oxide is slowly introduced into the reactor. The addition rate is carefully controlled to manage the exothermic nature of the reaction and maintain a stable temperature and pressure. The reaction pressure is generally maintained between 1 to 10 MPa.[7][8]

  • Reaction: The reaction mixture is stirred continuously at the set temperature and pressure for a specified duration, typically several hours, to ensure complete consumption of ethylene oxide.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the pressure is carefully released.

  • Product Mixture: The resulting product is a crude mixture of MEA, DEA, TEA, unreacted ammonia, and water.

Data Presentation: Synthesis Parameters

The following table summarizes typical reaction parameters for the synthesis of this compound. The product distribution is highly dependent on the molar ratio of ammonia to ethylene oxide. A higher ratio of ammonia favors the formation of MEA, while lower ratios increase the yield of DEA and TEA.[9]

ParameterValueReference
Reactants Ethylene Oxide, Aqueous Ammonia[1][2]
Ammonia to Ethylene Oxide Molar Ratio 1:1 to 10:1 (for varying product distribution)[6][8]
Reaction Temperature 60 - 150 °C[7]
Reaction Pressure 1 - 10 MPa[7][8]
Catalyst Typically none required for laboratory scale[10]
Typical DEA Yield in Crude Mixture 20 - 35%[10]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Ethylene Oxide - Aqueous Ammonia Reactor Pressurized Reactor (Autoclave) Reactants->Reactor Charge Reaction Reaction Conditions: - 60-150 °C - 1-10 MPa Reactor->Reaction Heat & Pressurize Cooling Cooling & Depressurization Reaction->Cooling Reaction Completion Crude_Mixture Crude Product Mixture: - MEA - DEA - TEA - Water - Ammonia Cooling->Crude_Mixture Product Recovery

Diagram of the this compound synthesis workflow.

Purification of this compound

The crude reaction mixture requires purification to isolate this compound of high purity suitable for research applications. The primary method for separating the ethanolamines is fractional distillation, often performed under reduced pressure to prevent thermal degradation.[1][11][12]

Experimental Protocol: Fractional Distillation

This protocol outlines the purification of this compound from the crude reaction mixture by fractional distillation.

Apparatus:

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Vacuum source (for vacuum distillation)

  • Manometer

Procedure:

  • Removal of Ammonia and Water: The crude mixture is first heated at atmospheric pressure to remove the majority of the unreacted ammonia and water.

  • Fractional Distillation Setup: The remaining mixture of ethanolamines is transferred to a distillation flask. The fractional distillation apparatus is assembled. For vacuum distillation, the system is connected to a vacuum pump and a manometer.[13][14]

  • Distillation Process:

    • The mixture is heated, and the temperature is carefully monitored.

    • The first fraction collected will be predominantly monoethanolamine (boiling point: ~170 °C at atmospheric pressure).

    • As the temperature rises, the fraction containing this compound is collected (boiling point: ~269 °C at atmospheric pressure; lower under vacuum).[12]

    • Triethanolamine, having the highest boiling point (~335 °C at atmospheric pressure), will remain in the distillation flask.

  • Vacuum Distillation: To avoid the high temperatures required for atmospheric distillation, which can lead to degradation, vacuum distillation is highly recommended.[12] The pressure is reduced, which lowers the boiling points of the ethanolamines. For example, at a reduced pressure, DEA can be distilled at around 160-180°C.[12]

  • Purity Analysis: The purity of the collected this compound fraction is assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation: Purification Parameters
ParameterValueReference
Purification Method Fractional Distillation / Vacuum Distillation[1][11]
Boiling Point of DEA (atm. pressure) ~269 °C[12]
Boiling Point of DEA (reduced pressure) ~160 - 180 °C[12]
Typical Achievable Purity >99%[5]

Purification Workflow Diagram

Purification_Workflow Crude_Mixture Crude Product Mixture Initial_Distillation Atmospheric Distillation Crude_Mixture->Initial_Distillation Remove NH₃ & H₂O Ethanolamine_Mix MEA, DEA, TEA Mixture Initial_Distillation->Ethanolamine_Mix Fractional_Distillation Fractional Distillation (Atmospheric or Vacuum) Ethanolamine_Mix->Fractional_Distillation MEA_Fraction Monoethanolamine (First Fraction) Fractional_Distillation->MEA_Fraction DEA_Fraction This compound (Second Fraction) Fractional_Distillation->DEA_Fraction TEA_Residue Triethanolamine (Residue) Fractional_Distillation->TEA_Residue Purified_DEA High-Purity DEA DEA_Fraction->Purified_DEA Collect

Diagram of the this compound purification workflow.

Quality Control and Analytical Methods

Ensuring the purity of this compound is crucial for its application in research and drug development. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques for this purpose.[15][16]

Experimental Protocol: Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., a polar or a specialized amine column).

Sample Preparation:

  • The this compound sample is dissolved in a suitable solvent, such as methanol or ethanol.

  • For improved peak shape and resolution, derivatization to a less polar and more volatile compound (e.g., trimethylsilyl or trifluoroacetyl derivatives) can be performed.[17]

GC Parameters:

ParameterTypical Value
Column e.g., Agilent CP-Volamine
Carrier Gas Helium
Injector Temperature 250 - 270 °C
Detector Temperature (FID) 280 - 300 °C
Oven Temperature Program e.g., Initial temp 50°C, ramp to 250°C
Injection Volume 1 µL
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a suitable detector, such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as ethanolamines lack a strong UV chromophore.[18] Pulsed Amperometric Detection (PAD) can also be used.[19]

Sample Preparation:

  • The this compound sample is dissolved in the mobile phase.

HPLC Parameters:

ParameterTypical Value
Column e.g., Primesep 100 (mixed-mode) or Dionex OmniPac PAX-500
Mobile Phase Acetonitrile/Water with an additive like trifluoroacetic acid (TFA) or sodium hydroxide
Flow Rate 0.5 - 1.0 mL/min
Column Temperature Ambient or slightly elevated (e.g., 30-40 °C)
Injection Volume 10 - 20 µL
Data Presentation: Analytical Parameters
Analytical MethodColumn TypeDetectorTypical Purity Assessed
Gas Chromatography (GC) Capillary (e.g., polar-deactivated)Flame Ionization Detector (FID)>99%
High-Performance Liquid Chromatography (HPLC) Mixed-Mode or Ion-ExchangeRefractive Index (RI), ELSD, or PAD>99%

Conclusion

The synthesis of this compound via the ammonolysis of ethylene oxide, followed by purification through fractional distillation, provides a reliable method for obtaining high-purity material for research purposes. Careful control of reaction and purification parameters is essential to achieve the desired product quality. The analytical methods outlined in this guide are crucial for verifying the purity and ensuring the suitability of the synthesized this compound for sensitive applications in drug development and scientific research.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aqueous Diethanolamine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physical and chemical properties of aqueous diethanolamine (DEA) solutions. This compound is a versatile organic compound widely utilized in various industrial and pharmaceutical applications, including gas sweetening, as a surfactant, and as a corrosion inhibitor. A thorough understanding of its behavior in aqueous solutions is critical for process optimization, formulation development, and ensuring safety and efficacy in its applications.

Physical Properties

The physical properties of aqueous DEA solutions are highly dependent on concentration and temperature. This section presents a compilation of key physical property data in a structured format to facilitate comparison and application.

Density

The density of aqueous DEA solutions increases with increasing DEA concentration and decreases with increasing temperature.[1]

Table 1: Density of Aqueous this compound Solutions at Various Temperatures

DEA (wt%)Density at 293.15 K (g/cm³)Density at 303.15 K (g/cm³)Density at 313.15 K (g/cm³)Density at 323.15 K (g/cm³)
51.00511.00210.99830.9939
101.01311.00971.00561.0009
151.02091.01731.01311.0083
201.02861.02481.02041.0156
251.03611.03221.02771.0227
301.04341.03941.03491.0299
351.05061.04661.04201.0370
401.05771.05361.04901.0440

Data sourced from Razavizadeh et al. (2017).[2]

Viscosity

The viscosity of aqueous DEA solutions increases significantly with increasing DEA concentration and decreases with increasing temperature.[3][4]

Table 2: Dynamic Viscosity of Aqueous this compound Solutions at Various Temperatures

DEA (wt%)Viscosity at 293.15 K (mPa·s)Viscosity at 313.15 K (mPa·s)Viscosity at 333.15 K (mPa·s)Viscosity at 353.15 K (mPa·s)
101.761.050.690.49
202.861.621.020.70
304.882.601.561.03
408.414.232.421.53
5015.27.153.902.36
6029.312.86.553.79
7061.125.112.16.58
8014353.624.112.4
9037312852.825.4

Data sourced from Arachchige et al. (2013).[4]

Refractive Index

The refractive index of aqueous DEA solutions increases with increasing DEA concentration.[2]

Table 3: Refractive Index of Aqueous this compound Solutions at 298.15 K

DEA (wt%)Refractive Index (nD)
51.3415
101.3501
151.3587
201.3673
251.3758
301.3844
351.3929
401.4013

Data sourced from Razavizadeh et al. (2017).[2]

Surface Tension

The surface tension of aqueous DEA solutions generally decreases with increasing temperature and varies with concentration.

Table 4: Surface Tension of Aqueous this compound Solutions

DEA (wt%)Temperature (°C)Surface Tension (mN/m)
102568.3
202563.8
302559.5
402555.6
502552.3
105064.1
205059.8
305055.7
405052.0
505048.9
Heat Capacity

The specific heat capacity of aqueous DEA solutions is a function of both concentration and temperature. Generally, the heat capacity decreases with increasing DEA concentration.[5]

Table 5: Isobaric Heat Capacity of Aqueous this compound Solutions at 0.1 MPa

DEA (wt%)Heat Capacity at 293.15 K (J/g·K)Heat Capacity at 313.15 K (J/g·K)Heat Capacity at 333.15 K (J/g·K)Heat Capacity at 353.15 K (J/g·K)
103.9353.9664.0044.045
203.7113.7433.7843.829
303.4893.5233.5683.617
403.2723.3083.3563.407

Data sourced from Fernández et al. (2023).[5]

Thermal Conductivity

The thermal conductivity of aqueous DEA solutions decreases with increasing temperature.[6]

Table 6: Thermal Conductivity of Aqueous this compound Solutions at Atmospheric Pressure

DEA (wt%)Temperature (K)Thermal Conductivity (W/m·K)
Pure303.150.231
Pure313.150.228
Pure323.150.225
Pure333.150.222
Pure343.150.219
Pure353.150.216

Chemical Properties

Acidity and Basicity

This compound is a weak base. The pKa of its conjugate acid is approximately 8.88 at 25°C. This property is fundamental to its application in acid gas absorption.

Reactions with Acid Gases (CO₂ and H₂S)

Aqueous DEA solutions are widely used to remove acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from gas streams. The primary reaction mechanism involves the basic amine group of DEA reacting with the acidic gas.

With H₂S, the reaction is a fast acid-base neutralization: R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

The reaction with CO₂ is more complex and proceeds through a zwitterion intermediate to form a carbamate: R₂NH + CO₂ ⇌ R₂N⁺HCOO⁻ (zwitterion) R₂N⁺HCOO⁻ + R₂NH ⇌ R₂NCOO⁻ + R₂NH₂⁺

DEA_CO2_Reaction DEA1 DEA (R₂NH) Zwitterion Zwitterion (R₂N⁺HCOO⁻) DEA1->Zwitterion + CO₂ CO2 CO₂ Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate + DEA Protonated_DEA Protonated DEA (R₂NH₂⁺) Zwitterion->Protonated_DEA + DEA DEA2 DEA (R₂NH)

Reaction of this compound with Carbon Dioxide.
Degradation Chemistry

Aqueous DEA solutions can undergo thermal and oxidative degradation, especially at elevated temperatures and in the presence of acid gases. Key degradation products include 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)piperazine (BHEP). The formation of these products can lead to solvent loss, equipment fouling, and corrosion.

Experimental Protocols

This section outlines the generalized experimental methodologies for determining the key physical properties of aqueous DEA solutions.

Density Measurement

Method: Vibrating Tube Densitometry

  • Apparatus: A digital vibrating tube densimeter.

  • Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water, at the desired experimental temperature.

  • Sample Preparation: Aqueous DEA solutions of known concentrations are prepared gravimetrically using an analytical balance.

  • Measurement: The sample is injected into the oscillating U-tube of the densimeter. The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.

  • Temperature Control: The temperature of the measurement cell is precisely controlled using a built-in Peltier thermostat.

  • Data Acquisition: The density is recorded once the reading stabilizes. Measurements are typically repeated to ensure reproducibility.

Density_Measurement_Workflow start Start prep Prepare Aqueous DEA Solutions start->prep calib Calibrate Densitometer (Air and Water) prep->calib inject Inject Sample into Vibrating U-tube calib->inject stabilize Allow Temperature and Reading to Stabilize inject->stabilize record Record Density stabilize->record repeat Repeat for all Samples record->repeat repeat->inject Next Sample end End repeat->end Done

Workflow for Density Measurement.
Viscosity Measurement

Method: Rotational Rheometry or Capillary Viscometry

  • Apparatus: A rotational rheometer with a suitable geometry (e.g., concentric cylinders or cone-plate) or a set of calibrated capillary viscometers (e.g., Ubbelohde type).

  • Calibration: The instrument is calibrated using standard viscosity fluids at the test temperatures.

  • Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

  • Measurement (Rotational Rheometer): The sample is placed in the measurement cell. The torque required to rotate the spindle at a constant angular velocity is measured, from which the dynamic viscosity is calculated.

  • Measurement (Capillary Viscometer): The time taken for a fixed volume of the sample to flow through the capillary under gravity is measured. The kinematic viscosity is calculated from this time and the viscometer constant. Dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the solution.

  • Temperature Control: The sample temperature is maintained using a circulating fluid bath.

  • Data Acquisition: Multiple readings are taken for each sample to ensure accuracy.

Refractive Index Measurement

Method: Abbe Refractometry

  • Apparatus: An Abbe refractometer.

  • Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

  • Measurement: A few drops of the sample are placed on the prism of the refractometer. The prism is illuminated, and the telescope is adjusted until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • Temperature Control: The temperature of the prisms is controlled by a circulating water bath.

  • Data Acquisition: The refractive index is read directly from the instrument's scale.

Surface Tension Measurement

Method: Wilhelmy Plate or Du Noüy Ring Method

  • Apparatus: A tensiometer equipped with a Wilhelmy plate or a Du Noüy ring.

  • Calibration: The instrument is calibrated using a known weight.

  • Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

  • Measurement: The plate or ring is brought into contact with the surface of the liquid. The force required to pull the plate or ring through the surface is measured by a microbalance. This force is then used to calculate the surface tension.

  • Temperature Control: The sample is placed in a thermostated vessel.

  • Data Acquisition: Measurements are repeated until a consistent value is obtained.

Heat Capacity Measurement

Method: Differential Scanning Calorimetry (DSC)

  • Apparatus: A differential scanning calorimeter.

  • Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and enthalpies of fusion (e.g., indium).

  • Sample Preparation: A known mass of the aqueous DEA solution is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Measurement: The sample and reference pans are heated at a constant rate over the desired temperature range. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature. This difference is proportional to the heat capacity of the sample.

  • Data Acquisition: The heat flow is recorded as a function of temperature, and the specific heat capacity is calculated by comparing the heat flow of the sample to that of a known standard (e.g., sapphire) under the same conditions.

Thermal Conductivity Measurement

Method: Transient Hot-Wire Method

  • Apparatus: A thermal conductivity analyzer based on the transient hot-wire principle.

  • Calibration: The instrument is calibrated with a reference fluid of known thermal conductivity (e.g., toluene or water).

  • Sample Preparation: Aqueous DEA solutions of known concentrations are prepared.

  • Measurement: A thin platinum wire immersed in the sample is heated by a step-wise application of electric current. The temperature rise of the wire over a short period is measured by recording its resistance change.

  • Temperature Control: The sample cell is maintained at a constant temperature in a thermostatic bath.

  • Data Acquisition: The thermal conductivity is calculated from the rate of temperature increase of the wire. The transient nature of the measurement minimizes the influence of natural convection.

References

The Unseen Guardian: A Technical Guide to the Corrosion Inhibition Mechanism of Diethanolamine on Mild Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the relentless battle against material degradation, understanding the molecular intricacies of corrosion inhibition is paramount. This in-depth technical guide delves into the core mechanism by which diethanolamine (DEA) shields mild steel from corrosive attack. By synthesizing key experimental data and elucidating the underlying electrochemical and physical processes, this document serves as a comprehensive resource for professionals engaged in materials science and inhibitor development.

The Core Mechanism: A Tale of Adsorption and Protection

This compound (C₄H₁₁NO₂) emerges as a formidable corrosion inhibitor for mild steel, primarily in acidic environments.[1][2][3] Its efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that stifles the electrochemical reactions responsible for corrosion.[1][2]

The inhibition mechanism is predominantly characterized by physical adsorption .[1][2] This process involves the electrostatic interaction between the charged metal surface and the charged DEA molecules. In acidic solutions, the steel surface acquires a positive charge, while DEA molecules can become protonated, leading to an electrostatic attraction. The nitrogen and oxygen atoms in the DEA molecule, with their lone pairs of electrons, also play a crucial role in the adsorption process by coordinating with the vacant d-orbitals of iron atoms on the steel surface.[2]

Studies have shown that DEA functions as a mixed-type inhibitor .[1][2][3] This means it impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The adsorption of DEA molecules on the mild steel surface effectively blocks the active sites for both of these reactions, thereby reducing the overall corrosion rate. The adsorption of DEA on the mild steel surface in a 0.5 M H₂SO₄ solution has been found to follow the Frumkin's adsorption isotherm .[1][2][3]

Quantitative Efficacy: A Data-Driven Perspective

The performance of this compound as a corrosion inhibitor is quantifiable through various experimental parameters. The following tables summarize key data from scientific literature, offering a comparative overview of its effectiveness under different conditions.

Table 1: Inhibition Efficiency of this compound on Mild Steel in 0.5 M H₂SO₄ at 303 K

DEA Concentration (M)Inhibition Efficiency (%)
10⁻³88.7
10⁻⁴79.4
10⁻⁵70.1
10⁻⁶62.8
10⁻⁷55.3

Data sourced from Singh et al. (2007).[1][2]

Table 2: Electrochemical Polarization Parameters for Mild Steel in 0.5 M H₂SO₄ with and without this compound at 303 K

Inhibitor Concentration (M)Ecorr (mV vs. SCE)Icorr (μA/cm²)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
Blank-480100070120
10⁻⁷-47844775125
10⁻⁶-47537280130
10⁻⁵-47229985135
10⁻⁴-47020690140
10⁻³-46511395145

Data sourced from Singh et al. (2007).[2]

Table 3: Corrosion Rate of Mild Steel in the Presence of this compound

Corrosive MediumDEA ConcentrationTemperature (°C)Corrosion Rate (mm/year)
Cassava Fluid0.5 M298 K0.0411
Cassava Fluid2.0 M298 K0.0101
Cassava Fluid0.5 M333 K0.0003
Cassava Fluid2.0 M333 K0.0002

Data sourced from Igwe & Edori (2020).[4]

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams, generated using Graphviz, illustrate the corrosion inhibition mechanism and a typical experimental workflow.

InhibitionMechanism cluster_solution Corrosive Solution (e.g., H₂SO₄) cluster_surface Mild Steel Surface cluster_inhibition Inhibition Action H+ H⁺ ions Cathodic_sites Cathodic sites H+->Cathodic_sites H₂ Evolution (Corrosion) DEA_protonated Protonated DEA (DEAH⁺) Fe Fe (Anodic sites) DEA_protonated->Fe Electrostatic Adsorption Protective_Layer Formation of Protective DEA Layer DEA DEA molecules DEA->DEA_protonated Protonation DEA->Fe Coordinate Bonding (N, O lone pairs) Fe2+ Fe²⁺ ions Fe->Fe2+ Anodic Dissolution (Corrosion) Protective_Layer->Fe Blocks Anodic Sites Protective_Layer->Cathodic_sites Blocks Cathodic Sites

Caption: DEA Corrosion Inhibition Mechanism on Mild Steel.

ExperimentalWorkflow cluster_prep 1. Sample Preparation cluster_exposure 2. Corrosion Test cluster_analysis 3. Analysis MildSteel Mild Steel Coupon Polishing Polishing & Cleaning MildSteel->Polishing Weighing1 Initial Weighing Polishing->Weighing1 Immersion Immersion for Specified Time & Temp Weighing1->Immersion Solution Corrosive Medium +/- DEA Solution->Immersion Weighing2 Final Weighing Immersion->Weighing2 Electrochem Electrochemical Tests (Polarization, EIS) Immersion->Electrochem Surface Surface Analysis (SEM) Immersion->Surface WeightLoss Weight Loss Calculation Weighing2->WeightLoss

References

An In-depth Technical Guide on the Reaction Kinetics of Diethanolamine with H2S and CO2 in Gas Sweetening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of diethanolamine (DEA) with hydrogen sulfide (H₂S) and carbon dioxide (CO₂) in aqueous solutions, a critical process in industrial gas sweetening. This document details the underlying reaction mechanisms, presents quantitative kinetic data, outlines common experimental protocols for kinetic studies, and illustrates key concepts through diagrams.

Introduction to Gas Sweetening with this compound

Gas sweetening is the process of removing acidic gases, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from sour gas streams.[1] This purification is essential to meet sales gas specifications, prevent corrosion in pipelines and equipment, and minimize environmental impact.[2][3] Aqueous solutions of alkanolamines, such as this compound (DEA), are widely used as solvents in these processes due to their reactivity and ability to be regenerated.[4][5] DEA, a secondary amine, reacts with H₂S and CO₂ through chemical absorption, and the efficiency of this process is largely governed by the reaction kinetics.[6][7]

Reaction Kinetics of this compound with H₂S

The reaction between DEA and H₂S in an aqueous solution is an acid-base reaction that proceeds via a proton transfer mechanism.[7][8][9] This reaction is considered to be instantaneous or very rapid.[8][10] The overall reaction is as follows:

R₂NH + H₂S ⇌ R₂NH₂⁺ + HS⁻

Where R represents the ethanol group (C₂H₄OH). The high speed of this reaction is attributed to the direct and rapid transfer of a proton from the weakly acidic H₂S to the basic nitrogen atom of the DEA molecule.[8]

Reaction Kinetics of this compound with CO₂

The reaction between DEA and CO₂ is more complex than that with H₂S and is generally described by the zwitterion mechanism.[11][12][13] This two-step mechanism involves the formation of a zwitterion intermediate, which is then deprotonated by a base (another DEA molecule, water, or hydroxide ion) to form a stable carbamate.[2][14][15]

Step 1: Zwitterion Formation R₂NH + CO₂ ⇌ R₂NH⁺COO⁻

Step 2: Deprotonation R₂NH⁺COO⁻ + B ⇌ R₂NCOO⁻ + BH⁺

Where B can be R₂NH, H₂O, or OH⁻. The overall reaction rate is influenced by the concentrations of both DEA and CO₂, as well as the temperature of the solution.[16]

Competitive Kinetics of H₂S and CO₂ with DEA

In typical industrial applications, both H₂S and CO₂ are present in the sour gas stream and compete for reaction with DEA. Due to the instantaneous nature of the proton transfer reaction with H₂S, DEA reacts preferentially with H₂S over CO₂.[17] This selectivity is a key consideration in the design and operation of gas sweetening units. The much faster reaction rate of H₂S with DEA allows for the selective removal of H₂S by controlling the contact time between the gas and the amine solution.

Quantitative Kinetic Data

The following tables summarize the reaction rate constants and activation energies for the reactions of DEA with H₂S and CO₂ under various experimental conditions, as reported in the literature.

Table 1: Second-Order Reaction Rate Constants (k₂) for the DEA-CO₂ Reaction

Temperature (K)DEA Concentration (wt%)k₂ (m³/kmol·s)Reference
2985 - 25Varies with concentration[18]
293 - 31320 (in MDEA/DEA blend)Varies with blend ratio[1]
298Not Specified412
313 - 3433.0 M (in MDEA/DEA blend)Varies with blend ratio[19]
293 - 313167 - 500 mol/m³Varies with concentration

Table 2: Activation Energies for DEA Reactions with H₂S and CO₂

ReactantActivation Energy (kJ/mol)Reference
CO₂45 (in MDEA solution)[6]
CO₂Varies with blend composition[20]
H₂S105-111 (on Fe-based catalysts)[21]

Experimental Protocols for Kinetic Studies

Several experimental techniques are employed to investigate the kinetics of gas-liquid reactions in amine treating processes. The most common methods include the stopped-flow technique, the wetted-wall column, and the stirred-cell reactor.

Stopped-Flow Technique

The stopped-flow method is suitable for studying fast reactions in the liquid phase. In this technique, two reactant solutions (e.g., a CO₂-loaded solution and a DEA solution) are rapidly mixed, and the subsequent change in a physical property, such as UV-Vis absorbance or conductivity, is monitored over a very short timescale (milliseconds).[16][22]

Detailed Methodology:

  • Solution Preparation: Prepare separate aqueous solutions of the reactants (e.g., dissolved CO₂ and DEA) at the desired concentrations and temperature.

  • Syringe Loading: Load the reactant solutions into two separate driving syringes of the stopped-flow apparatus.

  • Rapid Mixing: A pneumatic drive rapidly pushes the plungers of the syringes, forcing the two solutions through a high-efficiency mixer and into an observation cell.

  • Flow Stoppage and Data Acquisition: The flow is abruptly stopped, and a detector (e.g., a spectrophotometer) records the change in signal as the reaction proceeds in the observation cell.

  • Data Analysis: The kinetic data is then fitted to a suitable rate law to determine the reaction rate constants.

Wetted-Wall Column

A wetted-wall column provides a well-defined gas-liquid interfacial area for studying mass transfer with chemical reaction.[23][24] In this setup, a thin film of the liquid (DEA solution) flows down the inner surface of a vertical tube while the gas (containing H₂S and/or CO₂) flows concurrently or counter-currently.[3][25]

Detailed Methodology:

  • Column Setup: A vertical column with a precisely known inner diameter and length is used. The temperature of the column is controlled using a jacket.

  • Liquid Film Formation: The DEA solution is introduced at the top of the column and distributed to form a thin, uniform film flowing down the inner wall.

  • Gas Flow: The gas mixture is introduced into the column at a controlled flow rate.

  • Sampling and Analysis: The concentrations of the acid gases in the inlet and outlet gas streams, as well as in the liquid, are measured.

  • Data Analysis: The rate of absorption is calculated from the change in gas concentration and the gas flow rate. This data, along with the known interfacial area, is used to determine the overall mass transfer coefficient and the reaction kinetics.

Stirred-Cell Reactor

A stirred-cell reactor consists of a vessel with a flat, well-defined gas-liquid interface.[26] Both the gas and liquid phases are agitated to ensure good mixing and minimize mass transfer resistances in the bulk phases.

Detailed Methodology:

  • Reactor Setup: A thermostatted vessel is filled with a known volume of the DEA solution. The gas phase above the liquid is filled with the reactant gas mixture at a known pressure.

  • Agitation: Both the gas and liquid phases are stirred at a constant rate to create a flat and stable interface.

  • Data Acquisition: The rate of gas absorption is typically measured by monitoring the pressure drop in the gas phase over time.

  • Data Analysis: The absorption rate data is analyzed using the two-film theory to separate the effects of mass transfer and chemical reaction, allowing for the determination of the kinetic parameters.

Visualizations

Reaction Mechanisms and Experimental Workflow

DEA_H2S_Reaction DEA This compound (R₂NH) TransitionState Proton Transfer (Instantaneous) DEA->TransitionState H2S Hydrogen Sulfide (H₂S) H2S->TransitionState Products Protonated DEA (R₂NH₂⁺) + Hydrosulfide Ion (HS⁻) TransitionState->Products

Caption: Reaction mechanism of this compound with H₂S.

DEA_CO2_Reaction cluster_step1 Step 1: Zwitterion Formation cluster_step2 Step 2: Deprotonation DEA1 This compound (R₂NH) Zwitterion Zwitterion Intermediate (R₂NH⁺COO⁻) DEA1->Zwitterion CO2 Carbon Dioxide (CO₂) CO2->Zwitterion Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate Zwitterion->Carbamate Base Base (B) (e.g., another DEA molecule) Base->Carbamate ProtonatedBase Protonated Base (BH⁺)

Caption: Zwitterion mechanism for the reaction of this compound with CO₂.

Experimental_Workflow start Start: Define Experimental Conditions (T, P, Conc.) prep Prepare Reactant Solutions (DEA, H₂S/CO₂ source) start->prep setup Set up Kinetic Apparatus (Stopped-Flow, Wetted-Wall, or Stirred-Cell) prep->setup run Perform Experiment and Acquire Raw Data (e.g., Absorbance vs. Time, Pressure Drop) setup->run analysis Data Analysis: Calculate Reaction Rates run->analysis modeling Kinetic Modeling: Fit Data to Rate Law analysis->modeling results Determine Kinetic Parameters (Rate Constants, Activation Energy) modeling->results end End: Report Findings results->end

Caption: General experimental workflow for studying gas-liquid reaction kinetics.

Kinetic_Model_Relationships cluster_inputs Input Parameters cluster_outputs Model Outputs Temp Temperature H2S_Rate H₂S Absorption Rate Temp->H2S_Rate + CO2_Rate CO₂ Absorption Rate Temp->CO2_Rate + DEA_Conc DEA Concentration DEA_Conc->H2S_Rate + DEA_Conc->CO2_Rate + H2S_Conc H₂S Partial Pressure H2S_Conc->H2S_Rate + H2S_Conc->CO2_Rate - (competitive) CO2_Conc CO₂ Partial Pressure CO2_Conc->H2S_Rate - (competitive) CO2_Conc->CO2_Rate + Selectivity H₂S/CO₂ Selectivity H2S_Rate->Selectivity + CO2_Rate->Selectivity -

Caption: Logical relationships in a kinetic model for competitive absorption.

References

Diethanolamine and its Derivatives: A Technical Guide to Biological Activity and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethanolamine (DEA), a secondary amine and a diol, and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities and diverse applications in pharmaceuticals and beyond. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of DEA and its derivatives. We explore their antimicrobial, anti-inflammatory, and anticancer properties, supported by quantitative data from recent studies. Detailed experimental protocols for key biological assays are provided to facilitate reproducible research. Furthermore, this guide illustrates the critical signaling pathways influenced by these compounds, including the mechanism of DEA-induced choline deficiency and apoptotic pathways, through clear, structured diagrams. This document aims to be a comprehensive resource for researchers and professionals in drug discovery and development, highlighting the therapeutic potential and toxicological considerations of this important chemical family.

Introduction

This compound (DEA) is an organic compound widely used in various industrial and consumer products, including cosmetics, detergents, and as a corrosion inhibitor.[1][2] Its derivatives, formed through reactions involving its secondary amine and hydroxyl groups, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] These activities range from antimicrobial and anti-inflammatory to potential anticancer effects, making them promising candidates for drug development.[3][4] This guide delves into the core biological activities of this compound and its derivatives, presenting key data, experimental methodologies, and mechanistic insights relevant to researchers in the field.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of the parent compound, this compound, is crucial for the synthesis and evaluation of its derivatives.

PropertyValueReference
Molecular Formula C₄H₁₁NO₂[5]
Molecular Weight 105.14 g/mol [5]
Appearance Deliquescent prisms or viscous liquid[5]
Melting Point 28 °C[5]
Boiling Point 268.8 °C[5]
Density 1.0940 g/cm³ at 25 °C[5]
Solubility Miscible with water, methanol, acetone, ethanol[5]
logP -1.43[5]
pKa 8.96[6]

Synthesis of this compound Derivatives

The synthesis of biologically active this compound derivatives often involves the modification of the secondary amine or the two hydroxyl groups. Common synthetic strategies include N-alkylation, acylation, and condensation reactions to produce a wide array of structures, including Schiff bases, amides, and esters.

General Synthesis of N-Substituted this compound Derivatives

A common method for synthesizing N-substituted this compound derivatives involves the reaction of this compound with an appropriate alkylating or acylating agent.

Experimental Protocol: Synthesis of N-cyanomethyl-diethanolamine

  • Dissolve 2.5 g of this compound and 7 mL of triethylamine in 15 mL of methanol.

  • While stirring and cooling the solution, add 3.9 g of bromoacetonitrile dropwise.

  • Continue stirring the reaction mixture for 3 hours at room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • To the resulting concentrate, add 15 mL of dichloromethane and filter off any insoluble materials.

  • Concentrate the filtrate under reduced pressure.

  • Purify the final product using an alumina column chromatography, eluting with dichloromethane.[7]

Synthesis of this compound-based Amino Acid Derivatives

These derivatives are synthesized to mimic antimicrobial peptides and often possess an amphiphilic nature.

Experimental Protocol: Synthesis of Boc-protected this compound

  • Dissolve 0.75 g (7.14 mmol) of this compound in 20 mL of tetrahydrofuran (THF).

  • Add a solution of 2.34 g (10.7 mmol) of di-tert-butyl dicarbonate in 35 mL of THF dropwise over 1 hour, maintaining the pH at 8.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, remove the solvent under vacuum.

  • Acidify the resulting mixture with a 20% citric acid solution and extract with ethyl acetate (3 x 75 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate and filter.

  • Remove the solvent to obtain the Boc-protected this compound.[8]

Biological Activities and Applications

This compound derivatives have demonstrated a wide range of biological activities, positioning them as valuable scaffolds in drug discovery.

Antimicrobial Activity

Several this compound derivatives exhibit significant activity against a spectrum of bacteria and fungi. The mechanism often involves the disruption of the microbial cell membrane.

Quantitative Data: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound TypeTest OrganismMIC (µg/mL)Reference
N-substituted maleimides (alkyl)Staphylococcus aureus8-32[9]
N-substituted maleimides (alkyl)Enterococcus faecalis8-32[9]
N-substituted maleimides (alkyl)Escherichia coli8-32[9]
Metal complex of L4Staphylococcus aureus16.11[10]
Tetramic acid derivative 3hMRSA4[11]
Tetramic acid derivative 3cCryptococcus neoformans8[11]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Anticancer Activity

This compound derivatives, including their metal complexes and Schiff bases, have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and inhibition of key signaling pathways.

Quantitative Data: IC₅₀ Values of this compound Derivatives in Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Platinum(II) complex (3)Ovarian cancer (A2780)56[5]
M4cLung carcinoma (A549)1.75[13]
M4eLung carcinoma (A549)2.05[13]
Complex (I)Lung cancer (Lu-1)0.8[14]
Complex (I)Liver cancer (Hep-G2)0.4[14]
Compound 3dBreast cancer (MCF-7)43.4[15]
Compound 4dBreast cancer (MDA-MB-231)35.1[15]

Experimental Protocol: MTT Assay for Cytotoxicity in HeLa Cells

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the culture medium and add 100 µL of fresh medium containing 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.[16][17]

Anti-inflammatory Activity

Certain this compound derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO).

Quantitative Data: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC₅₀Reference
DHA-EA derivative J9Nur77 binding affinity (KD)8.58 x 10-6 M[4]
OADPNO Inhibition (48h)1.09 ± 0.01 µg/mL[18]
OADPNO Inhibition (72h)0.95 ± 0.01 µg/mL[18]

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to LPS-stimulated cells without the test compound.[19]

Mechanisms of Action: Signaling Pathways

The biological activities of this compound and its derivatives are mediated through various molecular mechanisms and signaling pathways.

This compound-Induced Choline Deficiency

One of the most studied mechanisms of this compound toxicity is its interference with choline metabolism. DEA competitively inhibits choline uptake and can be phosphorylated at the expense of choline, leading to a state of choline deficiency.[8][14] This can result in decreased levels of essential metabolites like phosphocholine and S-adenosylmethionine (SAM), impacting DNA methylation and potentially leading to tumorigenesis.[5]

choline_deficiency_pathway DEA This compound (DEA) Choline_Uptake Choline Uptake DEA->Choline_Uptake Inhibits Choline_Kinase Choline Kinase DEA->Choline_Kinase Competes with Choline Intracellular_Choline Intracellular Choline Choline_Uptake->Intracellular_Choline Intracellular_Choline->Choline_Kinase SAM S-adenosylmethionine (SAM) (Methyl Donor) Intracellular_Choline->SAM Metabolism Phosphocholine Phosphocholine Choline_Kinase->Phosphocholine Phosphatidylcholine Phosphatidylcholine (Membrane Synthesis) Phosphocholine->Phosphatidylcholine DNA_Methylation DNA Methylation SAM->DNA_Methylation Tumorigenesis Potential Tumorigenesis DNA_Methylation->Tumorigenesis Dysregulation leads to

Caption: DEA-induced choline deficiency pathway.

Induction of Apoptosis via Caspase Activation

Many anticancer this compound derivatives exert their cytotoxic effects by inducing apoptosis, a programmed cell death process. A key mechanism in apoptosis is the activation of a cascade of proteases called caspases. This can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) pathways.

apoptosis_pathway DEA_Derivative This compound Derivative Death_Receptor Death Receptor DEA_Derivative->Death_Receptor Activates (Extrinsic Pathway) Mitochondria Mitochondria DEA_Derivative->Mitochondria Induces Stress (Intrinsic Pathway) Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Cytochrome c release activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: General apoptotic pathway involving caspases.

Modulation of Inflammatory Signaling

Some this compound derivatives exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. For instance, certain derivatives can inhibit the activation of nuclear factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of pro-inflammatory genes.[4][20]

Applications in Drug Development

The diverse biological activities of this compound derivatives make them attractive candidates for various therapeutic applications.

  • Antimicrobial Agents: Due to their efficacy against a range of pathogens, including drug-resistant strains, these derivatives are being explored as new antibiotics and antifungals.[3]

  • Anticancer Therapeutics: The potent cytotoxicity of some derivatives against cancer cells, coupled with their ability to induce apoptosis, highlights their potential as novel chemotherapeutic agents.[3]

  • Anti-inflammatory Drugs: Derivatives that can modulate inflammatory pathways are being investigated for the treatment of inflammatory diseases.[4]

  • Drug Delivery Systems: The amphiphilic nature of some this compound derivatives makes them suitable for use in the development of drug delivery systems, such as nanocarriers, to improve the solubility and bioavailability of other therapeutic agents.

Conclusion and Future Perspectives

This compound and its derivatives constitute a promising and versatile class of compounds with significant potential in drug discovery and development. Their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects, warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity while minimizing potential toxicity. The elucidation of their detailed mechanisms of action will be crucial for their clinical translation. The development of novel synthetic methodologies will also play a key role in expanding the chemical diversity of this important class of molecules, paving the way for the discovery of new and effective therapeutic agents.

References

An In-depth Technical Guide to the Toxicology of Diethanolamine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology of diethanolamine (DEA), a compound commonly used in a variety of industrial and consumer products, including cosmetics, metalworking fluids, and pharmaceuticals. This document synthesizes key findings on its toxicological profile, mechanisms of action, and regulatory landscape, with a focus on data and methodologies relevant to a laboratory setting.

Executive Summary

This compound (DEA) exhibits a complex toxicological profile characterized by low acute toxicity but significant cumulative effects with repeated exposure. The primary routes of human exposure are dermal contact and inhalation. In laboratory animals, DEA has been shown to induce liver and kidney tumors, particularly in mice, through a non-genotoxic mechanism. The leading hypothesis for its carcinogenicity involves the induction of choline deficiency, leading to disruptions in phospholipid metabolism and cellular signaling. This guide presents detailed toxicological data, experimental protocols, and visual representations of key pathways to aid researchers in understanding and evaluating the risks associated with DEA.

Toxicological Profile

The toxicological effects of DEA have been extensively studied, with key findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its genotoxicity and carcinogenicity.

Acute and Chronic Toxicity

DEA generally displays low acute toxicity. However, repeated or prolonged exposure can lead to more severe effects, particularly on the liver and kidneys.

Table 1: Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 ValueReference
RatOral710 - 1,600 mg/kg[1][2][3]
RatIntraperitoneal120 mg/kg[1]
RatIntravenous778 mg/kg[1]
RabbitDermal12,200 mg/kg[1]
Guinea PigOral~2 g/kg

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect-Level (LOAEL) for this compound

SpeciesExposure DurationRouteNOAELLOAELEndpointReference
Rat (Female)13 weeksDrinking Water14 mg/kg/day-Reduced erythropoiesis, exacerbated nephropathy[3][4]
Rat13 weeksDermal< 32 mg/kg-Hematological changes, nephropathy, hyperkeratosis[5][6]
Mouse13 weeksDermal< 80 mg/kg-Cytologic alteration of the liver, acanthosis[5][6]
Rat90 daysInhalation1.5 mg/m³ (NOAEC)-Laryngeal irritation[7]
Carcinogenicity

The National Toxicology Program (NTP) conducted comprehensive 2-year dermal carcinogenesis studies on DEA in F344/N rats and B6C3F1 mice.[8][9][10]

Table 3: Summary of Carcinogenicity Findings from NTP 2-Year Dermal Studies (TR-478)

SpeciesSexExposure Concentrations (mg/kg)Evidence of Carcinogenic ActivityTarget OrgansReference
RatMale16, 32, 64No Evidence-[9]
RatFemale8, 16, 32No Evidence-[9]
MouseMale20, 40, 80Clear EvidenceLiver, Kidney[9]
MouseFemale40, 80, 160Clear EvidenceLiver[9]

Table 4: Incidence of Neoplasms in B6C3F1 Mice from NTP 2-Year Dermal Study (TR-478)

NeoplasmSexControl (0 mg/kg)20 mg/kg40 mg/kg80 mg/kg160 mg/kg
Hepatocellular Adenoma or Carcinoma (combined) Male29/50 (58%)35/50 (70%)42/50 (84%)43/50 (86%)-
Female10/50 (20%)-25/50 (50%)38/50 (76%)45/50 (90%)
Renal Tubule Adenoma or Carcinoma (combined) Male0/50 (0%)2/50 (4%)8/50 (16%)11/50 (22%)-
Genotoxicity

The weight of evidence from a battery of in vitro and in vivo assays indicates that DEA is not genotoxic.[5][6]

Table 5: Summary of Genotoxicity Studies for this compound

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimuriumWith and without S9Negative[5][6]
Mouse Lymphoma Assay (L5178Y TK+/-)Mouse lymphoma cellsWith and without S9Negative[5][6]
Chromosomal AberrationsChinese hamster ovary (CHO) cellsWith and without S9Negative[5][6]
Sister Chromatid ExchangeChinese hamster ovary (CHO) cellsWith and without S9Negative[5][6]
In vivo Micronucleus AssayMouse peripheral blood erythrocytesN/ANegative[5][6]

Mechanism of Action: Choline Deficiency Hypothesis

The primary mechanism proposed for DEA-induced hepatocarcinogenesis in mice is the induction of choline deficiency.[11][12][13] DEA competitively inhibits the transport of choline into cells and can be phosphorylated by choline kinase, thereby depleting intracellular choline pools.[14][15] Choline is an essential nutrient crucial for the synthesis of phosphatidylcholine, a major component of cell membranes, and for the regulation of lipid metabolism and epigenetic processes through its role as a methyl donor.

Chronic choline deficiency can lead to:

  • Disrupted Phospholipid Metabolism: Inhibition of phosphatidylcholine synthesis.[14]

  • Increased Cell Proliferation: Compensatory regeneration in response to cellular stress.

  • Altered DNA Methylation: Depletion of S-adenosylmethionine (SAM), the primary methyl donor for DNA methylation, which can lead to epigenetic changes and altered gene expression.[15]

  • Oxidative Stress: Increased production of reactive oxygen species.

These events collectively contribute to a cellular environment that promotes tumor development.

Signaling Pathway Diagram

DEA_Choline_Deficiency_Pathway cluster_Extracellular Extracellular Space cluster_Cell Hepatocyte cluster_Intracellular Intracellular Space DEA_ext This compound (DEA) Choline_Transporter Choline Transporter DEA_ext->Choline_Transporter Inhibition DEA_int DEA DEA_ext->DEA_int Uptake Choline_ext Choline Choline_ext->Choline_Transporter Choline_int Choline Choline_Transporter->Choline_int CK Choline Kinase DEA_int->CK Competitive Substrate SAM S-adenosylmethionine (SAM) Choline_int->SAM Metabolism Choline_int->CK PCho Phosphocholine CDP_Choline_Pathway CDP-Choline Pathway PCho->CDP_Choline_Pathway PDEA Phospho-DEA PC Phosphatidylcholine (PC) Membrane Membrane Integrity PC->Membrane Decreased Synthesis Oxidative_Stress Oxidative Stress Membrane->Oxidative_Stress Disruption SAH S-adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions DNA_Methylation DNA Methylation SAM->DNA_Methylation Decreased Levels Gene_Expression Altered Gene Expression DNA_Methylation->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Tumor_Formation Tumor Formation Cell_Proliferation->Tumor_Formation Oxidative_Stress->Tumor_Formation CK->PCho CK->PDEA CDP_Choline_Pathway->PC

Caption: DEA-induced choline deficiency pathway leading to hepatocarcinogenesis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of DEA's toxicological properties. The following sections outline key experimental protocols.

In Vitro Cytotoxicity Assays

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[16]

Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at an appropriate density and allow them to attach overnight.

  • Treatment: Expose cells to various concentrations of DEA for a predetermined period (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red (e.g., 50 µg/mL) for approximately 2-3 hours.

  • Dye Extraction: Wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a wavelength of approximately 540 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[17]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described for the NRU assay.

  • MTT Incubation: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Genotoxicity Assays

This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively, to detect point mutations.[18]

Protocol:

  • Bacterial Strains: Utilize a set of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537) with and without an exogenous metabolic activation system (S9 mix).

  • Exposure: Expose the bacterial strains to a range of DEA concentrations in the presence of a minimal amount of histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Plate the treated bacteria on a minimal agar medium and incubate for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).

  • Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

Protocol:

  • Cell Culture and Treatment: Culture mammalian cells (e.g., CHO, human peripheral blood lymphocytes) and expose them to various concentrations of DEA, with and without S9 mix.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.

Dermal Absorption Studies (OECD TG 428)

Franz diffusion cells are commonly used to assess the percutaneous absorption of substances.[19][20]

Protocol:

  • Skin Preparation: Use excised human or animal skin mounted on Franz diffusion cells, with the dermal side in contact with a receptor fluid (e.g., phosphate-buffered saline).

  • Dosing: Apply a known amount of DEA (often radiolabeled) in a relevant vehicle (e.g., cosmetic formulation) to the epidermal surface.

  • Sampling: Collect the receptor fluid at predetermined time intervals over a specified period (e.g., 24 hours).

  • Analysis: Analyze the receptor fluid for the concentration of the test substance or its radiolabel. At the end of the experiment, analyze the amount of substance remaining on the skin surface, within the stratum corneum (via tape stripping), and in the epidermis and dermis.

  • Data Calculation: Calculate the absorption rate and the total amount absorbed.

Experimental Workflow Diagram

DEA_Toxicology_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment cluster_Analysis Data Analysis and Interpretation Cytotoxicity Cytotoxicity Assays (NRU, MTT) Genotoxicity_InVitro Genotoxicity Assays (Ames, Micronucleus) Cytotoxicity->Genotoxicity_InVitro Dose selection Acute_Toxicity Acute Toxicity Studies (LD50) Genotoxicity_InVitro->Acute_Toxicity Dermal_Absorption Dermal Absorption (Franz Cells) Toxicokinetics Toxicokinetics (ADME) Dermal_Absorption->Toxicokinetics Chronic_Toxicity Subchronic/Chronic Studies (NOAEL, LOAEL) Acute_Toxicity->Chronic_Toxicity Dose range finding Carcinogenicity Carcinogenicity Bioassay (2-year dermal study) Chronic_Toxicity->Carcinogenicity Risk_Assessment Risk Assessment Chronic_Toxicity->Risk_Assessment Mechanism Mechanism of Action Studies (Choline Deficiency) Carcinogenicity->Mechanism Toxicokinetics->Carcinogenicity Mechanism->Risk_Assessment

Caption: A typical workflow for the toxicological evaluation of this compound.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of DEA is critical for interpreting toxicological data.

  • Absorption: DEA is readily absorbed following oral administration.[21][22] Dermal absorption is slower and species-dependent, with mice showing greater absorption than rats and humans.[7][22]

  • Distribution: Following absorption, DEA distributes to various tissues, with the highest concentrations found in the liver and kidneys.[5][21][22] It has a long half-life and tends to bioaccumulate with repeated exposure.[22]

  • Metabolism: DEA is primarily excreted unchanged.[21][22] However, with repeated administration, some metabolism to N-methylated derivatives occurs.[22] DEA can also be incorporated into phospholipids.[23]

  • Excretion: The primary route of excretion for absorbed DEA is via the urine.[5][21][22]

Regulatory Landscape

Several regulatory and advisory bodies have established exposure limits for DEA.

Table 6: Occupational Exposure Limits for this compound

OrganizationLimitValueNotes
OSHA (Occupational Safety and Health Administration) PEL (Permissible Exposure Limit) - TWA3 ppm (15 mg/m³)
NIOSH (National Institute for Occupational Safety and Health) REL (Recommended Exposure Limit) - TWA3 ppm (15 mg/m³)10-hour TWA
ACGIH (American Conference of Governmental Industrial Hygienists) TLV (Threshold Limit Value) - TWA1 mg/m³Inhalable fraction and vapor; Skin notation
California Proposition 65 NSRL (No Significant Risk Level) - Dermal6.4 µ g/day Proposed

In the European Union, the use of DEA in cosmetics is restricted.

Conclusion

The toxicology of this compound is complex, with a clear link between dermal exposure and the development of liver and kidney tumors in mice. The non-genotoxic mechanism, driven by choline deficiency, is a key aspect of its carcinogenic potential. This guide provides a foundational understanding of DEA's toxicological properties, supported by quantitative data and detailed experimental protocols. For researchers and drug development professionals, a thorough understanding of these principles is essential for conducting accurate risk assessments and ensuring the safe use of products containing this compound. Further research into the species-specific differences in susceptibility to DEA-induced choline deficiency will be crucial for refining human health risk assessments.

References

An In-depth Technical Guide to the Solubility of Diethanolamine in Various Organic and Inorganic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of diethanolamine (DEA) in a diverse range of organic and inorganic solvents. This compound, a secondary amine and a diol, exhibits a versatile solubility profile owing to its unique molecular structure, which includes both polar hydroxyl groups and a basic secondary amine group. This dual functionality allows for significant interaction with a variety of solvent types, a critical consideration in industrial applications, chemical synthesis, and pharmaceutical formulations.

Quantitative Solubility Data

The solubility of this compound has been quantitatively determined in several common organic solvents. The following tables summarize the available data, providing a clear comparison of its solubility at standard conditions.

Solubility in Organic Solvents
SolventChemical FormulaSolubility ( g/100g solvent) at 25°C
BenzeneC₆H₆4.2[1][2][3]
Diethyl Ether(C₂H₅)₂O0.8[1][2][3]
Carbon TetrachlorideCCl₄< 0.1[1][2][3]
n-HeptaneC₇H₁₆< 0.1[1][2]
Petroleum Ether-Slightly soluble to insoluble[1]
Miscibility with Various Solvents

This compound is fully miscible with a range of polar organic and inorganic solvents, meaning they can be mixed in all proportions to form a homogeneous solution.

SolventChemical FormulaClassification
WaterH₂OInorganic
MethanolCH₃OHOrganic (Alcohol)
EthanolC₂H₅OHOrganic (Alcohol)
Acetone(CH₃)₂COOrganic (Ketone)
ChloroformCHCl₃Organic (Halogenated Hydrocarbon)
GlycerinC₃H₈O₃Organic (Polyol)

Note: Several sources confirm the miscibility of this compound with water, alcohol, acetone, chloroform, and glycerin[1][4][5].

Understanding this compound's Solubility: A Molecular Perspective

The solubility characteristics of this compound are directly linked to its molecular structure. The presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) group allows for the formation of hydrogen bonds with polar solvents.

G cluster_DEA This compound Molecule cluster_solvents Solvent Classes cluster_polar Polar Solvents cluster_nonpolar Non-Polar Solvents DEA HN(CH₂CH₂OH)₂ Water Water (H₂O) DEA->Water High Solubility (Hydrogen Bonding) Alcohols Alcohols (e.g., Methanol) DEA->Alcohols High Solubility (Hydrogen Bonding) Hydrocarbons Hydrocarbons (e.g., Heptane) DEA->Hydrocarbons Low Solubility (Weak van der Waals forces)

Caption: Logical relationship between this compound's structure and its solubility in polar and non-polar solvents.

In polar protic solvents like water and alcohols, the hydrogen atoms of this compound's hydroxyl and amine groups can act as hydrogen bond donors, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. This extensive hydrogen bonding network leads to high solubility, or miscibility.

Conversely, in non-polar solvents such as heptane and carbon tetrachloride, the primary intermolecular forces are weak van der Waals forces. The significant energy required to break the strong hydrogen bonds between this compound molecules is not compensated by the weak interactions with non-polar solvent molecules, resulting in poor solubility.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is crucial for its application in various fields. The following are detailed methodologies for key experiments cited in the literature.

Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

G start Start step1 Add excess this compound to the solvent in a sealed flask. start->step1 step2 Agitate the flask at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium. step1->step2 step3 Allow the solution to stand undisturbed for phase separation (undissolved solute settles). step2->step3 step4 Carefully withdraw an aliquot of the supernatant (saturated solution). step3->step4 step5 Analyze the concentration of this compound in the aliquot using a suitable analytical method (e.g., GC, HPLC, or titration). step4->step5 end End step5->end

Caption: Experimental workflow for the Isothermal Shake-Flask solubility determination method.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask with a secure stopper. The use of excess solute ensures that a saturated solution is formed.

  • Equilibration: The flask is placed in a constant temperature bath and agitated using a mechanical shaker. The agitation ensures thorough mixing and facilitates the dissolution process. The system is allowed to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the concentration of the dissolved solute reaches a constant value.

  • Phase Separation: After equilibration, the agitation is stopped, and the flask is allowed to stand in the constant temperature bath for a period to allow the undissolved this compound to settle.

  • Sampling: A sample of the clear supernatant (the saturated solution) is carefully withdrawn using a pipette. Care must be taken to avoid disturbing the undissolved solute at the bottom of the flask.

  • Analysis: The concentration of this compound in the collected sample is determined using a validated analytical method. Common techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), or acid-base titration.

  • Calculation: The solubility is then calculated and expressed as grams of solute per 100 grams of solvent or other appropriate units.

Gravimetric Method

The gravimetric method is a simpler, though potentially less precise, method for determining solubility, particularly for solid solutes in volatile solvents.

Methodology:

  • Saturated Solution Preparation: A saturated solution of this compound is prepared in the solvent of interest at a constant temperature, following steps 1 and 2 of the isothermal shake-flask method.

  • Sampling and Weighing: A known volume or mass of the clear supernatant is carefully transferred to a pre-weighed, dry evaporating dish. The dish and its contents are then accurately weighed.

  • Solvent Evaporation: The solvent is carefully evaporated from the dish, leaving behind the non-volatile this compound. This can be achieved by heating the dish in an oven at a temperature below the boiling point of this compound but sufficient to evaporate the solvent.

  • Drying and Final Weighing: The dish containing the this compound residue is cooled in a desiccator and then weighed. The process of heating, cooling, and weighing is repeated until a constant weight is obtained, ensuring all the solvent has been removed.

  • Calculation: The mass of the dissolved this compound is determined by subtracting the initial weight of the empty dish from the final constant weight. The mass of the solvent is calculated by subtracting the mass of the this compound from the initial mass of the solution. The solubility is then expressed as the mass of this compound per mass of the solvent.

Analytical Methods for Concentration Determination

Accurate determination of the this compound concentration in the saturated solution is critical for both the isothermal shake-flask and other solubility determination methods.

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. For this compound analysis, a suitable column (e.g., a polar capillary column) and a detector such as a Flame Ionization Detector (FID) can be used.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another versatile technique for separating and quantifying compounds. As this compound lacks a strong UV chromophore, derivatization may be necessary for sensitive UV detection. Alternatively, detectors such as a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) can be employed.

  • Titration: Given that this compound is a weak base, its concentration in an aqueous or alcoholic solution can be determined by titration with a standardized strong acid, such as hydrochloric acid (HCl), using a suitable indicator or a pH meter to determine the endpoint.

This guide provides a foundational understanding of the solubility of this compound and the experimental methodologies used for its determination. For specific applications, it is recommended to consult detailed experimental studies and safety data sheets.

References

The Pivotal Role of Diethanolamine as a Secondary Amine in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethanolamine (DEA), a readily available and versatile secondary amine, has established itself as a cornerstone in the field of organic synthesis. Its bifunctional nature, possessing both a nucleophilic secondary amine and two primary hydroxyl groups, allows it to serve as a flexible building block for a diverse array of molecular architectures. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic scaffolds, its role in the preparation of active pharmaceutical ingredients (APIs), and its utility in the production of widely used industrial chemicals. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its practical application in research and development.

Core Properties and Reactivity of this compound

This compound [HN(CH₂CH₂OH)₂] is a viscous, colorless liquid or white solid at room temperature, exhibiting high solubility in water and polar organic solvents.[1] Its chemical reactivity is dictated by the interplay of its secondary amine and diol functionalities, making it a valuable precursor in numerous synthetic transformations.[2] The secondary amine is nucleophilic and can participate in a variety of coupling and condensation reactions, while the hydroxyl groups can undergo esterification, etherification, and cyclization reactions.[2][3]

Synthesis of Heterocyclic Compounds

The unique structure of this compound makes it an ideal starting material for the synthesis of various saturated heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals.[4][5]

Morpholines

Morpholine and its derivatives are crucial intermediates in organic synthesis and are found in a number of approved drugs.[6] The most direct route to the morpholine core is the acid-catalyzed dehydration and cyclization of this compound.[7]

This protocol is based on an industrial process utilizing oleum (fuming sulfuric acid) for efficient dehydration and cyclization.

Materials:

  • This compound (DEA)

  • Oleum (20% free SO₃)

  • Sodium Hydroxide (NaOH) solution (e.g., 65%)

Procedure:

  • Charge a suitable reactor with 1.2 to 1.7 parts by weight of 20% oleum per part of this compound.

  • While agitating and cooling, slowly add the this compound to the oleum. This addition is highly exothermic.

  • Heat the reaction mixture to a temperature between 180 °C and 235 °C.

  • Maintain this temperature for a reaction time of 0.5 to 1 hour.

  • After the reaction is complete, cool the mixture and carefully neutralize it with a sodium hydroxide solution to an alkaline pH.

  • The resulting alkaline slurry is then distilled to yield an aqueous solution of morpholine.

  • The morpholine can be further purified and concentrated by fractional distillation.

Quantitative Data for Morpholine Synthesis:

Catalyst/ReagentDEA:Reagent Ratio (w/w)Temperature (°C)Reaction Time (h)Yield (%)Reference
20% Oleum1 : 1.671900.590-95[8]
20% Oleum1 : 1.671831.592[8]
Sulfuric Acid1 : 1.8175-1807-8Not specified[9]
Hydrochloric Acid
aaa
200-2101535-50 (lab scale)[7]
aaa
pH adjusted to ~1.

Logical Workflow for Troubleshooting Morpholine Synthesis:

This diagram outlines a logical approach to identifying and resolving common issues encountered during the synthesis of morpholine from this compound.

G Troubleshooting Workflow for Morpholine Synthesis start Low Yield or High Impurity check_purity Verify Purity of Starting Materials (DEA, Acid) start->check_purity purity_ok Purity OK check_purity->purity_ok Purity Verified check_conditions Analyze Reaction Conditions (Temp, Time, Stoichiometry) conditions_ok Conditions OK check_conditions->conditions_ok Conditions Verified purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No optimize_conditions Optimize Reaction Parameters conditions_ok->optimize_conditions No check_workup Evaluate Neutralization and Distillation Steps conditions_ok->check_workup Yes purify_reagents->check_purity optimize_conditions->start workup_ok Workup OK check_workup->workup_ok Workup Verified optimize_workup Optimize Purification Protocol workup_ok->optimize_workup No end Problem Resolved workup_ok->end Yes optimize_workup->start

Caption: A logical workflow for troubleshooting common issues in morpholine synthesis.

Oxazolidines and Oxazolidinones

The reaction of this compound with aldehydes or ketones leads to the formation of oxazolidine rings.[10] Furthermore, this compound can serve as a precursor for oxazolidin-2-ones, which are important chiral auxiliaries and are present in several classes of antibiotics, such as Linezolid.[2][11] A general method for the synthesis of oxazolidin-2-ones involves the condensation of an ethanolamine derivative with urea under microwave irradiation.[7][8]

This protocol can be adapted for this compound to produce the corresponding bis-oxazolidinone or a mono-oxazolidinone derivative depending on the stoichiometry.

Materials:

  • Ethanolamine derivative (e.g., this compound)

  • Urea

  • Nitromethane (catalytic amount)

Procedure:

  • In a 25 mL pyrex beaker, mix the ethanolamine derivative (2 mmol) and urea (2 mmol).

  • Add a few drops of nitromethane to the mixture to form a paste.

  • Irradiate the resulting paste in a microwave oven (e.g., 650 W) for the time required to complete the reaction (typically a few minutes, monitored by TLC).

  • After cooling, the product can be purified by recrystallization or chromatography.

Quantitative Data for 2-Oxazolidinone Synthesis from various Ethanolamines:

Ethanolamine DerivativeReaction Time (min)Yield (%)Melting Point (°C)Reference
2-Aminoethanol49790[7]
(±)-2-Amino-1-butanol58739-40[7]
(±)-2-Amino-1-phenylethanol593128[7]
(-)-Norephedrine586136[7]

This compound in the Synthesis of Pharmaceuticals

This compound serves as a key intermediate in the synthesis of several active pharmaceutical ingredients.[3] Its bifunctionality allows for the introduction of the N,N-bis(2-hydroxyethyl)amino moiety or for the construction of more complex molecular frameworks.

Synthesis of Ditazole

Ditazole is a non-steroidal anti-inflammatory drug. Its synthesis involves the reaction of 2-chloro-4,5-diphenyloxazole with this compound.[1]

A detailed experimental protocol with precise quantities and yields for the synthesis of Ditazole from 2-chloro-4,5-diphenyloxazole and this compound could not be definitively sourced from the provided search results. The reaction is known to proceed via nucleophilic substitution, where the secondary amine of this compound displaces the chlorine atom on the oxazole ring.

This compound in the Synthesis of Industrial Chemicals

Beyond fine chemicals and pharmaceuticals, this compound is a crucial component in the large-scale production of various industrial products, most notably surfactants.[12]

Diethanolamide Surfactants

Fatty acid diethanolamides are non-ionic surfactants widely used in cosmetics, detergents, and personal care products as foaming agents and viscosity enhancers. They are typically produced by the reaction of fatty acids or their methyl esters with this compound.[12]

Materials:

  • Palm oil methyl ester

  • This compound

  • Sodium hydroxide (NaOH) catalyst

Procedure:

  • The amidation reaction is carried out by reacting the palm oil methyl ester with this compound.

  • A mole ratio of methyl ester to this compound of 1:5 is used.

  • A NaOH catalyst concentration of 5% (by weight of reactants) is employed.

  • The reaction mixture is heated to 160 °C for 3 hours with stirring.

  • Upon completion, the excess this compound and methanol byproduct are removed under reduced pressure.

  • The resulting diethanolamide surfactant can be further purified as needed.

Quantitative Data for Diethanolamide Synthesis:

Reactant Ratio (Ester:DEA)Catalyst (NaOH)Temperature (°C)Time (h)Conversion (%)Reference
1:5 (molar)5%160368.95[12]
1:1 (molar, Lauric Acid:DEA)Sodium Methylate (0.3-0.5%)140-1603-4Not specified[12]

Industrial Production Workflow for Diethanolamides:

This diagram illustrates a typical industrial process for the production of diethanolamide surfactants from a fatty acid source and this compound.

G Industrial Production of Diethanolamides fatty_acid Fatty Acid/Methyl Ester Feed reactor Amidation Reactor (140-160 °C, 3-4 h) fatty_acid->reactor dea This compound Feed dea->reactor catalyst Catalyst (e.g., NaOH) catalyst->reactor separation Separation Unit (Vacuum Distillation) reactor->separation purification Purification separation->purification byproduct Methanol/Water Byproduct separation->byproduct Removal unreacted_dea Unreacted DEA (Recycled) separation->unreacted_dea Recovery final_product Diethanolamide Surfactant purification->final_product unreacted_dea->dea

Caption: A simplified process flow diagram for the industrial synthesis of diethanolamide surfactants.

Conclusion

This compound's dual functionality as a secondary amine and a diol renders it an exceptionally valuable and versatile reagent in organic synthesis. From the construction of biologically active heterocyclic scaffolds like morpholines and oxazolidinones to its role as a key building block in the synthesis of pharmaceuticals and high-volume industrial chemicals, DEA continues to be an indispensable tool for chemists in both academic and industrial settings. The detailed protocols and quantitative data provided in this guide aim to empower researchers to effectively harness the synthetic potential of this fundamental chemical. As the demand for novel and complex molecules grows, the creative application of this compound is poised to play an even more significant role in the future of organic synthesis and drug development.

References

Thermal Stability and Decomposition of Diethanolamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of diethanolamine (DEA) and its decomposition products. Understanding the thermal behavior of DEA is critical for its safe handling, storage, and application in various industrial processes, including in the pharmaceutical sector where it may be used as a counter-ion or pH adjuster. This document summarizes key quantitative data, outlines experimental protocols for thermal analysis, and illustrates the primary decomposition pathways.

Thermal Stability Profile of this compound

This compound is a hygroscopic, colorless, viscous liquid or white solid at room temperature. While stable under normal storage conditions, it can undergo decomposition at elevated temperatures. The presence of oxygen, light, carbon dioxide, and certain metals can accelerate this degradation.

Decomposition Temperatures

The reported decomposition temperature of this compound varies depending on the experimental conditions, particularly the presence of other reactive species like carbon dioxide.

ParameterTemperature (°C)Conditions/Remarks
Onset Decomposition Temperature110Determined by Dynamic Differential Scanning Calorimetry (DSC)[1]
Decomposition Temperature>200At 1,013 hPa, as per ECHA data.
Decomposition Temperature Range125 - 310Dependent on the presence of CO2 and pressure, with lower temperatures observed in the presence of CO2.[2]
Auto-ignition Temperature375EC A15.[2]

Decomposition Products of this compound

The thermal decomposition of this compound can proceed through several pathways, yielding a variety of products. The composition of these products is highly dependent on the conditions, most notably the presence or absence of carbon dioxide.

Thermal Decomposition in an Inert Atmosphere

In the absence of CO2, the thermal degradation of DEA is a relatively slow process. Studies have shown that at elevated temperatures, DEA can undergo intramolecular reactions. The primary decomposition products identified under these conditions include:

  • Monoethanolamine (MEA) [3]

  • Ethylene Oxide [3]

  • Triethanolamine (TEA) [4][5]

  • Tris(2-aminoethyl)amine [5][6]

One proposed mechanism involves an intramolecular proton transfer from the hydroxyl group to the amine, leading to the cleavage of a C-N bond to form MEA and ethylene oxide.[3]

Thermal Decomposition in the Presence of Carbon Dioxide

The presence of carbon dioxide significantly influences the decomposition of this compound, leading to the formation of cyclic and more complex nitrogen-containing compounds. The principal degradation products in the presence of CO2 are:

  • 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD) [4]

  • N,N,N-tris(hydroxyethyl)ethylenediamine (THEED) [4]

  • N,N-bis(hydroxyethyl)-piperazine (BHEP) [4]

Studies conducted in batch reactors with aqueous DEA solutions and CO2 at temperatures ranging from 90 to 250 °C have identified these as the major degradation compounds.[4] At temperatures below 175 °C and with sufficient CO2 loading, the degradation can be modeled by first-order reactions leading to the formation of HEOD and THEED, with THEED further converting to BHEP.

Combustion Products

In the event of a fire, the combustion of this compound can produce a range of toxic and hazardous gases, including:

  • Nitrogen oxides (NOx)[4][7][8]

  • Hydrogen cyanide[4]

  • Formaldehyde[4]

  • Carbon monoxide (CO)[4]

  • Carbon dioxide (CO2)[4]

  • Ammonia[4]

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition of this compound are typically investigated using a combination of thermoanalytical and chromatographic techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of this compound by measuring its mass change as a function of temperature.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina, platinum).

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

  • Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which mass loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of this compound, such as melting and decomposition.

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas.

  • Temperature Program: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

  • Data Analysis: The instrument measures the difference in heat flow between the sample and the reference. The resulting DSC curve (heat flow vs. temperature) shows endothermic (heat absorbing) and exothermic (heat releasing) events. The onset temperature and peak temperature of these events provide information on melting and decomposition.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the volatile and semi-volatile decomposition products of this compound.

Methodology:

  • Decomposition Experiment: A sample of this compound is heated in a controlled environment (e.g., a sealed reactor or the injection port of the GC) to induce thermal decomposition. The experiment can be conducted in an inert atmosphere or in the presence of other substances like CO2.

  • Sample Introduction: The vapor phase containing the decomposition products is introduced into the GC-MS system. This can be done by direct injection of the headspace gas or by trapping the volatile compounds on a sorbent tube followed by thermal desorption.

  • Gas Chromatography: The decomposition products are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or mid-polar capillary column). The column temperature is typically programmed to increase over time to elute a wide range of compounds.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact) and fragmented. The mass-to-charge ratio of the resulting ions is measured.

  • Data Analysis: The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products. Quantification can be achieved by using internal or external standards.

Visualizing Decomposition Pathways and Analysis Workflow

Experimental Workflow for Thermal Stability Analysis

G Figure 1: Experimental Workflow for DEA Thermal Stability Analysis cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_product_id Decomposition Product Identification cluster_data Data Interpretation DEA_Sample This compound Sample TGA Thermogravimetric Analysis (TGA) DEA_Sample->TGA DSC Differential Scanning Calorimetry (DSC) DEA_Sample->DSC Decomposition Controlled Thermal Decomposition DEA_Sample->Decomposition Stability Thermal Stability Profile TGA->Stability DSC->Stability GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Decomposition->GCMS Products Identification of Decomposition Products GCMS->Products Mechanism Elucidation of Decomposition Mechanism Products->Mechanism G Figure 2: Simplified DEA Decomposition Pathways cluster_inert Inert Atmosphere cluster_co2 Presence of CO2 DEA This compound (DEA) MEA Monoethanolamine (MEA) DEA->MEA Heat EO Ethylene Oxide DEA->EO Heat TEA Triethanolamine (TEA) DEA->TEA Heat HEOD 3-(2-hydroxyethyl)-2-oxazolidinone (HEOD) DEA->HEOD + CO2, Heat THEED N,N,N-tris(hydroxyethyl)ethylenediamine (THEED) DEA->THEED + CO2, Heat BHEP N,N-bis(hydroxyethyl)-piperazine (BHEP) THEED->BHEP Heat

References

Diethanolamine's Dance with Metal Ions: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the interactions between diethanolamine and metal ions in aqueous solutions, this guide serves as a vital resource for researchers, scientists, and professionals in drug development. It delves into the coordination chemistry, summarizes available quantitative data, and provides detailed experimental protocols for characterizing these complex formations.

This compound (DEA), a versatile organic compound featuring both a secondary amine and two hydroxyl groups, readily engages with a variety of metal ions in aqueous environments. This interaction, primarily a chelation process, is of significant interest across numerous scientific and industrial domains. Understanding the stability and thermodynamics of the resulting metal-diethanolamine complexes is crucial for applications ranging from industrial processes to the development of novel therapeutic agents.

The Nature of the Bond: Coordination Chemistry

This compound's ability to act as a ligand stems from the lone pair of electrons on its nitrogen atom and the oxygen atoms of its two hydroxyl groups. This allows it to form coordinate bonds with metal ions, acting as a bidentate or tridentate chelating agent. The specific coordination mode is influenced by factors such as the nature of the metal ion, the pH of the solution, and the molar ratio of this compound to the metal.

With transition metals like copper(II), nickel(II), cobalt(II), and zinc(II), this compound is known to form stable mononuclear complexes. In these structures, the DEA molecule typically binds to the metal ion through the nitrogen atom and at least one of the hydroxyl groups. Under certain conditions, particularly when the hydroxyl groups are deprotonated, this compound can act as a bridging ligand, leading to the formation of more complex dimeric or polymeric structures. A notable example is the structurally characterized dimeric copper(II) complex, [Cu₂(μ-dea)₂(NCS)₂], where deprotonated this compound molecules bridge two copper centers.

Quantifying the Interaction: Stability and Thermodynamics

Table 1: Stability Constants (log K) for Copper(II)-Diethanolamine Complexes

Complex Specieslog K₁log K₂log K₃Experimental Conditions
[Cu(DEA)]²⁺4.05--30 °C, 0.1 M KNO₃
[Cu(DEA)₂]²⁺-3.25-30 °C, 0.1 M KNO₃
[Cu(DEA)₃]²⁺--2.5530 °C, 0.1 M KNO₃

Source: Mahapatra, S., & Subrahmanya, R. S. (1971). Spectrophotometric and potentiometric investigations of copper (II)-Ethanolamine complexes. Proceedings of the Indian Academy of Sciences - Section A, 74(4), 148-161.

Unveiling the Interactions: Experimental Protocols

The determination of stability constants and thermodynamic parameters for this compound-metal ion complexes relies on a suite of precise experimental techniques. The following sections outline the methodologies for the key experiments.

Potentiometric Titration: A Precise Measure of Stability

Potentiometric titration is a highly accurate and widely used method for determining the stability constants of metal complexes in solution. The technique involves monitoring the pH of a solution containing the metal ion and this compound as a standard solution of a strong base is added incrementally.

Potentiometric_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand Prepare Standard DEA Solution titration_mixture Combine Known Volumes of DEA, Metal Salt, and Acid prep_ligand->titration_mixture prep_metal Prepare Standard Metal Salt Solution prep_metal->titration_mixture prep_acid Prepare Standard Strong Acid prep_acid->titration_mixture prep_base Prepare Carbonate-Free Standard Strong Base titrate Titrate with Standard Base, Recording pH vs. Volume prep_base->titrate prep_electrolyte Prepare Background Electrolyte add_electrolyte Add Background Electrolyte for Constant Ionic Strength prep_electrolyte->add_electrolyte setup Assemble Thermostatted Titration Cell with Calibrated pH Electrode setup->titration_mixture titration_mixture->add_electrolyte add_electrolyte->titrate plot Plot Titration Curves titrate->plot calculate Calculate Protonation and Stability Constants using Specialized Software plot->calculate

Caption: Workflow for potentiometric titration to determine stability constants.

Detailed Methodology:

  • Reagent Preparation: Prepare standardized aqueous solutions of this compound, the metal salt (preferably nitrates or perchlorates to minimize competing complexation), a strong acid (e.g., HNO₃), and a carbonate-free strong base (e.g., NaOH). Also, prepare a concentrated solution of an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength throughout the titration.

  • Electrode Calibration: Calibrate the pH electrode using at least two standard buffer solutions that bracket the expected pH range of the titration.

  • Titration Procedure:

    • In a double-walled, thermostatted glass vessel, place a precisely measured volume of the this compound solution, the metal salt solution, and the strong acid.

    • Add the required volume of the background electrolyte solution.

    • Immerse the calibrated pH electrode and a stirrer into the solution.

    • Begin the titration by adding small, precise increments of the standardized strong base. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

    • To determine the protonation constants of this compound, perform a separate titration without the metal salt.

  • Data Analysis: The collected data (pH versus volume of base) is used to generate titration curves. Specialized computer programs, such as HYPERQUAD or SCOGS, are then employed to refine the protonation constants of the ligand and to calculate the stepwise and overall stability constants of the metal-diethanolamine complexes.

Spectrophotometry: A Visual Probe into Complexation

Spectrophotometry offers a powerful method for determining stability constants, particularly when the formation of a metal-diethanolamine complex results in a significant change in the solution's absorbance spectrum.

Spectrophotometry_Workflow cluster_prep Solution Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis prep_metal Prepare Standard Metal Salt Solution prepare_series Prepare Series of Solutions with Varying [Metal]/[DEA] Ratios prep_metal->prepare_series prep_ligand Prepare Standard DEA Solution prep_ligand->prepare_series prep_buffer Prepare Buffer for Constant pH prep_buffer->prepare_series scan_spectra Record UV-Vis Spectra to Identify λ_max of the Complex measure_absorbance Measure Absorbance of Each Solution at λ_max scan_spectra->measure_absorbance prepare_series->measure_absorbance plot Plot Absorbance vs. Molar Ratio or Mole Fraction measure_absorbance->plot calculate Determine Stoichiometry and Calculate Stability Constant (e.g., using Job's Method) plot->calculate

Caption: Workflow for spectrophotometric determination of stability constants.

Detailed Methodology:

  • Wavelength Selection: Record the UV-Vis absorption spectra of the metal ion solution, the this compound solution, and a solution containing the metal-diethanolamine complex to identify the wavelength of maximum absorbance (λ_max) for the complex.

  • Method of Continuous Variations (Job's Plot):

    • Prepare a series of solutions where the sum of the molar concentrations of the metal ion and this compound is kept constant, but their mole fractions are varied from 0 to 1.

    • Ensure all solutions have the same pH and ionic strength.

    • Measure the absorbance of each solution at the predetermined λ_max.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the absorbance is maximal indicates the stoichiometry of the complex. The stability constant can be calculated from the absorbance data.

  • Mole-Ratio Method:

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of this compound.

    • Maintain constant pH and ionic strength.

    • Measure the absorbance of each solution at λ_max.

    • Plot absorbance versus the molar ratio of [DEA]/[Metal]. The plot will typically show two linear segments that intersect at a point corresponding to the stoichiometry of the complex. The stability constant can be determined from the curvature of the plot near the equivalence point.

Isothermal Titration Calorimetry (ITC): A Direct Look at Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. This allows for the simultaneous determination of the binding constant (K), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis prep_metal Prepare Metal Solution in a Suitable Buffer load_cell Load Metal Solution into the Sample Cell prep_metal->load_cell prep_ligand Prepare DEA Solution in the Same Buffer load_syringe Load DEA Solution into the Syringe prep_ligand->load_syringe degas Degas Both Solutions to Remove Bubbles degas->load_cell degas->load_syringe run_titration Perform Automated Injections and Measure Heat Changes load_cell->run_titration load_syringe->run_titration plot Generate Binding Isotherm (Heat vs. Molar Ratio) run_titration->plot fit_data Fit Data to a Binding Model to Determine K, ΔH, and n plot->fit_data calculate Calculate ΔG and TΔS fit_data->calculate

Caption: Workflow for ITC analysis of metal-diethanolamine binding.

Detailed Methodology:

  • Sample Preparation:

    • Prepare solutions of the metal ion and this compound in the same buffer. The buffer should have a low ionization enthalpy to minimize heat effects from proton exchange.

    • The concentration of the ligand in the syringe is typically 10-20 times higher than the metal ion concentration in the sample cell.

    • Thoroughly degas both solutions prior to the experiment.

  • ITC Measurement:

    • Load the metal ion solution into the sample cell and the this compound solution into the injection syringe.

    • The instrument automatically injects small aliquots of the ligand solution into the sample cell and measures the resulting heat change.

  • Data Analysis:

    • The raw data is a series of heat pulses corresponding to each injection. Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to metal.

    • This isotherm is then fitted to a suitable binding model using the instrument's software to extract the binding constant (K), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) changes can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

Interactions with Alkali and Alkaline Earth Metals

The scientific literature contains limited specific information on the formation of stable complexes between this compound and alkali or alkaline earth metal ions in aqueous solutions. Generally, these "hard" metal ions exhibit a lower affinity for the "borderline" nitrogen donor of this compound compared to "hard" oxygen donors. Consequently, any interactions are expected to be weak, with very low stability constants.

Future Directions

The study of this compound's interactions with metal ions is an area ripe for further investigation. A systematic determination of stability constants and thermodynamic parameters for a broader range of metal ions, including those of biological and environmental relevance, would be of significant value. The detailed experimental protocols provided in this guide offer a robust framework for conducting such research, paving the way for a deeper understanding of the fundamental coordination chemistry of this important molecule.

The Pivotal Role of Diethanolamine in Polyurethane Foam Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethanolamine (DEOA) is a crucial organic compound in the synthesis of polyurethane foams, where it performs multiple essential functions that significantly influence the final properties of the material. This technical guide provides an in-depth exploration of the fundamental principles of DEOA's action in polyurethane foam formation, complete with experimental protocols, quantitative data, and visual representations of the underlying chemical and logical processes.

Core Functions of this compound in Polyurethane Chemistry

This compound's unique molecular structure, featuring both a secondary amine and two primary hydroxyl groups, allows it to act in several key capacities during the polyurethane foam manufacturing process. It serves as a catalyst, a crosslinker, and a pH regulator, each role contributing to the intricate balance of reactions that govern foam development.

Catalytic Activity

DEOA functions as a tertiary amine catalyst, accelerating the two primary reactions in polyurethane foam formation: the gelling reaction (urethane formation) and the blowing reaction (urea formation and CO2 generation).[1][2] The lone pair of electrons on the nitrogen atom of DEOA can activate the isocyanate group, lowering the activation energy for its reaction with polyols and water.[1][2] This catalytic activity allows for precise control over the foam's cell structure and density.[1]

Crosslinking Agent

Beyond its catalytic role, DEOA actively participates in the polymer structure as a crosslinking agent.[2] The hydroxyl groups of DEOA react with isocyanate groups to form urethane linkages, incorporating DEOA into the polymer backbone and creating covalent crosslinks.[3] This crosslinking enhances the mechanical strength, thermal stability, and chemical resistance of the final polyurethane foam.[2]

Influence on Reaction Kinetics

The concentration of DEOA significantly impacts the reaction profile of the foaming process, specifically the cream time, gel time, and tack-free time. An increased concentration of DEOA generally leads to a shorter cream time (the point at which the mixture becomes cloudy and starts to rise) and gel time (the point at which the foam begins to form a polymer network).[4] This is due to its catalytic effect on both the blowing and gelling reactions.

pH Regulation

As an amine, this compound is a basic compound and can act as a pH regulator in the polyurethane formulation.[5][6] This can be important for controlling the reactivity of other components and ensuring the stability of the overall system.

Quantitative Impact of this compound on Polyurethane Foam Properties

The concentration of this compound is a critical parameter that formulators can adjust to tailor the properties of the resulting polyurethane foam. The following tables summarize the quantitative effects of varying DEOA concentrations on key foam characteristics, compiled from various studies.

Table 1: Effect of this compound (DEOA) Concentration on the Reaction Profile of Flexible Polyurethane Foam

DEOA Concentration (php)Cream Time (s)Gel Time (s)Rise Time (s)
0.31265110
0.6105595
0.984885

Source: Data compiled and interpolated from multiple sources for illustrative purposes.[4]

Table 2: Influence of this compound (DEOA) Concentration on the Physical Properties of Flexible Polyurethane Foam

DEOA Concentration (php)Density ( kg/m ³)Compressive Strength (kPa)
0.33510.5
0.63312.0
0.93113.5

Source: Data compiled and interpolated from multiple sources for illustrative purposes.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of polyurethane foams incorporating this compound.

Polyurethane Foam Synthesis

Objective: To synthesize a series of polyurethane foams with varying concentrations of this compound.

Materials:

  • Polyether polyol (e.g., Voranol 490)

  • Toluene diisocyanate (TDI) or Methylene diphenyl diisocyanate (MDI)

  • This compound (DEOA)

  • Silicone surfactant (e.g., DC 193)

  • Amine catalyst (e.g., Polycat 17)

  • Distilled water

  • Disposable cups and mixing stick

Procedure:

  • In a disposable cup, accurately weigh the polyether polyol, silicone surfactant, amine catalyst, distilled water, and the desired amount of this compound.

  • Thoroughly mix the components for 30 seconds using a mechanical stirrer at 2000 rpm.

  • Add the predetermined amount of isocyanate to the mixture and continue stirring for another 10-15 seconds.

  • Immediately pour the reacting mixture into a mold and allow it to free-rise.

  • Record the cream time, gel time, and tack-free time using a stopwatch.

  • Allow the foam to cure at room temperature for at least 24 hours before demolding and characterization.[8]

Determination of Reaction Kinetics

Objective: To measure the cream, gel, and tack-free times of the foaming process.

Procedure:

  • Cream Time: The time from the initial mixing of all components until the mixture turns cloudy and begins to rise.[9]

  • Gel Time: The time at which the expanding foam begins to polymerize. This is determined by touching the foam with a wooden spatula; the gel time is reached when fine polymer strands can be drawn.[9]

  • Tack-Free Time: The time when the surface of the foam is no longer tacky to the touch.[9]

Measurement of Foam Density

Objective: To determine the apparent density of the cured polyurethane foam according to ASTM D1622.[1]

Procedure:

  • Cut a rectangular specimen of a standard size from the core of the foam sample.

  • Measure the dimensions (length, width, and height) of the specimen accurately using a caliper.

  • Calculate the volume of the specimen.

  • Weigh the specimen using an analytical balance.

  • Calculate the density by dividing the mass by the volume.

Evaluation of Compressive Strength

Objective: To measure the compressive strength of the polyurethane foam according to ASTM D1621.[1]

Procedure:

  • Prepare a cubic or cylindrical test specimen of standard dimensions.

  • Place the specimen between the compression plates of a universal testing machine.

  • Apply a compressive load at a constant rate of crosshead movement (e.g., 2.5 mm/min).[10]

  • Record the load and deformation data until the specimen yields or is compressed to 13% of its original height.[10]

  • Calculate the compressive strength as the stress at the yield point or at 10% deformation.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Objective: To characterize the chemical structure of the polyurethane foam.

Procedure:

  • A small, thin slice of the foam is placed in the sample holder of an FTIR spectrometer.

  • Spectra are typically recorded in the range of 4000-400 cm⁻¹.

  • Key peaks to analyze include the N-H stretching (around 3300 cm⁻¹), C-H stretching (around 2900 cm⁻¹), the absence of the NCO peak (around 2270 cm⁻¹ indicating complete reaction), and the urethane carbonyl (C=O) stretching (around 1730-1700 cm⁻¹).[11]

Scanning Electron Microscopy (SEM)

Objective: To visualize the cellular morphology of the polyurethane foam.

Procedure:

  • A small piece of the foam is mounted on an SEM stub using conductive adhesive.

  • The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • The coated sample is placed in the SEM chamber and imaged at various magnifications to observe cell size, shape, and openness.[7]

Visualizing the Process: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key chemical reactions and experimental workflows involved in polyurethane foam formation with this compound.

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction cluster_crosslinking Crosslinking Reaction isocyanate_gel Isocyanate (R-NCO) urethane Urethane Linkage (R-NH-CO-O-R') isocyanate_gel->urethane polyol Polyol (R'-OH) polyol->urethane deamine_cat_gel This compound (Catalyst) deamine_cat_gel->urethane Accelerates isocyanate_blow Isocyanate (R-NCO) urea Urea Linkage (R-NH-CO-NH-R) isocyanate_blow->urea co2 Carbon Dioxide (CO₂) isocyanate_blow->co2 water Water (H₂O) water->urea water->co2 deamine_cat_blow This compound (Catalyst) deamine_cat_blow->urea Accelerates isocyanate_cross Isocyanate (R-NCO) crosslinked_urethane Crosslinked Urethane (Polymer Network) isocyanate_cross->crosslinked_urethane deamine_cross This compound (Crosslinker) deamine_cross->crosslinked_urethane

Caption: Chemical reactions in polyurethane foam formation involving this compound.

G start Start: Prepare Reagents mix Mix Polyol, DEOA, Surfactant, Catalyst, Water start->mix add_iso Add Isocyanate and Mix mix->add_iso pour Pour into Mold add_iso->pour foam Foam Rise and Cure (Measure Kinetics) pour->foam demold Demold after 24h foam->demold characterize Characterize Foam Properties (Density, Strength, SEM, FTIR) demold->characterize end End: Analyze Data characterize->end

Caption: Experimental workflow for polyurethane foam synthesis and characterization.

G deao_conc Increase this compound Concentration catalysis Increased Catalytic Activity deao_conc->catalysis crosslinking Increased Crosslink Density deao_conc->crosslinking kinetics Shorter Cream and Gel Times catalysis->kinetics density Decreased Foam Density catalysis->density strength Increased Compressive Strength crosslinking->strength

Caption: Logical relationship between DEOA concentration and foam properties.

References

Methodological & Application

Application Notes and Protocols for Diethanolamine (DEA) in Post-Combustion Carbon Capture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for the utilization of diethanolamine (DEA) in post-combustion carbon capture processes. It includes a summary of key performance data, comprehensive experimental protocols for laboratory-scale evaluation, and visual representations of the underlying processes and workflows. This guide is intended to serve as a practical resource for researchers and professionals involved in the development and assessment of carbon capture technologies.

Introduction

This compound (DEA) is a secondary alkanolamine that has been widely used for acid gas removal, including carbon dioxide (CO₂), from various gas streams.[1][2] In the context of post-combustion carbon capture, aqueous solutions of DEA are employed to selectively absorb CO₂ from flue gases emitted by power plants and other industrial sources.[3][4][5] The process is cyclic, involving the absorption of CO₂ in an absorber unit and subsequent thermal regeneration of the DEA solvent in a stripper unit, allowing for the release of concentrated CO₂ for storage or utilization and the recycling of the lean DEA solution.[1] DEA offers advantages such as high reactivity and relatively low cost.[1][6] However, challenges related to energy consumption for regeneration, solvent degradation, and corrosion need to be carefully managed.[3][7]

Quantitative Performance Data

The following tables summarize key quantitative data for DEA in post-combustion CO₂ capture applications, compiled from various studies. These values can vary depending on the specific experimental conditions.

Table 1: CO₂ Absorption and Desorption Performance of Aqueous DEA Solutions

ParameterValueConditionsReference
DEA Concentration10 - 20% massTemperature: 293.15–313.15 K[6][8]
CO₂ Loading CapacityVaries with partial pressure and temperature-[9]
Absorption Temperature40 - 70 °C (typical in absorber)-[3]
Desorption Temperature100 - 150 °C (typical in stripper)-[3]
CO₂ Desorption RateMeasured in stirred cellTemperature: 293.15–313.15 K[6]
Absorption Flux (Hollow Fiber Membrane)0.15 x 10³ mmol/m²·s30% DEA, 40–160 mL/min flow rate[10]

Table 2: Kinetic Data for CO₂ Reaction with DEA

ParameterValueConditionsReference
Reaction RegimePseudo-first-orderNear atmospheric CO₂ partial pressure[11]
Activation Energy (Zwitterion deprotonation)~11.4 kcal/mol-[11]
Temperature Range for Kinetic Studies293 - 343 KDEA concentrations: 0.2 to 4M[11]

Table 3: Solvent Degradation and Operational Issues

Degradation TypeKey FactorsDegradation ProductsReference
Oxidative DegradationPresence of O₂, NOx, SOx, dissolved metalsMEA, MDEA, bicine, ammonia, formate, acetate, glycolate, oxalate, HEOD, BHEP, N,N-Bis(2-hydroxyethyl)formamide[12]
Thermal DegradationHigh temperatures in the stripper (100-150°C)3-(hydroxyethyl)-2-oxazolidone, THEED, BHEP[13]
CO₂-induced DegradationHigh CO₂ loading and temperatureNitrite, acetate, ammonium[14]

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the performance of DEA in a laboratory setting.

Protocol for CO₂ Absorption/Desorption in a Stirred Cell Reactor

This protocol is designed to measure the rate of CO₂ absorption and desorption from an aqueous DEA solution.

Materials:

  • Stirred glass reactor with a flat gas-liquid interface

  • Temperature control system (e.g., water bath)

  • Pressure transducer

  • Gas supply (pure CO₂)

  • Vacuum pump

  • This compound (DEA), 99% pure

  • Distilled, deionized water

  • Magnetic stirrer

Procedure:

  • Solvent Preparation: Prepare a known concentration of aqueous DEA solution (e.g., 10-20% by mass) using distilled, deionized water.

  • System Setup:

    • Add a precise volume of the DEA solution to the stirred cell reactor.

    • Seal the reactor and ensure it is gas-tight.

    • Immerse the reactor in a temperature-controlled water bath set to the desired experimental temperature (e.g., 298 K).

    • Connect the reactor to the gas supply, vacuum pump, and pressure transducer.

  • Degassing: Degas the DEA solution by applying a vacuum for a sufficient period to remove any dissolved gases.

  • CO₂ Absorption:

    • Introduce pure CO₂ into the reactor at a controlled pressure.

    • Start the magnetic stirrer at a constant speed to create a defined gas-liquid interface.

    • Monitor the pressure drop in the reactor over time as CO₂ is absorbed by the DEA solution. The rate of pressure drop is indicative of the absorption rate.

    • Continue until the pressure stabilizes, indicating that the solution is saturated with CO₂ at that pressure.

  • CO₂ Desorption:

    • Induce desorption by rapidly reducing the pressure in the reactor to a lower setpoint.

    • Monitor the increase in pressure over time as CO₂ is released from the solution. This provides the desorption rate.

  • Data Analysis:

    • Calculate the moles of CO₂ absorbed or desorbed based on the pressure changes and the ideal gas law.

    • Determine the initial absorption and desorption rates from the initial slope of the pressure-time curve.

    • The CO₂ loading of the solution (moles of CO₂ per mole of DEA) can be calculated at equilibrium.

Protocol for Oxidative Degradation Study

This protocol simulates the effect of flue gas components on the degradation of the DEA solvent.

Materials:

  • Jacketed glass reactor

  • Gas bubbling system with mass flow controllers

  • Synthetic flue gas mixture (e.g., N₂, O₂, CO₂, NO₂)

  • Condenser to capture volatile products

  • Analytical instruments for degradation product analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Ion Chromatography (IC)).

  • 5 M this compound (DEA) solution

Procedure:

  • Solvent Preparation: Prepare a 5 M aqueous solution of DEA.

  • System Setup:

    • Place a known volume of the DEA solution into the jacketed glass reactor.

    • Set the reactor temperature to simulate absorber conditions (e.g., 80°C).[12]

    • Continuously bubble the synthetic flue gas through the solution at a controlled flow rate.

  • Experimental Run:

    • Run the experiment for an extended period (e.g., 14 days) to induce measurable degradation.[12]

    • Collect liquid samples at regular intervals for analysis.

    • Analyze the off-gas for volatile degradation products like ammonia.

  • Sample Analysis:

    • Use IC to identify and quantify ionic degradation products such as formate, acetate, and oxalate.[14]

    • Employ GC-MS to identify and quantify organic degradation products.[12]

  • Data Analysis:

    • Determine the rate of DEA degradation by monitoring its concentration over time.

    • Quantify the formation rate of major degradation products.

Visualizations

The following diagrams illustrate key aspects of the DEA-based post-combustion carbon capture process.

PostCombustionCaptureProcess cluster_FlueGas Flue Gas Source cluster_CapturePlant Carbon Capture Plant cluster_Outputs Process Outputs FlueGas Flue Gas (with CO₂) Absorber Absorber FlueGas->Absorber HeatExchanger Heat Exchanger Absorber->HeatExchanger Rich DEA (CO₂ loaded) TreatedFlueGas Treated Flue Gas (Low CO₂) Absorber->TreatedFlueGas Stripper Stripper (Regenerator) Stripper->HeatExchanger Lean DEA (Regenerated) Reboiler Reboiler (Heat Input) Stripper->Reboiler PureCO2 Pure CO₂ (for storage/utilization) Stripper->PureCO2 HeatExchanger->Stripper Cooler Cooler HeatExchanger->Cooler Cooler->Absorber Reboiler->Stripper

Caption: Workflow of a typical post-combustion carbon capture process using DEA.

ExperimentalWorkflow cluster_Absorption Absorption Study cluster_Desorption Desorption Study cluster_Degradation Degradation Study SolventPrep 1. Solvent Preparation (Aqueous DEA) AbsorptionSetup 2a. Stirred Cell Setup (Temperature & Pressure Control) SolventPrep->AbsorptionSetup DegradationSetup 2c. Reactor Setup (Synthetic Flue Gas) SolventPrep->DegradationSetup CO2Intro 3a. CO₂ Introduction & Absorption AbsorptionSetup->CO2Intro AbsorptionData 4a. Data Collection (Pressure vs. Time) CO2Intro->AbsorptionData PressureRelease 2b. Pressure Release AbsorptionData->PressureRelease DesorptionData 3b. Data Collection (Pressure vs. Time) PressureRelease->DesorptionData DataAnalysis 5. Data Analysis & Interpretation DesorptionData->DataAnalysis Sampling 3c. Long-term Sampling DegradationSetup->Sampling Analysis 4c. Sample Analysis (IC, GC-MS) Sampling->Analysis Analysis->DataAnalysis

Caption: Experimental workflow for evaluating DEA performance in CO₂ capture.

DEAChemistry DEA DEA (R₂NH) Zwitterion Zwitterion (R₂N⁺HCOO⁻) DEA->Zwitterion + CO₂ ProtonatedDEA Protonated DEA (R₂NH₂⁺) DEA->ProtonatedDEA + H₂O CO2 CO₂ Bicarbonate Bicarbonate (HCO₃⁻) CO2->Bicarbonate + H₂O H2O H₂O Carbamate Carbamate (R₂NCOO⁻) Zwitterion->Carbamate + DEA

References

Application Note & Protocol: High-Performance Liquid Chromatography for the Quantification of Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA) is a secondary amine used in a variety of industrial and pharmaceutical applications, including as an emulsifier, corrosion inhibitor, and intermediate in the synthesis of other compounds.[1][2] Its presence in final products and environmental samples necessitates sensitive and reliable analytical methods for its quantification to ensure product quality, safety, and regulatory compliance. High-performance liquid chromatography (HPLC) offers a versatile and robust platform for the determination of this compound. This document provides a detailed overview of various HPLC-based methods, including protocols for sample preparation, chromatographic separation, and detection.

Direct analysis of this compound by HPLC can be challenging due to its lack of a strong UV chromophore and its polar nature.[2][3] To overcome these limitations, several strategies have been developed, primarily involving pre-column derivatization to enhance detectability or the use of alternative detection methods like mass spectrometry (MS) or pulsed amperometric detection (PAD).[3][4][5]

Methods Overview

Several HPLC methods have been successfully employed for the quantification of this compound. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. Key approaches include:

  • Pre-column Derivatization with UV or Fluorescence Detection: This is a common and effective strategy. This compound is reacted with a labeling agent to form a derivative that is readily detectable by UV or fluorescence detectors. Common derivatizing agents include 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) and 1-naphthylisothiocyanate (NITC).[2][3][6]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This technique offers high sensitivity and selectivity, allowing for the direct analysis of this compound without derivatization in some cases.[7][8] It is particularly useful for complex matrices.

  • Ion-Exchange Chromatography: This method separates analytes based on their charge and is suitable for the analysis of amines like this compound.[9]

  • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can be used for the retention and separation of polar compounds like this compound.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from various HPLC methods for this compound quantification, providing a comparative overview of their performance characteristics.

Table 1: HPLC Methods with UV/Fluorescence Detection

ParameterMethod 1: FMOC-Cl Derivatization with Fluorescence Detection[3]Method 2: NITC Derivatization with UV Detection[2][6]Method 3: Dansyl Chloride Derivatization[9][10]
Derivatizing Agent 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)1-naphthylisothiocyanate (NITC)Dansyl Chloride
Detector Fluorescence Detector (FL) or Photodiode Array (PDA)Ultraviolet (UV) DetectorNot Specified
Sample Matrix Workplace AirWorkplace AirCosmetics
Linearity Range 0.00483–48.3 µg/ml (FL), 0.0201–96.6 µg/ml (PDA)Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 0.100 µ g/sample Not Specified1.72 µg/g
Limit of Detection (LOD) Not Specified0.04 ppm0.57 µg/g
Recovery 88–99%>92.5%89.9–96.4%
Relative Standard Deviation (RSD) 0.4–5.7%Not Specified3.9–5.2%

Table 2: HPLC-MS and Other Methods

ParameterMethod 4: HPLC-Tandem Mass Spectrometry (HPLC-MS/MS)[7][11]Method 5: Mixed-Mode Chromatography with Refractive Index Detection[1]Method 6: Ion Chromatography with Pulsed Amperometric Detection[4]
Principle Direct analysis or with surrogate standardSeparation based on mixed interactionsSeparation based on ionic interaction
Detector Tandem Mass Spectrometer (MS/MS)Refractive Index (RI) DetectorPulsed Amperometric Detector (PAD)
Sample Matrix WaterGeneralSurface Finishing, Wastewater
Linearity Range Not SpecifiedNot SpecifiedNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot SpecifiedNot Specified
Limit of Detection (LOD) 5 ppb (as part of a mix of ethanolamines)[12]Not SpecifiedNot Specified
Recovery Not SpecifiedNot SpecifiedNot Specified
Relative Standard Deviation (RSD) Not SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides detailed methodologies for two common approaches: pre-column derivatization with fluorescence detection and a general HPLC-MS method.

Protocol 1: this compound Quantification using FMOC-Cl Derivatization and HPLC-Fluorescence Detection

This protocol is adapted from a method for the determination of mono- and this compound in workplace air.[3]

1. Materials and Reagents

  • This compound (DEA) standard

  • 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl)

  • Acetonitrile (HPLC grade)

  • Boric acid

  • Sodium hydroxide (NaOH)

  • N-methylmorpholine

  • Acetic acid

  • Water (HPLC grade)

  • Sample collection filters (e.g., sulfuric acid-treated glass fiber filters)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of DEA in a suitable solvent (e.g., 2.75 M H₂SO₄ solution).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range.

  • Sample Extraction: Extract DEA from the collection filters using an appropriate extraction solution.

  • Derivatization Procedure:

    • Transfer a 200-μl aliquot of the extracted sample or standard solution to a glass test tube.

    • Add 300 μl of 1 M borate buffer (pH 7.7–8.0).

    • Add 500 μl of 15 mM FMOC-Cl in acetonitrile.

    • Vortex the mixture for 1 minute and let it stand for 5 minutes at room temperature.

    • Add 10 µl of 10% (v/v) N-methylmorpholine in acetonitrile and vortex for 1 minute.

    • Add 50 µl of acetic acid and vortex again.

    • The sample is now ready for HPLC analysis.

3. HPLC Conditions

  • HPLC System: A system equipped with a fluorescence detector.

  • Column: Ascentis RP-Amide (150 mm × 4.6 mm I.D., 3 µm) or equivalent.[3]

  • Mobile Phase: A gradient of acetonitrile and water may be required for optimal separation.

  • Flow Rate: 1.0 ml/min.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: 5 µl.[3]

  • Fluorescence Detection: Set the excitation and emission wavelengths appropriate for the FMOC-DEA derivative.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the DEA-FMOC derivative against the concentration of the standards.

  • Determine the concentration of DEA in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: General Approach for this compound Quantification by HPLC-MS/MS

This protocol outlines a general procedure for the analysis of this compound in water samples, based on methods described in the literature.[7][12][13]

1. Materials and Reagents

  • This compound (DEA) standard

  • This compound-d8 (surrogate internal standard)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate or formic acid (for mobile phase modification)

2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of DEA and the internal standard in a suitable solvent (e.g., methanol or water).

  • Working Standard Solutions: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of DEA.

  • Sample Preparation:

    • To a known volume of the water sample (e.g., 5 mL), add a precise amount of the internal standard stock solution.[12]

    • Filter the sample through a 0.45 µm syringe filter (e.g., PVDF) into an HPLC vial.[12]

3. LC-MS/MS Conditions

  • LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 100 x 2.1 mm i.d., 3 µm) is often suitable for polar analytes like DEA.[7]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or formic acid in water).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).[7]

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Optimize the precursor and product ion transitions for both DEA and the internal standard.

4. Data Analysis

  • Generate a calibration curve by plotting the ratio of the peak area of DEA to the peak area of the internal standard against the concentration of the DEA standards.

  • Quantify DEA in the samples using the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of method development for the HPLC analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction Sample->Extraction Derivatization Derivatization (if applicable) Extraction->Derivatization Standard Standard Preparation Standard->Derivatization Injection HPLC Injection Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV/FL/MS) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Integration->Quantification Calibration->Quantification

Caption: Experimental workflow for HPLC analysis of this compound.

method_development_validation cluster_dev Method Development cluster_val Method Validation cluster_app Application Objective Define Analytical Objective Selection Select Column & Mobile Phase Objective->Selection Optimization Optimize Chromatographic Conditions Selection->Optimization Detection_Method Choose Detection Method Optimization->Detection_Method Linearity Linearity & Range Detection_Method->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Specificity Specificity Precision->Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols: Diethanolamine as a Cross-linking Agent in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diethanolamine (DEA) as a versatile cross-linking agent in the synthesis of polyurethanes and the curing of epoxy resins. Detailed protocols for key experimental procedures are provided, along with summarized quantitative data and visual representations of reaction pathways and workflows.

Application of this compound in Polyurethane Synthesis

Application Notes

This compound serves as a crucial building block in polyurethane chemistry, acting as both a chain extender and a cross-linking agent. Its bifunctional nature, containing both secondary amine and hydroxyl groups, allows for the formation of amide and urethane linkages, respectively. This dual reactivity is leveraged to synthesize a variety of polyurethane-based materials, including poly(urethane amides) and hyperbranched polyurethanes, with tailored thermal and mechanical properties.

In the synthesis of poly(urethane amides) from bio-based resources like tall oil, DEA reacts with fatty acids to form diethanolamides, which then act as polyols. These polyols, upon reaction with diisocyanates, form poly(urethane amides) with distinct properties compared to their polyester urethane counterparts. Generally, poly(urethane amides) exhibit higher mechanical strength.

DEA is also instrumental in the synthesis of hyperbranched polyurethanes (HBPUs). In a generational synthesis approach, DEA can be used as a branching unit, reacting with isocyanate-terminated prepolymers to introduce branching points and build up the hyperbranched structure. The resulting HBPUs possess unique properties such as low viscosity and high solubility.

Experimental Protocols

Protocol 1: Synthesis of Tall Oil-Based Poly(urethane amides) [1]

This protocol details the synthesis of a poly(urethane amide) from tall oil and this compound.

1. Synthesis of Tall Oil Diethanolamide (Polyol)

  • Materials: Tall oil, this compound (pure), Toluene.

  • Equipment: Agitated reactor, vacuum distillation apparatus.

  • Procedure:

    • Heat the tall oil in an agitated reactor to 140°C.

    • In a separate vessel, heat the this compound to 70°C.

    • Add the heated this compound to the tall oil. The molar ratio of (NH+OH)/COOH should be 1.15.

    • Maintain the reaction temperature at 145 ± 5°C under an inert atmosphere for approximately 4 hours.

    • Monitor the progress of the reaction by measuring the amine number of the polyol according to ISO 25761:2008.

    • Once the synthesis is complete, distill the formed water under reduced pressure (200 mbar) for 1.5 hours.

2. Preparation of Poly(urethane amide) Films

  • Materials: Synthesized tall oil diethanolamide, Polyisocyanate, Toluene.

  • Equipment: Film applicator.

  • Procedure:

    • Dissolve the synthesized polyol in toluene (up to 50% by weight).

    • Mix the polyol solution with the polyisocyanate. The molar ratio of NCO/OH should be 1.1.

    • Cast the mixture to form free films.

    • Cure the films at 21 ± 2°C for 7 days.

Protocol 2: Synthesis of Hyperbranched Polyurethanes (HBPUs) [2]

This protocol describes a generational approach to synthesizing HBPUs using this compound.

1. Synthesis of First-Generation HBPU (HBPU1-G1)

  • Materials: Isophorone diisocyanate (IPDI), 1,4-dihydroxybutane (BDO), this compound (DEOA), Dimethylformamide (DMF), 4 Å molecular sieves.

  • Equipment: Reaction vessel.

  • Procedure:

    • Dry all solvents with 4 Å molecular sieves before use.

    • In a reaction vessel, dissolve 5.55 g of IPDI in DMF.

    • Add a solution of 1.13 g of BDO in 10 mL of DMF to the vessel.

    • Maintain the reaction at 85°C for 6 hours.

    • Cool the reaction mixture to 0°C.

    • Determine the -NCO content using the dibutyl amine method.

    • Add a solution of 2.63 g of DEOA in 10 mL of DMF to the vessel.

    • Maintain the reaction at 0°C for 3 hours.

    • Remove the solvent by vacuum distillation to obtain the first-generation HBPU (HBPU1-G1).

2. Synthesis of Second-Generation HBPU (HBPU1-G2)

  • Materials: IPDI, HBPU1-G1, DEOA, DMF.

  • Equipment: Reaction vessel.

  • Procedure:

    • In a reaction vessel, dissolve 11.1 g of IPDI in 10 mL of DMF.

    • Add a solution of all the previously synthesized HBPU1-G1 in 15 mL of DMF to the vessel.

    • Maintain the reaction at 85°C for 6 hours.

    • Cool the reaction mixture to 0°C.

    • Add a solution of 5.26 g of DEOA in 20 mL of DMF to the vessel.

    • Maintain the reaction at 0°C for 4 hours.

    • Remove the solvent by vacuum distillation to obtain the second-generation HBPU (HBPU1-G2).

Quantitative Data

Table 1: Mechanical Properties of Polyurethane Elastomers with Varying Cross-linking Density [3]

SampleR Value (n(-NCO)/n(-OH))Tensile Strength (MPa)Elongation at Break (%)
S1-10.801.409780
S1-20.851.494750
S1-30.901.582720
S1-41.001.757650
S1-51.101.933580

Table 2: Thermal Properties of Lignin-derivable Non-isocyanate Polyurethanes (NIPUs) [4]

PolymerGlass Transition Temperature (Tg) (°C)Decomposition Temperature (Td, 5% weight loss) (°C)
BPF-NIPU100280
BGF-NIPU95275
BSF-NIPU90270
BPA-NIPU105285
BGA-NIPU100280

Visualizations

polyurethane_synthesis_workflow start Start step1 Synthesis of Polyol (e.g., Tall Oil Diethanolamide) start->step1 Reactants: Tall Oil + DEA step2 Mixing of Polyol and Diisocyanate step1->step2 Intermediate: Polyol step3 Casting/Molding step2->step3 Mixture step4 Curing step3->step4 Shaped Polymer end Final Polyurethane Product step4->end Cross-linked Polymer

Caption: General workflow for polyurethane synthesis using a this compound-based polyol.

Application of this compound as a Curing Agent for Epoxy Resins

Application Notes

This compound is an effective curing agent for epoxy resins, particularly for diglycidyl ether of bisphenol A (DGEBA) based systems. The curing process is characterized by a two-stage reaction mechanism.[5][6] Initially, a rapid "adduct-forming" reaction occurs between the secondary amine of DEA and an epoxy group.[5][6] This is followed by a slower "gelation" reaction where the hydroxyl groups of the DEA adduct and other newly formed hydroxyl groups react with remaining epoxy groups, leading to a highly cross-linked, thermoset polymer network.[5][6]

This two-stage curing process offers several advantages, including a long pot life, which allows for better processing and handling of large samples, and a reduction in exothermic heat generation during curing.[5] The resulting cured epoxy resins exhibit excellent thermal and mechanical properties, making them suitable for a wide range of applications, including adhesives, coatings, and composite materials. The final properties of the cured epoxy can be tailored by adjusting the post-curing temperature and duration.

Experimental Protocol

Protocol 3: Curing of DGEBA Epoxy Resin with this compound [5]

This protocol outlines the procedure for curing DGEBA epoxy resin with this compound.

  • Materials: Diglycidyl ether of bisphenol A (DGEBA) epoxy resin (e.g., Epon 828), this compound (DEA).

  • Equipment: Vials, oven, differential scanning calorimeter (DSC), dynamic mechanical analyzer (DMA).

  • Procedure:

    • Pre-heat the DGEBA epoxy resin and DEA separately to 70°C.

    • Mix the pre-heated components at a weight ratio of 100:12 (DGEBA:DEA).

    • Pour the mixture into appropriate molds for the desired sample shape.

    • Cure the samples at room temperature (e.g., 20°C) for a specified period (e.g., 24 hours).

    • Post-cure the samples at elevated temperatures (e.g., 80°C, 100°C, or 120°C) for a defined duration to achieve full cross-linking.

    • Characterize the thermal properties (e.g., glass transition temperature, Tg) using DSC.

    • Characterize the mechanical properties (e.g., storage modulus, loss modulus) using DMA.

Quantitative Data

Table 3: Glass Transition Temperatures (Tg) of DGEBA/Epikure 3223 Epoxy System at Different Post-Curing Temperatures [7]

Post-curing Temperature (°C)Average Tg (°C)Standard Deviation
80125.631.17
100124.97-
120126.670.43

Table 4: Thermal Decomposition Temperatures of DGEBA/DEA Epoxy System

Curing ScheduleOnset Decomposition Temperature (°C)Temperature of Maximum Decomposition Rate (°C)
70°C for 24h~300~350

Note: Specific values can vary depending on the exact formulation and curing conditions. The values provided are representative based on typical DGEBA/DEA systems.

Visualizations

epoxy_curing_mechanism reactants DGEBA Epoxy + this compound (DEA) stage1 Stage 1: Adduct Formation (Rapid Reaction) reactants->stage1 Secondary Amine + Epoxide adduct Tertiary Amine Adduct stage1->adduct stage2 Stage 2: Gelation (Slow Reaction) adduct->stage2 Hydroxyl Groups + Epoxide product Cross-linked Epoxy Network stage2->product

Caption: Two-stage curing mechanism of DGEBA epoxy with this compound.

References

Application Note: Determination of Free Diethanolamine in Cosmetics by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative determination of free diethanolamine (DEA) in various cosmetic products using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and low volatility of this compound, a derivatization step using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is employed to improve chromatographic separation and detection. The method involves a straightforward ultrasonic extraction of the cosmetic sample, followed by silylation of the extract and subsequent analysis by GC-MS. This procedure provides a reliable framework for researchers, scientists, and quality control professionals in the cosmetic and pharmaceutical industries to monitor the levels of free DEA, a substance restricted in cosmetic formulations due to potential health concerns.

Introduction

This compound (DEA) is an organic compound used in a variety of consumer products, including cosmetics, where it can function as an emulsifier, pH adjuster, or foaming agent. However, concerns have been raised about its safety, as it can react with other ingredients to form N-nitrosothis compound (NDELA), a potent carcinogen.[1] Consequently, the concentration of free DEA in cosmetic products is regulated in many jurisdictions.

Direct analysis of DEA by gas chromatography can be challenging due to its high polarity, which often leads to poor peak shape and low sensitivity.[2] To overcome these limitations, a derivatization step is typically employed to convert DEA into a more volatile and less polar compound. Silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective derivatization technique for compounds containing active hydrogens, such as the hydroxyl and amino groups in this compound.[3]

This application note provides a comprehensive protocol for the extraction, derivatization, and GC-MS analysis of free this compound in cosmetic matrices. The method is based on established analytical principles and provides the necessary detail for implementation in a laboratory setting.

Experimental Protocol

Reagents and Materials
  • Solvents: Ethanol (analytical grade), Acetonitrile (anhydrous, GC grade)

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Standard: this compound (DEA), 99% purity

  • Internal Standard (IS): (Optional but recommended for improved quantitation) e.g., Triethanolamine-d15

  • Anhydrous Sodium Sulfate

  • Volumetric flasks, pipettes, and syringes

  • Centrifuge tubes (15 mL)

  • Ultrasonic bath

  • Heating block or oven

  • GC vials with inserts

  • 0.45 µm syringe filters

Standard and Calibration Curve Preparation

A stock solution of DEA (e.g., 1000 µg/mL) is prepared by accurately weighing the standard and dissolving it in ethanol. A series of calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 - 10 µg/mL). If an internal standard is used, it should be added to each calibration standard and sample at a constant concentration.

Sample Preparation
  • Weighing: Accurately weigh approximately 1.0 g of the cosmetic sample into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of ethanol to the centrifuge tube.

  • Ultrasonication: Place the tube in an ultrasonic bath and extract for 15 minutes.

  • Centrifugation: Centrifuge the sample at 6000 rpm for 10 minutes to separate the solid matrix.

  • Drying and Filtration: Transfer the supernatant to a clean tube containing anhydrous sodium sulfate to remove any residual water. Filter the extract through a 0.45 µm syringe filter into a clean vial.

Derivatization Procedure
  • Evaporation: Transfer a known volume (e.g., 1 mL) of the filtered extract or calibration standard into a clean GC vial. Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Add 100 µL of anhydrous acetonitrile to the dried residue.

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters can be used as a starting point and should be optimized for the specific instrument used.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven Temperature ProgramInitial temperature 80°C, hold for 5 min, ramp at 30°C/min to 200°C, hold for 5 min, ramp at 50°C/min to 260°C, hold for 2 min.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Scan Rangem/z 40-450
Data Acquisition
ModeSelected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Quantifier Ion for DEA-TMSTo be determined by analyzing a derivatized DEA standard.
Qualifier Ions for DEA-TMSTo be determined by analyzing a derivatized DEA standard.

Data Presentation

Quantitative data from a validated method for the analysis of alkanolamines in cosmetics using a similar analytical approach (LC-MS/MS) is summarized below to provide an indication of expected method performance.[5]

ParameterThis compound (DEA)
Linearity Range (ppb)1 - 1000
Correlation Coefficient (r²)> 0.99
Limit of Detection (LOD) (ppb)0.49
Limit of Quantification (LOQ) (ppb)1.96
Intra-day Precision (%RSD)< 9.38
Inter-day Precision (%RSD)< 9.38
Accuracy/Recovery (%)92.92 - 101.15

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing weigh Weigh 1g of Cosmetic Sample extract Add 5mL Ethanol & Ultrasonicate for 15 min weigh->extract centrifuge Centrifuge at 6000 rpm for 10 min extract->centrifuge filter Filter Supernatant centrifuge->filter evaporate Evaporate to Dryness filter->evaporate reconstitute Reconstitute in Acetonitrile evaporate->reconstitute derivatize Add BSTFA + 1% TMCS & Heat at 70°C for 30 min reconstitute->derivatize gcms GC-MS Analysis derivatize->gcms quantify Quantification using Calibration Curve gcms->quantify

Caption: Experimental workflow for the determination of free this compound in cosmetics.

derivatization_reaction cluster_reactants Reactants cluster_products Products dea This compound (DEA) HN(CH₂CH₂OH)₂ dea_tms Tri-TMS-Diethanolamine (CH₃)₃SiN(CH₂CH₂OSi(CH₃)₃)₂ dea->dea_tms bstfa BSTFA CF₃CON(Si(CH₃)₃)₂ bstfa->dea_tms + DEA byproduct Byproducts bstfa->byproduct

Caption: Silylation reaction of this compound with BSTFA.

Discussion

The presented GC-MS method with a silylation derivatization step provides a sensitive and selective approach for the determination of free this compound in cosmetics. The sample preparation procedure, involving ultrasonic extraction with ethanol, is straightforward and applicable to a wide range of cosmetic matrices such as creams, lotions, and shampoos.

Derivatization with BSTFA is a critical step that enhances the volatility and thermal stability of DEA, leading to improved chromatographic peak shape and increased sensitivity. The use of a mass spectrometer as a detector offers high selectivity, allowing for the confirmation of the analyte's identity based on its mass spectrum and reducing the likelihood of interference from the complex cosmetic matrix. For routine quality control with established separation, a Flame Ionization Detector (FID) could also be utilized.[6]

The method performance characteristics, as indicated by the data from a similar analytical technique, demonstrate that low levels of DEA can be accurately and precisely quantified. Laboratories implementing this method should perform a full validation according to their internal standard operating procedures and relevant regulatory guidelines to establish their own performance metrics.

Conclusion

This application note provides a detailed protocol for the determination of free this compound in cosmetic products by GC-MS. The method is reliable, sensitive, and suitable for monitoring compliance with regulatory limits. The inclusion of a derivatization step is essential for achieving the required analytical performance for this polar analyte in complex matrices.

References

Application Notes and Protocols: Formulating Metalworking Fluids with Diethanolamine for Corrosion Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), an organic compound with the chemical formula C₄H₁₁NO₂, is a widely utilized alkanolamine in the formulation of aqueous-based metalworking fluids (MWFs).[1] Its primary functions are to act as a potent corrosion inhibitor for ferrous metals and to buffer the fluid's pH in the alkaline range, an environment that is inherently less corrosive to steel.[1] These application notes provide a comprehensive overview of incorporating this compound into synthetic metalworking fluid formulations for effective corrosion control, complete with experimental protocols for performance evaluation.

Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor stems from a dual-action mechanism:

  • pH Buffering: DEA maintains a stable, slightly alkaline environment within the metalworking fluid.[1] Corrosion of ferrous metals is significantly accelerated under acidic conditions. By neutralizing acidic byproducts that can form during machining operations or from microbial activity, DEA sustains a pH level that is less conducive to rust formation.[1]

  • Adsorptive Film Formation: this compound molecules adsorb onto the metal surface through their polar amine (–NH) and hydroxyl (–OH) groups.[2] This creates a protective, thin film that acts as a barrier, isolating the metal from direct contact with corrosive elements like water and oxygen.[1] This adsorption is considered a physical adsorption process.[2]

Quantitative Data on this compound Performance

The concentration of this compound in a metalworking fluid formulation is critical to its performance as a corrosion inhibitor. While optimal concentrations can vary based on the other components of the fluid, the following table summarizes available data on its effectiveness.

Concentration of this compoundTest EnvironmentInhibition Efficiency (%)Reference
10⁻³ M0.5 M Sulphuric Acid88.7%[2]
10⁻⁴ M0.5 M Sulphuric Acid75.3%[2]
10⁻⁵ M0.5 M Sulphuric Acid66.2%[2]
10⁻⁶ M0.5 M Sulphuric Acid59.8%[2]
10⁻⁷ M0.5 M Sulphuric Acid55.3%[2]
20-27 wt% (in concentrate)Water-based machining fluidEffective rust inhibition[3]

Note: The inhibition efficiencies from the sulphuric acid environment demonstrate the dose-dependent efficacy of DEA. While not a direct representation of performance in a metalworking fluid, it indicates a strong inhibitory effect.

Representative Synthetic Metalworking Fluid Formulation

The following is a representative formulation for a fully synthetic, high-lubrication metalworking fluid concentrate incorporating an organic alcohol amine, such as this compound. This formulation is based on components described in patent literature and serves as a practical starting point for development.[4]

ComponentFunctionConcentration Range (wt% in concentrate)
Deionized WaterBase Fluid30-50
This compound (DEA) Corrosion Inhibitor & pH Buffer 10-20
Dicarboxylic Acid (e.g., Sebacic Acid)Co-corrosion Inhibitor5-10
Nonionic SurfactantEmulsifier/Wetting Agent1-5
Lubricant (e.g., Polyalkylene Glycol)Lubricity20-30
SolubilizerStability1-5
BiocideMicrobial Control1-3
Non-ferrous Metal Corrosion Inhibitor (e.g., Benzotriazole)Yellow Metal Protection1-5

Experimental Protocols

To evaluate the corrosion control performance of a metalworking fluid formulated with this compound, the ASTM D4627-22: Standard Test Method for Iron Chip Corrosion for Water–Miscible Metalworking Fluids is a widely accepted methodology.[5][6]

Objective: To determine the lowest concentration of a water-miscible metalworking fluid that prevents rust staining caused by cast iron chips. This is known as the "breakpoint" concentration.[7]
Materials and Apparatus:
  • Cast iron chips (sieved to be retained on an 18-mesh screen)[7]

  • Disposable Petri dishes (35 by 10 mm) with lids

  • Filter paper (Whatman No. 3 or equivalent)

  • Pipettes (5 mL)

  • Glass stirring rod

  • Forceps

  • Deionized or distilled water

  • The metalworking fluid concentrate to be tested

Procedure:
  • Preparation of Dilutions: Prepare a series of dilutions of the metalworking fluid concentrate by weight in water.[8] A typical series includes 0.5%, 1.0%, 1.5%, 2.0%, 2.5%, 3.0%, 4.0%, 5.0%, 7.0%, and 10%.[8] Always add the concentrate to the water and mix thoroughly.

  • Test Setup:

    • Place a single sheet of filter paper into the bottom of a clean, dry petri dish using forceps.[7]

    • Pipette 5.0 mL of one of the prepared dilutions onto the filter paper.[7]

    • Weigh out 4.0 ± 0.1 g of sieved cast iron chips and sprinkle them evenly over the saturated filter paper.[7]

    • Use a glass stirring rod to gently ensure all chips are wetted and evenly distributed.[7]

  • Incubation: Cover the petri dish with its lid and allow it to stand for 20-24 hours at a room temperature of 20-25°C (68-77°F), away from direct sunlight and corrosive fumes.[8][7]

  • Evaluation:

    • After the incubation period, remove the lid and drain the fluid from the dish.[7]

    • Invert the dish and gently tap to remove the cast iron chips.[7]

    • Rinse the filter paper under gently running tap water for approximately 5 seconds to remove any fluid discoloration.[7]

    • Observe the filter paper for any rust stains.

  • Reporting Results: The breakpoint is the lowest concentration of the metalworking fluid that results in no rust stain on the filter paper.

Visualizations

experimental_workflow Experimental Workflow for Evaluating DEA in Metalworking Fluids cluster_formulation Formulation cluster_testing Corrosion Testing (ASTM D4627) cluster_analysis Analysis F1 Select Base Components (Water, Lubricant, etc.) F2 Incorporate this compound (10-20 wt% in concentrate) F1->F2 F3 Add Co-Inhibitors & Other Additives F2->F3 F4 Homogenize Concentrate F3->F4 T1 Prepare Serial Dilutions (0.5% to 10%) F4->T1 Test Formulation T2 Saturate Filter Paper in Petri Dish T1->T2 T3 Add Cast Iron Chips T2->T3 T4 Incubate for 20-24 hours T3->T4 T5 Rinse and Observe Filter Paper T4->T5 A1 Identify Breakpoint Concentration (No Rust Stain) T5->A1 Evaluate Results A2 Compare with Control/Other Formulations A1->A2

Caption: Workflow for formulating and testing DEA-containing MWFs.

corrosion_inhibition_mechanism Mechanism of Corrosion Inhibition by this compound cluster_environment Aqueous Environment (Metalworking Fluid) cluster_inhibition Inhibition Actions cluster_outcome Result Metal Ferrous Metal Surface (Fe) Film Protective Adsorbed Film DEA This compound (HO(CH₂)₂NH(CH₂)₂OH) pH_Buffer pH Buffering (Maintains Alkaline Environment) DEA->pH_Buffer Adsorption Adsorption via -NH and -OH groups DEA->Adsorption H2O Water (H₂O) O2 Oxygen (O₂) Corrosion_Blocked Corrosion Prevented pH_Buffer->Corrosion_Blocked Reduces corrosive tendency Adsorption->Metal Forms film on surface Film->Corrosion_Blocked Acts as a barrier

Caption: Dual-action corrosion inhibition mechanism of this compound.

References

Application Notes and Protocols: Synthesis and Surfactant Studies of Diethanolamine-Based Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine-based amides are a versatile class of nonionic surfactants with wide-ranging applications in cosmetics, detergents, and pharmaceutical formulations.[1][2] Their amphiphilic nature, characterized by a polar this compound head group and a nonpolar fatty acid tail, allows them to reduce surface and interfacial tension, forming micelles at a specific concentration known as the Critical Micelle Concentration (CMC).[3][4] This property is crucial for their function as emulsifiers, foaming agents, and solubilizers.[2][5][6] The synthesis of these amides can be achieved through various methods, including the direct amidation of fatty acids or the reaction of fatty acid methyl esters with this compound, often employing catalysts to enhance reaction rates.[1][6][7] The choice of the hydrophobic fatty acid chain length and the synthesis method significantly influences the resulting surfactant's properties and performance.[3][8] These application notes provide detailed protocols for the synthesis of this compound-based amides and the characterization of their surfactant properties.

Data Presentation: Surfactant Properties of this compound-Based Amides

The following tables summarize key quantitative data for various this compound-based amide surfactants, facilitating comparison of their performance characteristics.

Table 1: Critical Micelle Concentration (CMC) of this compound-Based Amides

Fatty Acid PrecursorAmide NameCMC (mM)Method of DeterminationReference
Lauric AcidLauroyl Diethanolamide0.63Conductivity Measurement[8]
Decanoic AcidDecanoyl Diethanolamide1.10Conductivity Measurement[8]
Octanoic AcidOctanoyl Diethanolamide1.45Conductivity Measurement[8]
Palm Oil Methyl EsterDiethanolamide Surfactant5 g/mL*Surface Tension[1]

*Note: The unit for CMC from this source is provided as g/mL, which is a concentration and not a molarity. This value has been included as reported in the source.

Table 2: Surface Tension of this compound and its Aqueous Solutions

Compound/MixtureTemperature (°C)Surface Tension (mN/m)Reference
This compound (pure)25~48[9]
This compound (pure)50~45[9]
This compound + Water (x_A = 0.041)25~65[9]
This compound + Water (x_A = 0.407)25~50[9]
Diethanolamide Surfactant (from Palm Oil)Not specified32.21 dyne/cm[10]

Experimental Protocols

Protocol 1: Synthesis of Fatty Acid Diethanolamides via Direct Amidation

This protocol describes the synthesis of N,N-bis(2-hydroxyethyl) amides by the direct reaction of a fatty acid with this compound.

Materials:

  • Fatty acid (e.g., Lauric acid, Palmitic acid, Stearic acid)

  • This compound

  • Sodium methoxide (catalyst)[6]

  • Tert-amyl alcohol (solvent)[6]

  • 10% Citric acid solution

  • Acetone

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-neck flask equipped with a reflux condenser and magnetic stirrer, dissolve the fatty acid in tert-amyl alcohol. A typical ratio is 15 g of fatty acid in a 3:1 (w/w) ratio of tert-amyl alcohol to the combined weight of fatty acid and this compound.[6]

  • Add this compound to the flask. A fatty acid to this compound weight ratio of 2:1 is commonly used.[6]

  • Stir the mixture at 250 rpm until all reactants are dissolved.[6]

  • Add the sodium methoxide catalyst. A typical catalyst loading is 5% of the fatty acid weight.[6]

  • Heat the reaction mixture to a temperature between 140-160 °C and maintain for 3-4 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of 10% citric acid solution to precipitate the catalyst.[6]

  • Filter the mixture to remove the precipitated catalyst.[6]

  • Remove the solvent (tert-amyl alcohol) from the filtrate using a rotary evaporator.[6]

  • Wash the resulting product with acetone to remove any unreacted this compound.[6]

  • Evaporate the acetone to obtain the purified fatty acid diethanolamide.

Protocol 2: Synthesis of Diethanolamide Surfactant from Methyl Esters

This protocol outlines the synthesis of diethanolamides from fatty acid methyl esters, a common method when starting from vegetable oils.[1]

Materials:

  • Fatty acid methyl ester (e.g., from palm oil)

  • This compound

  • Sodium hydroxide (NaOH) catalyst[1]

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

Procedure:

  • Combine the fatty acid methyl ester and this compound in a three-neck flask. A mole ratio of 1:5 (methyl ester to this compound) has been shown to yield high conversion.[1]

  • Add the NaOH catalyst. A concentration of 5% by weight of the reactants is effective.[1]

  • Heat the reaction mixture to 160 °C with continuous stirring for 3 hours.[1]

  • Monitor the reaction completion. The product is the diethanolamide surfactant. Further purification steps may be necessary depending on the desired purity.

Protocol 3: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

This protocol describes a common method to determine the CMC of surfactants based on the change in conductivity of the solution.[8]

Materials:

  • Synthesized diethanolamide surfactant

  • Deionized water

  • Conductivity meter

  • Volumetric flasks (25 mL)

  • Pipettes

Procedure:

  • Prepare a stock solution of the diethanolamide surfactant in deionized water in a 25 mL volumetric flask.

  • Measure the conductivity of this stock solution using a calibrated conductivity meter.

  • Perform a series of serial dilutions of the stock solution.

  • Measure the conductivity of each diluted solution.

  • Plot a graph of conductivity versus surfactant concentration.

  • The graph will typically show two linear regions with different slopes. The point of intersection of the tangents of these two lines corresponds to the Critical Micelle Concentration (CMC).[8]

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Amidation Reaction cluster_purification Purification FattyAcid Fatty Acid / Methyl Ester ReactionVessel Reaction Vessel (Heated & Stirred) FattyAcid->ReactionVessel This compound This compound This compound->ReactionVessel Precipitation Catalyst Precipitation ReactionVessel->Precipitation Catalyst Catalyst (e.g., NaOH, NaOCH3) Catalyst->ReactionVessel Filtration Filtration Precipitation->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Washing Washing with Acetone Evaporation->Washing Product Purified This compound Amide Washing->Product

Caption: General workflow for the synthesis of this compound-based amides.

Micelle_Formation Schematic of Surfactant Molecules in Solution cluster_below_cmc Below CMC cluster_above_cmc Above CMC s1 s2 s3 s4 s5 s6 micelle_center m1 m2 m3 m4 m5 m6

Caption: Micelle formation by surfactant molecules above the CMC.

References

Application Note & Protocol: Measuring CO2 Absorption Capacity of Diethanolamine (DEA) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Diethanolamine (DEA) is a secondary amine widely utilized in industrial processes for the removal of acidic gases, most notably carbon dioxide (CO2).[1][2] Its application is crucial in natural gas sweetening, refinery operations, and post-combustion carbon capture technologies aimed at mitigating greenhouse gas emissions.[2][3] The efficiency of a CO2 absorption process is fundamentally dependent on the solvent's absorption capacity, which is typically quantified as "CO2 loading" – the moles of CO2 absorbed per mole of amine.

This document provides a detailed experimental protocol for determining the vapor-liquid equilibrium (VLE) data, which is essential for measuring the CO2 absorption capacity of aqueous DEA solutions.[4][5][6] The methodology described herein employs a stirred-cell reactor for gas-liquid contact and outlines analytical techniques for quantifying CO2 concentrations in both the gas and liquid phases.

The primary chemical reactions governing the absorption of CO2 into an aqueous DEA solution are as follows:

  • Carbamate Formation: 2R₂NH + CO₂ ⇌ R₂NCOO⁻ + R₂NH₂⁺

  • Hydrolysis: R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

  • Bicarbonate Formation: CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ CO₂ + OH⁻ ⇌ HCO₃⁻

Here, R represents the ethanol group (–CH₂CH₂OH). Understanding these equilibria is critical for accurately modeling and designing absorption processes.

Figure 1. Simplified Reaction Pathway for CO2 Absorption in DEA CO2_gas CO2 (gas) CO2_aq CO2 (aq) CO2_gas->CO2_aq Phase Transfer Carbamate Carbamate (R₂NCOO⁻) CO2_aq->Carbamate Bicarbonate Bicarbonate (HCO₃⁻) CO2_aq->Bicarbonate DEA This compound (R₂NH) DEA->Carbamate Protonated_DEA Protonated DEA (R₂NH₂⁺) DEA->Protonated_DEA H2O Water (H₂O) H2O->Bicarbonate

Figure 1. Simplified Reaction Pathway for CO2 Absorption in DEA.

2.0 Materials and Equipment

2.1 Chemicals

  • This compound (DEA), 99% purity

  • Carbon Dioxide (CO2), 99.99% purity

  • Nitrogen (N2), 99.99% purity (or other balance gas)

  • Hydrochloric Acid (HCl), 1.0 M standard solution

  • Methyl Orange Indicator

  • Saturated Sodium Chloride (NaCl) solution

  • Distilled, deionized water

2.2 Equipment

  • Stirred-cell reactor or bubble column with a flat gas-liquid interface, equipped with temperature and pressure control.[1]

  • Magnetic stirrer and Rushton turbine/propeller for agitation.[7]

  • Mass Flow Controllers (MFCs) for precise gas flow regulation.[8]

  • Gas Chromatograph (GC) with a Thermal Conductivity Detector (TCD) for analyzing gas phase CO2 concentration.

  • Thermostatic water bath to maintain constant reactor temperature.

  • Pressure transducer and digital display.

  • Burette, pipettes, and standard laboratory glassware.

  • Analytical balance (±0.0001 g).

3.0 Experimental Protocols

The overall experimental workflow involves preparing the DEA solution, setting up the absorption apparatus, running the absorption experiment until equilibrium is reached, and finally, analyzing the gas and liquid samples.

Figure 2. General Experimental Workflow cluster_prep Preparation cluster_exp Absorption Experiment cluster_analysis Analysis A Prepare Aqueous DEA Solution B Calibrate Gas Chromatograph (GC) C Assemble & Leak Test Reactor System B->C D Load DEA Solution into Reactor C->D E Set Temperature & Pressure D->E F Introduce CO₂/N₂ Gas Mixture E->F G Allow System to Reach Equilibrium F->G H Analyze Outlet Gas (GC) G->H I Collect Liquid Sample G->I K Calculate Results H->K J Analyze Liquid Sample (Titration) for CO₂ Loading I->J J->K

Figure 2. General Experimental Workflow.

3.1 Preparation of DEA Solutions

  • Calculate the required mass of DEA and deionized water to prepare a solution of the desired weight percentage (e.g., 10-30 wt%).[1][2]

  • On an analytical balance, accurately weigh the required amount of deionized water into a flask.

  • Carefully add the weighed amount of DEA to the water.

  • Mix the solution thoroughly until the DEA is completely dissolved. Allow the solution to cool to room temperature as the dissolution process can be exothermic.

  • The exact concentration of the prepared amine solution can be verified by titration with a standard solution of 1.0 M HCl using methyl orange as an indicator.

3.2 CO2 Absorption Procedure (Vapor-Liquid Equilibrium Measurement)

  • System Setup: Assemble the stirred-cell reactor and connect all gas lines, temperature probes, and pressure sensors as per the manufacturer's instructions.

  • Leak Test: Pressurize the system with N2 to a pressure slightly above the intended operating pressure and monitor for any pressure drop over 30 minutes.

  • Solvent Loading: Accurately measure and record a known volume (e.g., 100 cm³) of the prepared DEA solution and load it into the reactor.[1]

  • Degassing: Purge the headspace of the reactor with N2 for 15-20 minutes to remove any dissolved air from the amine solution.

  • Set Conditions: Bring the reactor to the desired experimental temperature (e.g., 313.15 K) using the thermostatic bath.[9] Set the system pressure to the target value (e.g., atmospheric pressure).

  • Gas Introduction: Start the flow of the CO2/N2 gas mixture into the reactor at a controlled flow rate using the mass flow controllers. The initial CO2 concentration in the gas phase is known.

  • Equilibration: Start the stirrer at a constant speed (e.g., 100-180 min⁻¹) to ensure good gas-liquid mixing.[1] Continuously monitor the CO2 concentration in the outlet gas stream using the online GC. Equilibrium is considered reached when the outlet CO2 concentration remains constant for at least 30 minutes.

  • Sampling: Once at equilibrium, record the final outlet gas CO2 concentration, the system temperature, and the total pressure. Carefully extract a liquid sample from the reactor for analysis.

3.3 Analytical Procedure: Determination of CO2 Loading by Titration Several methods exist for determining CO2 in the liquid phase, including titration, HPLC, and various spectroscopic techniques.[10] Titration is a reliable and cost-effective method.

  • Accurately weigh a small amount (approx. 1-2 mL) of the CO2-loaded DEA solution into an Erlenmeyer flask.

  • Add approximately 20 mL of a saturated NaCl solution. This helps to expel the dissolved CO2 from the solution.

  • Add a few drops of methyl orange indicator.

  • Titrate the solution with a standardized 1.0 M HCl solution. The endpoint is reached when the solution color changes from yellow to red.

  • Record the volume of HCl used.

  • The CO2 loading (α), defined as moles of CO2 per mole of DEA, is calculated using the principles of acid-base chemistry and charge balance. The total alkalinity is determined, and by knowing the initial amine concentration, the amount of CO2 can be inferred.

4.0 Data Analysis and Presentation

4.1 Calculations

  • CO2 Partial Pressure (P_CO2): Calculated from the mole fraction of CO2 in the gas phase (y_CO2) and the total system pressure (P_total).

    • P_CO2 = y_CO2 * P_total

  • CO2 Loading (α): Determined from the titration results. It represents the moles of CO2 absorbed per mole of DEA in the solution.

    • α = (moles CO2) / (moles DEA)

4.2 Data Tables

Quantitative data should be compiled into tables for clear comparison and analysis.

Table 1: Typical Experimental Operating Conditions

Parameter Value Range Unit Reference(s)
DEA Concentration 10 - 30 wt% [1][2][11]
Temperature 293.15 - 333.15 K [1][5][9]
Total Pressure Atmospheric - 101 kPa [9][12]
CO2 Partial Pressure 2.4 - 100.8 kPa [5][13]

| Stirrer Speed | 100 - 600 | rpm |[1][13] |

Table 2: Example Vapor-Liquid Equilibrium Data for a 2.0 M (~20 wt%) DEA Solution at 313 K

CO2 Partial Pressure (kPa) CO2 Loading (mol CO2 / mol DEA)
1.0 0.25
5.0 0.48
10.0 0.60
15.2 0.68
20.0 0.73
50.0 0.85
100.0 0.92

(Note: Data is representative and compiled from trends observed in literature such as[5][9])

This application note provides a comprehensive protocol for the experimental determination of the CO2 absorption capacity of this compound solutions. By carefully controlling experimental parameters and employing accurate analytical techniques, researchers can generate reliable vapor-liquid equilibrium data. This data is indispensable for the design, modeling, and optimization of industrial gas treating processes and for the development of advanced carbon capture technologies.

References

Application Notes and Protocols: Diethanolamine as a Curing Agent for Epoxy Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethanolamine (DEA), a secondary amine with two hydroxyl groups, serves as an effective curing agent for epoxy resins, particularly those based on diglycidyl ether of bisphenol A (DGEBA). The curing process is characterized by a complex, temperature-dependent, two-stage mechanism. Initially, a rapid "adduct-forming" reaction occurs between the epoxide groups of the resin and the secondary amine of DEA. This is followed by a slower "gelation" reaction involving the hydroxyl groups of the DEA-epoxy adduct and remaining epoxide groups, leading to a crosslinked thermoset polymer.[1] The stoichiometry of the epoxy-to-hardener ratio plays a critical role in determining the final thermal and mechanical properties of the cured material.[2]

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the use of this compound as a curing agent for epoxy resins.

Data Presentation: Curing Conditions and Resulting Properties

The following tables summarize the quantitative data on the effect of this compound concentration and curing schedules on the key properties of DGEBA-based epoxy resins.

Table 1: Effect of this compound (DEA) Concentration on Mechanical and Thermal Properties

DEA Content (wt%)Cure ScheduleGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
880°C for 2h + 150°C for 4h105752.86.5
1080°C for 2h + 150°C for 4h115803.07.0
1280°C for 2h + 150°C for 4h125853.27.5
1480°C for 2h + 150°C for 4h135823.18.0
1680°C for 2h + 150°C for 4h130782.97.2

Data compiled from multiple sources for illustrative purposes.

Note: Optimal thermal and tensile properties are generally observed in the 12-14 wt% DEA range.[2] Glycidyl-rich formulations (<14 wt% DEA) may exhibit higher tensile strength and modulus due to an anti-plasticization effect, while amine-rich formulations can lead to brittle behavior.[2]

Experimental Protocols

Preparation of this compound-Cured Epoxy Resin

This protocol describes a general procedure for preparing a DGEBA epoxy resin cured with this compound.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA)-based epoxy resin (e.g., EPON™ 828)

  • This compound (DEA)

  • Mixing container

  • Stirring rod or mechanical mixer

  • Vacuum oven

  • Mold for casting specimens

Procedure:

  • Pre-heating: Pre-heat the DGEBA epoxy resin to approximately 70°C to reduce its viscosity.

  • Mixing: In a suitable container, weigh the desired amount of pre-heated epoxy resin. Add the calculated amount of this compound to the resin. The recommended weight ratio can vary, but a starting point is often in the range of 100 parts resin to 12-14 parts DEA by weight.[2]

  • Thorough Mixing: Mix the resin and hardener thoroughly for at least 5-10 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the container to ensure all components are well incorporated.

  • Degassing: Place the mixture in a vacuum oven at 70-80°C and apply a vacuum to remove any entrapped air bubbles. Continue degassing until bubbling subsides.

  • Casting: Pour the degassed mixture into a pre-heated mold.

  • Curing: Transfer the mold to an oven and cure according to the desired schedule. A typical two-stage curing schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature (e.g., 80°C for 2 hours followed by 150°C for 4 hours).[2]

  • Cooling: After the curing cycle is complete, allow the mold to cool slowly to room temperature to minimize internal stresses.

Characterization of Cured Epoxy Resin

Objective: To determine the glass transition temperature (Tg) and the extent of cure.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Sample Preparation: Prepare a small sample (5-10 mg) of the cured epoxy resin and place it in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the expected Tg (e.g., 200°C).

  • Data Analysis: The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The presence of any exothermic peaks after the initial Tg can indicate residual curing.

Objective: To evaluate the thermal stability and decomposition profile of the cured epoxy resin.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small sample (10-20 mg) of the cured epoxy resin into the TGA sample pan.

  • Instrument Setup: Place the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. Key parameters to note are the onset temperature of decomposition and the percentage of char residue at the final temperature.

Objective: To measure the viscoelastic properties of the cured epoxy resin, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

Apparatus:

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

  • Sample Preparation: Prepare a rectangular specimen of the cured epoxy resin with precise dimensions (e.g., as per ASTM D7028).

  • Instrument Setup: Mount the specimen in the DMA using a suitable clamping configuration (e.g., single cantilever or three-point bending).

  • Test Parameters:

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Ramp the temperature from a low temperature (e.g., 0°C) to a temperature above the Tg at a controlled rate (e.g., 3°C/min).

  • Data Analysis: The storage modulus, loss modulus, and tan delta are plotted against temperature. The peak of the tan delta curve is often used as another measure of the glass transition temperature (Tg).

Objective: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy resin according to ASTM D638.

Apparatus:

  • Universal Testing Machine with tensile grips

  • Extensometer

Procedure:

  • Sample Preparation: Prepare dog-bone shaped specimens of the cured epoxy resin according to the dimensions specified in ASTM D638.

  • Test Setup: Mount the specimen in the grips of the universal testing machine. Attach an extensometer to the gauge section of the specimen to measure strain.

  • Testing: Apply a tensile load to the specimen at a constant crosshead speed until it fractures.

  • Data Analysis: The stress-strain curve is plotted from the load-displacement data. The tensile strength is the maximum stress the material can withstand. Young's modulus is calculated from the slope of the initial linear portion of the stress-strain curve. The elongation at break is the strain at which the specimen fractures.

Visualizations

Curing_Mechanism cluster_stage1 Stage 1: Adduct Formation (Rapid) cluster_stage2 Stage 2: Gelation (Slower) DGEBA_Epoxy DGEBA Epoxy (Epoxide Groups) Adduct DEA-Epoxy Adduct (Tertiary Amine + Hydroxyl Groups) DGEBA_Epoxy->Adduct + DEA This compound (Secondary Amine) DEA->Adduct Adduct_hydroxyl Adduct (Hydroxyl Groups) Crosslinked_Network Crosslinked Polymer Network Adduct_hydroxyl->Crosslinked_Network + Remaining_Epoxy Remaining DGEBA (Epoxide Groups) Remaining_Epoxy->Crosslinked_Network

Caption: Curing mechanism of DGEBA epoxy with this compound.

Experimental_Workflow Start Start Preparation 1. Material Preparation (DGEBA Resin + DEA) Start->Preparation Mixing 2. Mixing & Degassing Preparation->Mixing Casting 3. Casting into Molds Mixing->Casting Curing 4. Curing (Specified Time & Temp) Casting->Curing Characterization 5. Characterization of Cured Resin Curing->Characterization DSC DSC (Tg) Characterization->DSC TGA TGA (Thermal Stability) Characterization->TGA DMA DMA (Viscoelastic Properties) Characterization->DMA Tensile Tensile Testing (Mechanical Properties) Characterization->Tensile End End DSC->End TGA->End DMA->End Tensile->End

References

Application Notes & Protocols: Analytical Techniques for Monitoring Diethanolamine Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diethanolamine (DEA) is an organic compound utilized in pharmaceutical formulations, primarily as a buffering agent, emulsifier, or an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] As a secondary amine and a diol, DEA's stability is a critical parameter, as its degradation can impact the safety, efficacy, and shelf-life of drug products.[1] Degradation can occur through various pathways, including oxidation and reactions with other excipients or environmental factors like carbon dioxide.[3][4] A significant concern is the potential reaction of DEA with nitrosating agents to form N-nitrosothis compound (NDELA), a potent animal carcinogen.[5][6][7] Therefore, robust and validated analytical methods are essential for monitoring DEA and its degradation products to ensure pharmaceutical product quality and patient safety.

This document provides detailed application notes and protocols for the analysis of DEA degradation products using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), tailored for researchers, scientists, and drug development professionals.

This compound Degradation Pathways

This compound can degrade through several mechanisms depending on the environmental conditions and the presence of other reactive species. The primary degradation routes include oxidative degradation, which can lead to the formation of smaller amines and organic acids, and reaction with nitrosating agents to form nitrosamines. Understanding these pathways is crucial for identifying potential degradants and selecting appropriate analytical techniques.

DEADegradationPathways DEA This compound (DEA) Oxidation Oxidative Degradation DEA->Oxidation + O2, Heat Nitrosation Nitrosation (e.g., with Nitrites) DEA->Nitrosation CO2Reaction Reaction with CO2/ Carbonyl Sulfide DEA->CO2Reaction Degradant1 Glycolic Acid, Formate, Bicine Oxidation->Degradant1 Degradant4 Monoethanolamine (MEA) Oxidation->Degradant4 Degradant2 N-Nitrosothis compound (NDELA) Nitrosation->Degradant2 Degradant3 Hydroxyethyl Oxazolidone (HEOD) CO2Reaction->Degradant3

Caption: Simplified pathways for this compound (DEA) degradation.

General Experimental Workflow

The monitoring of DEA degradation products follows a structured analytical workflow, from sample acquisition to final data interpretation. This process ensures that results are accurate, reproducible, and reliable for quality control and stability testing.

AnalyticalWorkflow Sample 1. Sample Collection (Drug Substance/Product) Prep 2. Sample Preparation (e.g., Dissolution, Extraction) Sample->Prep Analysis 3. Instrumental Analysis (GC-MS or HPLC-MS/CAD) Prep->Analysis DataAcq 4. Data Acquisition Analysis->DataAcq DataProc 5. Data Processing (Integration, Identification) DataAcq->DataProc Quant 6. Quantification (Calibration Curve) DataProc->Quant Report 7. Reporting & Review Quant->Report

Caption: General workflow for analyzing DEA degradation products.

Data Presentation: Summary of Method Performance

Quantitative data from representative analytical methods are summarized below for easy comparison.

Table 1: GC Method Performance for DEA in Fatty Acid Diethanolamides[5]

Parameter Rtx-1 Column SPB-5 Column
Fortification Levels 0.50, 1.00, 5.00% 0.50, 1.00, 5.00%
Average Recovery 95% (±4.28%) 94% (±5.72%)
Linear Range 0.50 to 5.00 µg/µL 0.50 to 5.00 µg/µL

| Limit of Detection (LOD) | ~0.05 µg/g | ~0.05 µg/g |

Table 2: LC-MS/MS Method Performance for Ethanolamines in Wastewater[8]

Analyte Method Detection Limit (MDL)
Monoethanolamine (MEA) 0.1 µg/L
This compound (DEA) 0.1 µg/L
Triethanolamine (TEA) 0.2 µg/L

| N-methylthis compound (MDEA) | 0.1 µg/L |

Table 3: Common Degradation Products of this compound Identified by GC-MS

Degradation Product Reference
N-Nitrosothis compound (NDELA) [5][6]
Monoethanolamine (MEA) [9]
Bicine [10][11]
Formate [11]
Bis(hydroxyethyl)piperazine (BHEP) [9][12]
N-(hydroxyethyl)methylpiperazine [12]

| Hydroxyethyl oxazolidone (HEOD) |[9] |

Experimental Protocols

Protocol 1: Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

This method is suitable for the determination of DEA and its volatile or semi-volatile degradation products in pharmaceutical ingredients or formulations.

1. Principle Gas chromatography separates compounds based on their volatility and interaction with a stationary phase. A flame ionization detector (FID) provides good sensitivity for organic compounds, while a mass spectrometer (MS) allows for positive identification of the degradation products.[12][13] Due to the polar nature of amines, derivatization may sometimes be employed, though direct injection is often feasible with appropriate columns.[14][15]

2. Reagents and Materials

  • Methanol, HPLC grade

  • This compound (DEA) reference standard

  • Helium (carrier gas), high purity

  • Sample Vials: 2 mL, glass, with PTFE-lined caps

3. Instrumentation

  • Gas Chromatograph (GC) system equipped with a split/splitless injector.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Rtx-1 or SPB-5 (95% dimethyl- 5% diphenyl polysiloxane), 30 m x 0.53 mm ID, 1.5 µm film thickness.[5]

4. Sample and Standard Preparation

  • Standard Preparation : Accurately weigh approximately 250 mg of DEA reference standard into a 50 mL volumetric flask. Dilute to volume with methanol and mix.[5] Prepare a series of dilutions to create a calibration curve with concentrations ranging from 0.25 to 4.0 µg/µL.[5]

  • Sample Preparation : Accurately weigh and dissolve about 10 mg of the test sample (e.g., fatty acid diethanolamide raw material) in a 10 mL volumetric flask.[5] Dilute to volume with methanol and mix thoroughly.[5]

5. GC Method Parameters

Parameter Value
Injector Temperature 250 °C
Injection Mode Splitless
Injection Volume 2 µL[5]
Carrier Gas Helium
Oven Program Initial Temp: 100 °C, hold for 1 min. Ramp: 10 °C/min to 250 °C, hold for 5 min.
Detector (FID) Temp 275 °C
Detector (MS) Source 230 °C

| Detector (MS) Quad | 150 °C |

6. Data Analysis

  • Identify the DEA peak in the sample chromatogram by comparing its retention time with that of the standard.

  • For quantification, generate a linear regression equation from the calibration curve by plotting the peak area versus the concentration of the DEA standards.[5]

  • Calculate the percentage of DEA in the sample using the regression equation.[5]

  • For degradation products, identification can be performed by comparing mass spectra against a library (e.g., NIST) when using a GC-MS system.[12]

Protocol 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS)

This method is ideal for analyzing DEA and its non-volatile or thermally labile degradation products. Since ethanolamines lack a strong UV chromophore, universal detectors like CAD or highly sensitive and specific detectors like MS are preferred.[14][16]

1. Principle HPLC separates compounds based on their partitioning between a stationary phase and a liquid mobile phase. Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, is effective for retaining polar, basic compounds like ethanolamines.[16] LC-MS/MS provides high sensitivity and specificity, allowing for trace-level quantification.[8]

2. Reagents and Materials

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • Deionized Water, 18 MΩ·cm

  • DEA reference standard and standards for expected degradation products.

3. Instrumentation

  • HPLC or UHPLC system with a binary or quaternary pump.

  • Detector: Corona Charged Aerosol Detector (CAD) or a Triple Quadrupole Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.[8][16]

  • Column: Amaze SC (mixed-mode reversed-phase/cation-exchange), 3.0 x 100 mm, 5 µm.[16]

4. Sample and Standard Preparation

  • Standard Preparation : Prepare a stock solution of DEA at 0.5 mg/mL in the mobile phase.[16] Create a series of working standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation : Dissolve a known quantity of the drug substance or product in the mobile phase to achieve a final concentration within the calibration range. The sample may require sonication to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter before injection.

5. HPLC Method Parameters

Parameter Value
Mobile Phase 2% Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) in Water[16]
Flow Rate 0.6 mL/min[16]
Injection Volume 2 µL[16]
Column Temperature 30 °C
CAD Detector Settings Evaporation Temp: 35 °C, Nitrogen Gas: 35 psi

| MS/MS (ESI+) Settings | Optimized for specific parent/daughter ion transitions for DEA and degradants. |

6. Data Analysis

  • Identify and quantify DEA and its degradation products by comparing retention times and peak areas to the prepared standards.

  • For LC-MS/MS, quantification is typically performed using stable isotope-labeled internal standards to correct for matrix effects and instrument variability, which is especially important for complex samples.[8]

  • Establish method performance characteristics such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) through a validation study.

References

Application Notes and Protocols: Diethanolamine as a Chemical Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethanolamine (DEA), an organic compound with the formula HN(CH₂CH₂OH)₂, is a versatile chemical intermediate extensively utilized in pharmaceutical synthesis.[1] Its bifunctional nature, possessing both a secondary amine and two hydroxyl groups, allows it to act as a nucleophile, a base, and a precursor for a wide range of molecular scaffolds.[1][2] This unique reactivity makes DEA a valuable building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), including local anesthetics, antihistamines, and antiulcer drugs.[3][4] Commercially, DEA is produced through the reaction of ethylene oxide with an excess of ammonia.[2][5][6] This document provides detailed application notes and protocols for the use of this compound in key pharmaceutical syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄H₁₁NO₂
Molecular Weight105.14 g/mol
AppearanceColorless viscous liquid or white solid
Boiling Point~268–271°C
Melting Point~28°C
Density~1.09 g/cm³
Solubility in WaterMiscible
pH (1% solution)~11.5
Source:[6]

Key Synthetic Applications and Signaling Pathways

This compound's utility stems from its dual functionality, which allows for diverse transformations into crucial pharmaceutical intermediates and final drug products.

DEA_Properties cluster_properties Chemical Properties of DEA cluster_functions Resulting Functions DEA This compound (DEA) Prop1 Secondary Amine DEA->Prop1 Prop2 Diol (Two -OH groups) DEA->Prop2 Func1 Nucleophilic Reagent Prop1->Func1 Func2 Weak Base / Catalyst Prop1->Func2 Func3 Bifunctional Building Block Prop2->Func3

Caption: Key chemical properties of this compound and its resulting functions.

DEA serves as a precursor for various heterocyclic compounds and as a reactant in nucleophilic substitution reactions. Its ability to undergo dehydration and cyclization can yield morpholine, another important intermediate.[1][6]

Synthetic_Pathways cluster_products Synthetic Routes DEA This compound Lidocaine Lidocaine (Local Anesthetic) DEA->Lidocaine N-Alkylation Ranitidine Ranitidine Synthesis (Antiulcer Agent) DEA->Ranitidine Precursor Role Morpholine Morpholine (Intermediate) DEA->Morpholine Dehydration/ Cyclization Antiarrhythmics Antiarrhythmic Agents DEA->Antiarrhythmics N-Alkylation & Carbamoylation Diethanolamides Diethanolamides (Surfactants) DEA->Diethanolamides Reaction with Fatty Acids Lidocaine_Workflow Start1 2,6-Dimethylaniline Step1 Step 1: Acylation (Amide Formation) Start1->Step1 Start2 Chloroacetyl Chloride Start2->Step1 Solvent1 Glacial Acetic Acid Solvent1->Step1 Intermediate Intermediate: N-(2,6-Dimethylphenyl)chloroacetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution (Sₙ2 Reaction) Intermediate->Step2 DEA This compound DEA->Step2 Solvent2 Toluene Solvent2->Step2 Product Lidocaine (Crude Product) Step2->Product Purification Purification (Extraction & Recrystallization) Product->Purification Final Pure Lidocaine Purification->Final

References

Application Notes and Protocols: Potentiostatic Polarization Techniques for Studying Diethanolamine Inhibition Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Corrosion poses a significant challenge across various industries, including infrastructure, transportation, and oil and gas.[1] The use of corrosion inhibitors is a primary strategy to mitigate the degradation of metallic materials. Diethanolamine (DEA), an organic compound, has demonstrated notable efficacy as a corrosion inhibitor, particularly for mild steel in acidic environments.[2][3] This document provides detailed application notes and experimental protocols for utilizing potentiostatic polarization techniques to evaluate the corrosion inhibition properties of this compound.

Potentiodynamic polarization is an electrochemical method used to determine the corrosion rate of a material. By varying the potential of a metal sample in a corrosive environment and measuring the resulting current, a polarization curve is generated. This curve provides valuable information about the corrosion process, including the corrosion potential (Ecorr) and corrosion current density (icorr). From these parameters, the inhibition efficiency of a substance like DEA can be accurately calculated. DEA functions as a mixed-type inhibitor, meaning it reduces both the anodic and cathodic reactions of the corrosion process.[2][3] Its inhibitory action is attributed to its ability to buffer the pH of the solution and, more importantly, to adsorb onto the metal surface, forming a protective layer that impedes the corrosive process.[2][3]

Data Presentation

The following tables summarize the quantitative data on the corrosion inhibition performance of this compound (DEA) on mild steel in a 0.5 M sulfuric acid (H₂SO₄) solution at 303 K. The data is derived from potentiostatic polarization studies.

Table 1: Corrosion Parameters for Mild Steel in 0.5 M H₂SO₄ with and without this compound (DEA)

Inhibitor Concentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (%IE)
Blank (0)-4801150-
1 x 10⁻⁷-47851255.3
1 x 10⁻⁶-47539865.4
1 x 10⁻⁵-47226377.1
1 x 10⁻⁴-47018284.2
1 x 10⁻³-46513088.7

Data sourced from Singh et al.[2]

Table 2: Anodic and Cathodic Tafel Slopes for Mild Steel in 0.5 M H₂SO₄ with and without this compound (DEA)

Inhibitor Concentration (M)Anodic Tafel Slope (βa) (mV/dec)Cathodic Tafel Slope (βc) (mV/dec)
Blank (0)75125
1 x 10⁻⁷80130
1 x 10⁻⁶82135
1 x 10⁻⁵85140
1 x 10⁻⁴88145
1 x 10⁻³92150

Data sourced from Singh et al.[2]

Experimental Protocols

This section outlines the detailed methodology for conducting potentiostatic polarization studies to evaluate the inhibition effect of this compound on mild steel corrosion in an acidic medium.

Materials and Equipment
  • Working Electrode: Mild steel specimen with a known surface area (e.g., 1 cm²). The composition of the mild steel should be characterized (e.g., C=0.15%, Mn=1.02%, Si=0.025%, P=0.025%, and the remainder Fe).[2]

  • Reference Electrode: Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum wire or graphite rod.

  • Corrosive Medium: 0.5 M Sulfuric Acid (H₂SO₄) solution, prepared from analytical grade H₂SO₄ and distilled water.

  • Inhibitor: this compound (DEA) of analytical grade.

  • Electrochemical Workstation: Potentiostat/Galvanostat capable of performing potentiodynamic polarization scans.

  • Electrochemical Cell: A three-electrode cell assembly.

  • Polishing Materials: Emery papers of various grades (e.g., 150, 320, 400, 600 grit).

  • Degreasing Solvent: Acetone.

  • Mounting Resin: Epoxy resin or similar insulating material.

Preparation of Working Electrode
  • Cut the mild steel into specimens of the desired size (e.g., 1 cm x 1 cm).

  • Solder an insulated copper wire to one side of the specimen for electrical connection.

  • Mechanically polish the surface of the mild steel specimen using successively finer grades of emery paper to achieve a smooth and uniform surface.

  • Degrease the polished specimen by washing with acetone and then rinse with distilled water.

  • Dry the specimen thoroughly.

  • Mount the specimen in epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed to the corrosive environment. Ensure the edges and the back of the specimen are completely sealed.

Preparation of Test Solutions
  • Blank Solution: Prepare a 0.5 M H₂SO₄ solution by carefully adding the required volume of concentrated H₂SO₄ to distilled water.

  • Inhibitor Solutions: Prepare a series of test solutions by adding different concentrations of this compound (e.g., 10⁻⁷ M to 10⁻³ M) to the 0.5 M H₂SO₄ solution.

Potentiodynamic Polarization Measurement
  • Assemble the three-electrode cell with the prepared mild steel working electrode, the saturated calomel reference electrode, and the platinum counter electrode.

  • Fill the cell with the test solution (either the blank or one of the inhibitor solutions).

  • Immerse the electrodes in the solution and allow the system to stabilize for a sufficient time (e.g., 30 minutes) to reach a steady open-circuit potential (OCP).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

Data Analysis
  • Plot the potentiodynamic polarization curve as the logarithm of the current density (log i) versus the electrode potential (E). This is known as a Tafel plot.

  • Identify the linear regions of the anodic and cathodic branches of the Tafel plot.

  • Extrapolate the linear Tafel segments to the corrosion potential (Ecorr). The intersection point of the extrapolated lines gives the corrosion current density (icorr).

  • Calculate the inhibition efficiency (%IE) using the following equation:

    %IE = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100

    where:

    • icorr(blank) is the corrosion current density in the absence of the inhibitor.

    • icorr(inhibitor) is the corrosion current density in the presence of the inhibitor.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis WE_prep Working Electrode Preparation Cell_setup Three-Electrode Cell Assembly WE_prep->Cell_setup Sol_prep Solution Preparation Sol_prep->Cell_setup Stabilization OCP Stabilization Cell_setup->Stabilization Polarization Potentiodynamic Polarization Scan Stabilization->Polarization Tafel_plot Tafel Plot Generation Polarization->Tafel_plot Extrapolation Tafel Extrapolation Tafel_plot->Extrapolation IE_calc Inhibition Efficiency Calculation Extrapolation->IE_calc

Caption: Experimental workflow for potentiostatic polarization.

Inhibition Mechanism of this compound

Inhibition_Mechanism cluster_surface Metal Surface Anodic Anodic Sites (Fe -> Fe²⁺ + 2e⁻) Adsorption Adsorption of DEA on Metal Surface Anodic->Adsorption Cathodic Cathodic Sites (2H⁺ + 2e⁻ -> H₂) Cathodic->Adsorption DEA This compound (DEA) Molecule DEA->Adsorption Protection Formation of a Protective Layer Adsorption->Protection Corrosion_Inhibition Corrosion Inhibition Protection->Corrosion_Inhibition

Caption: DEA corrosion inhibition mechanism.

Logical Relationship of Potentiostatic Polarization Data Analysis

Data_Analysis_Logic Polarization_Curve Potentiodynamic Polarization Curve (E vs. log i) Tafel_Regions Identification of Linear Tafel Regions Polarization_Curve->Tafel_Regions Extrapolation Extrapolation of Tafel Slopes Tafel_Regions->Extrapolation Intersection Intersection Point Extrapolation->Intersection Ecorr Corrosion Potential (Ecorr) Intersection->Ecorr icorr Corrosion Current Density (icorr) Intersection->icorr IE_Calc Inhibition Efficiency Calculation icorr->IE_Calc

Caption: Data analysis logic for polarization curves.

References

Application Note: Determination of Diethanolamine in Wastewater by Ion Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of Diethanolamine (DEA) in wastewater samples using ion chromatography (IC). This compound is an organic compound used in various industrial applications, including gas sweetening and the production of detergents and herbicides. Its presence in wastewater is a significant environmental concern, necessitating reliable and sensitive analytical methods for monitoring and control. This document outlines the necessary equipment, reagents, and a step-by-step procedure for the determination of DEA, making it a valuable resource for researchers, scientists, and professionals in drug development and environmental monitoring. The described method utilizes cation-exchange chromatography with suppressed conductivity detection, a robust and well-established technique for amine analysis.[1][2]

Introduction

This compound (DEA) is a versatile chemical compound widely employed in industrial processes.[3][4] As a consequence of its widespread use, DEA can be found in various industrial wastewater streams. Due to its potential environmental impact, regulatory bodies often mandate the monitoring of DEA concentrations in discharged effluents. Ion chromatography has emerged as a powerful analytical tool for this purpose, offering several advantages over traditional methods like gas chromatography or HPLC, which may require time-consuming derivatization steps.[3][4] IC provides a direct and sensitive means of analyzing polar compounds like DEA in complex aqueous matrices.[5][6] This application note details a method based on cation-exchange chromatography, where DEA is protonated in an acidic eluent and separated as a cation, followed by suppressed conductivity detection for sensitive and specific quantification.[7]

Principle of Separation

In this method, an acidic eluent, typically methanesulfonic acid (MSA), is used to protonate the amine group of the this compound molecule.[7] This converts the neutral DEA into its cationic form, (CH₂CH₂OH)₂NH₂⁺. The wastewater sample is injected into the ion chromatograph, where it passes through a cation-exchange column. The positively charged DEA cations are retained on the stationary phase of the column through electrostatic interactions. The separation is achieved based on the differential affinity of the DEA cation and other cations present in the sample for the active sites on the column resin. After separation, the eluent passes through a suppressor, which reduces the background conductivity of the eluent while enhancing the conductivity of the analyte, leading to improved detection sensitivity. The concentration of DEA is then determined by measuring the conductivity signal and comparing it to a calibration curve prepared from known standards.

principle_of_separation cluster_sample Wastewater Sample cluster_eluent Acidic Eluent (MSA) DEA This compound (DEA) (CH₂CH₂OH)₂NH Protonation Protonation DEA->Protonation H H⁺ H->Protonation DEA_cation DEA Cation [(CH₂CH₂OH)₂NH₂]⁺ Protonation->DEA_cation IC_Column Cation-Exchange Column DEA_cation->IC_Column Separation Separation IC_Column->Separation Detector Suppressed Conductivity Detector Separation->Detector Quantification Quantification Detector->Quantification

Caption: Principle of this compound analysis by Ion Chromatography.

Experimental Protocols

Instrumentation and Consumables
  • Ion Chromatograph: A system equipped with a gradient pump, conductivity detector, and a suppressor is required. A Thermo Scientific Dionex DX-500 or equivalent is suitable.[8]

  • Analytical Column: A cation-exchange column such as the Dionex IonPac CS11 (2 x 250 mm) is recommended for good separation of DEA.[8]

  • Guard Column: A compatible guard column, for instance, the Dionex IonPac CG11 (2 x 50 mm), should be used to protect the analytical column.[8]

  • Autosampler: For automated and precise injections.

  • Data Acquisition and Analysis Software: Software such as Chromeleon or PeakNet for instrument control and data processing.[8]

  • Sample Vials: Appropriate vials for the autosampler.

  • Syringe Filters: 0.2 µm or 0.45 µm filters for sample clarification.[8][9]

Reagents and Standards
  • Deionized (DI) Water: High-purity, 18.2 MΩ·cm resistivity.

  • Methanesulfonic Acid (MSA): High-purity (>99%).[8]

  • This compound (DEA) Standard: Certified reference material.

  • Eluent Concentrate (1.0 M MSA): Carefully add 96.10 g of 99% MSA to approximately 500 mL of DI water in a 1-L volumetric flask. Dilute to the mark with DI water and mix thoroughly.[8]

  • Eluent (35 mM MSA): Pipette 35.0 mL of the 1.0 M MSA eluent concentrate into a 1-L volumetric flask containing about 500 mL of DI water. Dilute to 1 L with DI water. Vacuum degas the eluent before use.[8]

  • Stock DEA Standard (1000 mg/L): Accurately weigh and dissolve the appropriate amount of DEA in DI water in a 100-mL volumetric flask. Store at 4 °C; this solution is stable for at least one month.[8]

  • Working Standards: Prepare a series of working standards by diluting the stock standard with DI water. Working standards with concentrations less than 100 mg/L should be prepared daily.[8]

Sample Preparation
  • Collection: Collect wastewater samples in clean, appropriate containers.

  • Filtration: If the sample contains particulate matter, filter it through a 0.2 µm or 0.45 µm syringe filter that does not contribute to amine contamination.[8]

  • Dilution: For wastewater with high concentrations of DEA or a complex matrix, dilute the sample with DI water to bring the analyte concentration within the calibration range and to minimize matrix effects.[8] The dilution factor should be recorded for final concentration calculation.

Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of DEA.

ParameterValue
Column Dionex IonPac CS11 (2 x 250 mm) with CG11 Guard (2 x 50 mm)[8]
Eluent 35 mM Methanesulfonic Acid (MSA)[8]
Flow Rate 0.25 mL/min[8]
Injection Volume 10 - 50 µL
Detection Suppressed Conductivity
Run Time Approximately 15-20 minutes
Calibration and Quantification
  • Prepare a series of at least five calibration standards of DEA covering the expected concentration range of the samples.

  • Inject the standards into the IC system and record the peak areas.

  • Generate a calibration curve by plotting the peak area versus the concentration of DEA.

  • Inject the prepared wastewater samples and record the peak areas for DEA.

  • Calculate the concentration of DEA in the samples using the calibration curve and accounting for any dilution factors.

Data Presentation

ParameterThis compound (DEA)Reference
Method Detection Limit (MDL) 0.15 mg/L[8]
Linearity Range 0.1 - 100 mg/L[3]
Coefficient of Determination (r²) > 0.998[3]
Recovery in Wastewater 97 - 110%[10]
Relative Standard Deviation (RSD) < 10%[10]

Experimental Workflow

The overall experimental workflow for the analysis of this compound in wastewater samples is depicted in the following diagram.

experimental_workflow Sample_Collection 1. Sample Collection (Wastewater) Sample_Preparation 2. Sample Preparation (Filtration & Dilution) Sample_Collection->Sample_Preparation IC_Analysis 4. Ion Chromatography Analysis Sample_Preparation->IC_Analysis Standard_Preparation 3. Standard Preparation (Stock & Working Standards) Calibration 5. Calibration Curve Generation Standard_Preparation->Calibration Data_Acquisition 6. Data Acquisition (Peak Area Measurement) IC_Analysis->Data_Acquisition Quantification 7. Quantification (Concentration Calculation) Calibration->Quantification Data_Acquisition->Quantification Reporting 8. Reporting Results Quantification->Reporting

Caption: Experimental workflow for DEA analysis in wastewater.

Conclusion

The ion chromatography method detailed in this application note provides a reliable, sensitive, and efficient means for the determination of this compound in wastewater samples. The use of a cation-exchange column with a methanesulfonic acid eluent and suppressed conductivity detection allows for the direct analysis of DEA without the need for complex sample derivatization. This method is well-suited for routine monitoring in environmental laboratories and for process control in industrial settings. By following the outlined protocol, researchers and analysts can achieve accurate and precise quantification of DEA to ensure regulatory compliance and environmental protection.

References

Troubleshooting & Optimization

Troubleshooting thermal and oxidative degradation of Diethanolamine in amine treating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the thermal and oxidative degradation of Diethanolamine (DEA) in amine treating processes. The information is tailored for researchers, scientists, and drug development professionals encountering challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues you might encounter, offering potential causes and solutions.

Issue 1: Rapid Loss of DEA in the System

  • Question: We are observing a significant and unexpectedly rapid loss of DEA concentration in our amine treating unit. What are the likely causes and how can we troubleshoot this?

  • Answer: Rapid DEA loss is primarily attributed to thermal and oxidative degradation.[1][2] Key factors include high temperatures, the presence of CO2, and oxygen contamination.[1][3]

    Troubleshooting Steps:

    • Verify Operating Temperatures: Ensure the bulk amine temperature in the reboiler is below 260°F (127°C) and skin temperatures of heat transfer surfaces do not exceed 350°F (177°C).[3] Localized hot spots, especially in gas-fired reboilers, can significantly accelerate degradation.[3]

    • Analyze for Degradation Products: The primary thermal degradation products of DEA in the presence of CO2 are 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)-piperazine (BHEP).[1][4] The presence of these compounds, identifiable by Gas Chromatography-Mass Spectrometry (GC-MS), confirms thermal degradation.

    • Check for Oxygen Ingress: Oxygen contamination leads to oxidative degradation, forming products like bicine, formate, and acetate.[5] Inspect the system for leaks that could introduce air, particularly in the low-pressure sections.

    • Evaluate CO2 Loading: High CO2 loading in the amine solution can catalyze the degradation of DEA.[1][6] Monitor and control the acid gas loading to stay within operational design parameters.

Issue 2: Increased Corrosion in the Amine Unit

  • Question: Our equipment is showing signs of increased corrosion. Could this be related to DEA degradation?

  • Answer: Yes, DEA degradation products can significantly contribute to corrosion.[1][7] Heat Stable Salts (HSS), formed from the reaction of DEA with degradation products like organic acids, are a primary cause of increased corrosivity.[8][9]

    Troubleshooting Steps:

    • Analyze for Heat Stable Salts (HSS): Use Ion Chromatography (IC) to quantify the concentration of HSS in your amine solution. Elevated levels of anions like acetate and formate are indicative of degradation-related corrosion issues.

    • Identify Corrosive Degradation Products: Besides HSS, compounds like Bicine, a known degradation product, are considered corrosive.[10]

    • Review Operating Conditions: High temperatures and high amine concentrations can exacerbate the formation of corrosive degradation products.[11] Ensure operating parameters are within the recommended limits.

    • Implement a Corrosion Monitoring Program: Utilize corrosion coupons and regular inspections to track corrosion rates and identify affected areas.

Issue 3: Foaming in the Absorber or Stripper

  • Question: We are experiencing significant foaming issues in our system, leading to operational instability. What is the connection to DEA degradation?

  • Answer: Foaming is a common operational problem in amine plants and can be caused or exacerbated by the accumulation of DEA degradation products.[1][12] These products can alter the surface tension of the amine solution, stabilizing foams.[12]

    Troubleshooting Steps:

    • Analyze for Contaminants: Besides degradation products, other contaminants like suspended solids and dissolved hydrocarbons can contribute to foaming.[12]

    • Solution Filtration: Implement or check the efficiency of your filtration system to remove particulate matter that can promote foaming.

    • Carbon Treatment: While activated carbon may not be effective at removing major DEA degradation products like HEOD, THEED, and BHEP, it can remove some other contaminants that contribute to foaming.[1][4]

    • Antifoam Injection: As a temporary measure, consider the controlled injection of a suitable antifoaming agent. However, addressing the root cause of the foaming is crucial for long-term stability.

Frequently Asked Questions (FAQs)

1. What are the main types of this compound (DEA) degradation?

There are two primary types of DEA degradation in amine treating processes:

  • Thermal Degradation: This occurs at high temperatures, particularly in the stripper and reboiler, and is significantly accelerated by the presence of CO2.[1][3]

  • Oxidative Degradation: This is caused by the reaction of DEA with dissolved oxygen in the amine solution.[5][13]

2. What are the most common degradation products of DEA?

  • Thermal Degradation Products: The principal compounds formed are 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N'-tris(hydroxyethyl)ethylenediamine (THEED), and N,N'-bis(hydroxyethyl)-piperazine (BHEP).[1][4][7]

  • Oxidative Degradation Products: Common products include monoethanolamine (MEA), MDEA, bicine, ammonia, formate, acetate, glycolate, and oxalate.[5]

3. At what temperature does significant thermal degradation of DEA begin?

While some degradation can occur at lower temperatures over long periods, the rate of thermal degradation accelerates significantly at temperatures above 350°F (177°C).[3] It is recommended to keep bulk amine temperatures below 260°F (127°C).[3]

4. How does CO2 loading affect DEA degradation?

Higher CO2 loading in the DEA solution increases the rate of thermal degradation.[1] The degradation reaction is catalyzed by the presence of CO2.[1]

5. Can DEA degradation be reversed?

No, the degradation of DEA into products like HEOD, THEED, and BHEP is an irreversible chemical transformation.[4] The focus should be on prevention and mitigation.

6. What analytical methods are used to identify and quantify DEA degradation products?

Several analytical techniques are employed:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify a wide range of organic degradation products.[14][15]

  • Ion Chromatography (IC): Primarily used to measure the concentration of Heat Stable Salts (HSS) and ionic degradation products like formate and acetate.[8]

  • High-Performance Liquid Chromatography (HPLC): Can also be used for the analysis of certain degradation by-products.[16]

Quantitative Data Summary

ParameterValueSignificanceReference
Recommended Max. Bulk Amine Temperature < 260°F (127°C)Minimizes thermal degradation.[3]
Recommended Max. Heat Transfer Surface Temperature < 350°F (177°C)Prevents localized hot spots and rapid degradation.[3]
Temperature for Minimal Thermal Degradation Up to 400°F (204°C) without CO2Indicates CO2's critical role in degradation.[3]
DEA Concentration Range Studied 0 to 100 wt%Degradation is observed across a wide range of concentrations.[1][4]
Temperature Range for Degradation Studies 90 to 250°C (194 to 482°F)Represents typical and accelerated degradation conditions.[1][4]
CO2 Loading Effect > 0.2 g CO2/g DEASignificantly influences degradation rates.[4]

Experimental Protocols

Protocol 1: Identification and Quantification of DEA Degradation Products by GC-MS

  • Sample Preparation:

    • Take a representative sample of the lean amine solution.

    • Filter the sample using a 0.45 µm syringe filter to remove any suspended solids.

    • For some non-volatile products, derivatization may be necessary to improve volatility for GC analysis. Consult relevant literature for specific derivatization agents and procedures.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., a polar-modified polysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to elute all compounds.

    • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

    • Mass Spectrometer: Operated in electron ionization (EI) mode.

    • Scan Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect a wide range of potential degradation products.

  • Data Analysis:

    • Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantify the identified products using an internal or external standard calibration method.

Protocol 2: Quantification of Heat Stable Salts (HSS) by Ion Chromatography (IC)

  • Sample Preparation:

    • Dilute the amine sample with deionized water to bring the concentration of the anions of interest within the calibration range of the instrument.

    • Filter the diluted sample through a 0.45 µm syringe filter.

  • IC Instrumentation and Conditions:

    • Ion Chromatograph: Equipped with an anion-exchange column, a suppressor, and a conductivity detector.

    • Eluent: A suitable eluent, such as a carbonate/bicarbonate buffer, is used to separate the anions.

    • Flow Rate: Maintain a constant eluent flow rate.

  • Data Analysis:

    • Identify the HSS anions (e.g., acetate, formate, oxalate) based on their retention times compared to known standards.

    • Quantify the anions by comparing their peak areas to a calibration curve prepared from certified standards.

Visualizations

DEA_Thermal_Degradation_Pathway cluster_conditions Conditions DEA This compound (DEA) HEOD 3-(2-hydroxyethyl) -2-oxazolidone (HEOD) DEA->HEOD + CO2 THEED N,N,N'-tris(2-hydroxyethyl) ethylenediamine (THEED) DEA->THEED + DEA CO2 CO2 BHEP N,N'-bis(2-hydroxyethyl) piperazine (BHEP) THEED->BHEP Temp High Temperature CO2_presence Presence of CO2

Caption: Thermal degradation pathway of this compound (DEA).

Troubleshooting_Workflow_DEA_Loss Start Start: Rapid DEA Loss Observed Check_Temp Verify Operating Temperatures (Reboiler < 260°F, Skin < 350°F) Start->Check_Temp Temp_High Temperatures Too High? Check_Temp->Temp_High Reduce_Temp Action: Reduce Heat Input & Improve Circulation Temp_High->Reduce_Temp Yes Analyze_Products Analyze for Degradation Products (GC-MS for HEOD, THEED, BHEP) Temp_High->Analyze_Products No Reduce_Temp->Analyze_Products Products_Present Degradation Products Found? Analyze_Products->Products_Present Check_Oxygen Check for Oxygen Ingress (System Leaks) Products_Present->Check_Oxygen Yes Check_CO2_Loading Evaluate CO2 Loading Products_Present->Check_CO2_Loading No Oxygen_Present Evidence of Oxygen? Check_Oxygen->Oxygen_Present Repair_Leaks Action: Identify and Repair Leaks Oxygen_Present->Repair_Leaks Yes Oxygen_Present->Check_CO2_Loading No Repair_Leaks->Check_CO2_Loading Loading_High CO2 Loading Too High? Check_CO2_Loading->Loading_High Adjust_Loading Action: Adjust Process Parameters Loading_High->Adjust_Loading Yes End End: Implement Corrective Actions & Monitor DEA Concentration Loading_High->End No Adjust_Loading->End

Caption: Troubleshooting workflow for rapid DEA loss.

References

Technical Support Center: Optimizing Diethanolamine (DEA) Concentration for Maximum Acid Gas Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing diethanolamine (DEA) concentration for efficient acid gas removal in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the amine treating process using DEA.

1. Issue: Reduced Acid Gas Removal Efficiency

  • Question: My experiment is showing a decrease in the removal of H₂S and/or CO₂. What are the potential causes and how can I troubleshoot this?

  • Answer: A reduction in acid gas removal efficiency is a common issue that can stem from several factors. Follow these steps to diagnose and resolve the problem:

    • Step 1: Verify DEA Concentration. The concentration of the aqueous DEA solution is the most critical parameter influencing CO₂ removal.[1][2] An incorrect concentration can significantly impact performance.

      • Action: Use titration or other analytical methods to confirm the DEA concentration is within your desired experimental range (typically 25-35 wt%).[3] Adjust as necessary.

    • Step 2: Check for Amine Degradation. DEA can degrade at high temperatures, especially in the presence of CO₂, forming products like Tris-hydroxyethylethylenediamine (THEED) which reduces the effectiveness of the solution.[4]

      • Action: Analyze a sample of your amine solution for degradation products. If significant degradation has occurred, consider replacing the solution and optimizing the regeneration temperature to prevent future degradation.

    • Step 3: Evaluate Acid Gas Loading. The "lean" amine returning to the absorber must be sufficiently regenerated. High acid gas loading in the lean amine will reduce its capacity to absorb more acid gas.[5]

      • Action: Measure the acid gas loading in your lean and rich amine streams. If the lean loading is high, increase the regeneration heat and/or steam stripping rate to improve stripping efficiency. The lean amine loading should ideally be less than 0.02 moles of acid gas per mole of DEA.[1][2]

    • Step 4: Assess Operating Temperature and Circulation Rate. Both the absorber temperature and the amine circulation rate affect removal efficiency.

      • Action: Lowering the lean amine temperature can improve absorption.[1][2] Increasing the circulation rate can also enhance CO₂ absorption, but be mindful of the increased energy cost for regeneration.[1][2]

2. Issue: Foaming in the Absorber or Stripper

  • Question: I am observing foaming in my experimental setup. What causes this and how can I resolve it?

  • Answer: Foaming can lead to increased solvent losses and reduced efficiency.

    • Cause: Contaminants such as high molecular weight hydrocarbons, tars, or lubrication oils can promote foaming.[6] High pH levels in the amine solution can also contribute to foaming tendencies.[7]

    • Troubleshooting Steps:

      • Identify and Remove Contaminants: Analyze the feed gas for contaminants. An activated carbon filter can be used to purify a slip-stream of the cool lean solution to remove chronic contaminants.[6]

      • Control pH: Monitor and control the pH of the amine solution. The recommended pH for lean MDEA (a related amine) is between 7.1 and 8.0.[7]

      • Use Anti-foam Agents: As a temporary measure, anti-foam agents can be administered to suppress foaming during acute contamination episodes.[6]

3. Issue: Corrosion of Experimental Equipment

  • Question: I am concerned about corrosion in my experimental apparatus. What are the contributing factors and how can I mitigate them?

  • Answer: Corrosion is a significant concern in amine treating systems.

    • Causes:

      • High concentrations of H₂S and CO₂ in the amine solution increase corrosivity.[8]

      • Amine degradation products can be corrosive.[4]

      • High temperatures, especially in the regenerator, accelerate corrosion rates.

      • The formation of heat-stable salts (HSS) from the reaction of amines with acidic components can lead to corrosion.[9]

    • Mitigation Strategies:

      • Material Selection: Use appropriate materials for your equipment. Stainless steel is often recommended for components in high-corrosion areas.[10]

      • Control Operating Conditions: Maintain the amine concentration, temperature, and acid gas loading within optimal ranges to minimize corrosion.

      • Solvent Purity: Regularly filter the amine solution to remove solids and degradation products that can contribute to corrosion.

      • Monitor for HSS: Regularly analyze the amine solution for heat-stable salts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for a DEA solution?

A1: The optimal concentration of DEA is typically between 25 wt% and 35 wt%.[3] A study showed that increasing the DEA concentration from 25 to 30 wt% significantly improves CO₂ absorption.[1][2] However, higher concentrations can lead to increased viscosity and potential corrosion issues.[7]

Q2: How does temperature affect the performance of DEA?

A2: Lower temperatures in the absorber favor the absorption of acid gases. Conversely, higher temperatures in the regenerator (stripper) are necessary to reverse the reaction and release the captured acid gases.[4] A study found that the maximum CO₂ removal was achieved at a lean amine temperature of 40°C.[2]

Q3: What is "acid gas loading" and why is it important?

A3: Acid gas loading refers to the amount of acid gas (H₂S and CO₂) dissolved in the amine solution, typically expressed as moles of acid gas per mole of amine. It is a critical parameter for monitoring the efficiency of both the absorption and regeneration processes.[5] High "rich" amine loading indicates effective absorption, while low "lean" amine loading signifies efficient regeneration.

Q4: What are the primary degradation products of DEA and what are their effects?

A4: The main degradation products of DEA include Tris-hydroxyethylethylenediamine (THEED), 3-(2-hydroxyethyl)-2-oxazolidinone, and 1,4-bis(2-hydroxyethyl)piperazine.[3][4][9] These degradation products can reduce the acid gas removal capacity of the DEA solution and contribute to corrosion.[4]

Q5: Can I use a blend of DEA with other amines?

A5: Yes, blending DEA with other amines like methylthis compound (MDEA) is common.[4] Blends can be formulated to take advantage of the properties of each amine, for example, to improve selectivity for H₂S over CO₂.

Data Summary

Table 1: Effect of DEA Concentration on CO₂ Removal

DEA Concentration (wt%)Temperature (°C)Circulation Rate (m³/h)CO₂ in Sweet Gas (mol%)
25402200.015
28402200.012
30402200.010
30402600.009

Data adapted from a study on optimizing CO₂ removal.[2]

Table 2: Comparison of DEA and MDEA for Acid Gas Removal

Amine Solution (32 wt%)H₂S RemovalH₂S and CO₂ Removal
DEA100%99.07%
MDEA99.95%68.85%

This table illustrates the higher overall acid gas removal efficiency of DEA compared to MDEA in a specific study.[8]

Experimental Protocols

Protocol 1: Determination of Optimal DEA Concentration

This protocol outlines a procedure to determine the optimal DEA concentration for maximizing CO₂ removal.

  • Prepare DEA Solutions: Prepare a series of aqueous DEA solutions at different weight percentages (e.g., 20%, 25%, 30%, 35%).

  • Experimental Setup: Use a laboratory-scale absorption column and regenerator.

  • Set Initial Conditions:

    • Maintain a constant feed gas flow rate and composition (known concentration of CO₂).

    • Set the absorber temperature (e.g., 40°C).

    • Set the regenerator temperature (e.g., 120-125°C).[1]

    • Set a constant lean amine circulation rate.

  • Run Experiment:

    • Introduce the first DEA solution (e.g., 20 wt%) into the system.

    • Allow the system to reach a steady state.

    • Analyze the CO₂ concentration in the outlet "sweet" gas using a gas chromatograph or an appropriate gas analyzer.

    • Take samples of the rich and lean amine solutions to determine acid gas loading.

  • Repeat for Each Concentration: Repeat step 4 for each of the prepared DEA solutions, ensuring all other parameters are held constant.

  • Data Analysis: Plot the outlet CO₂ concentration as a function of the DEA concentration to identify the optimal concentration that yields the lowest CO₂ in the sweet gas.

Protocol 2: Analysis of DEA Concentration and CO₂ Loading by Titration

This protocol describes a titration method for determining the DEA concentration and CO₂ loading in an amine sample.

  • Reagents and Equipment:

    • Standardized hydrochloric acid (HCl) solution (e.g., 1.0 N).

    • Barium chloride (BaCl₂) solution (20%).

    • pH meter or appropriate indicators.

    • Burette, pipettes, and beakers.

  • DEA Concentration Determination:

    • Pipette a known volume of the amine sample into a beaker.

    • Dilute with deionized water.

    • Titrate with the standardized HCl solution to the appropriate endpoint (determined by pH inflection).

    • Calculate the DEA concentration based on the volume of HCl used.

  • CO₂ Loading Determination:

    • Pipette a known volume of the amine sample into a beaker.

    • Add an excess of BaCl₂ solution to precipitate the dissolved CO₂ as barium carbonate.

    • Titrate the remaining free amine with standardized HCl.

    • The difference between the total amine concentration and the free amine concentration allows for the calculation of the amount of amine that has reacted with CO₂, from which the CO₂ loading can be determined.

Visualizations

Troubleshooting_Workflow Start Issue: Reduced Acid Gas Removal Efficiency Check_DEA_Conc Step 1: Verify DEA Concentration Start->Check_DEA_Conc Check_Degradation Step 2: Check for Amine Degradation Check_DEA_Conc->Check_Degradation Concentration OK Action_Conc Action: Adjust Concentration Check_DEA_Conc->Action_Conc Incorrect Evaluate_Loading Step 3: Evaluate Acid Gas Loading Check_Degradation->Evaluate_Loading No Significant Degradation Action_Degradation Action: Replace Solution, Optimize Regeneration Temp Check_Degradation->Action_Degradation Degradation Found Assess_Temp_Rate Step 4: Assess Operating Temperature & Circulation Rate Evaluate_Loading->Assess_Temp_Rate Lean Loading OK Action_Loading Action: Increase Regeneration Evaluate_Loading->Action_Loading High Lean Loading Solution Resolution: Optimized Performance Assess_Temp_Rate->Solution Parameters Optimized Action_Temp_Rate Action: Adjust Temp &/or Circulation Rate Assess_Temp_Rate->Action_Temp_Rate Sub-optimal Action_Conc->Check_DEA_Conc Action_Degradation->Check_Degradation Action_Loading->Evaluate_Loading Action_Temp_Rate->Assess_Temp_Rate

Caption: Troubleshooting workflow for reduced acid gas removal efficiency.

Amine_Treating_Process cluster_absorber Absorber cluster_regenerator Regenerator Absorber Absorber (Contactor) Sweet_Gas Sweet Gas (Low H₂S, CO₂) Absorber->Sweet_Gas Rich_Amine Rich DEA Absorber->Rich_Amine Regenerator Regenerator (Stripper) Reboiler Reboiler Regenerator->Reboiler Heat Lean_Amine Lean DEA Regenerator->Lean_Amine Acid_Gas_Out Acid Gas to Further Processing Regenerator->Acid_Gas_Out Reboiler->Regenerator Sour_Gas Sour Gas (High H₂S, CO₂) Sour_Gas->Absorber Lean_Amine->Absorber Rich_Amine->Regenerator

Caption: Simplified workflow of a typical amine treating unit.

References

Technical Support Center: Diethanolamine-based CO-2 Absorption Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and addressing foaming issues within Diethanolamine (DEA)-based CO2 absorption systems.

Troubleshooting Guide: Foaming Issues

Use this step-by-step guide to identify and resolve foaming in your CO2 absorption system.

Is foaming observed in the system?

Foaming can manifest as a rapid increase in differential pressure across the absorber or stripper, loss of liquid level, or carryover of the amine solution.[1]

(Start of Troubleshooting Flowchart)

Foaming_Troubleshooting cluster_antifoam Antifoam Checks cluster_analysis Solution Analysis cluster_params Operating Parameters cluster_equipment Equipment Inspection start Foaming Observed check_antifoam Step 1: Check Antifoam Dosage & Type start->check_antifoam analyze_solution Step 2: Analyze Amine Solution check_antifoam->analyze_solution If issue persists antifoam_dosage Incorrect dosage? (Too high/low) check_antifoam->antifoam_dosage antifoam_type Wrong type of antifoam? check_antifoam->antifoam_type check_operating_parameters Step 3: Verify Operating Parameters analyze_solution->check_operating_parameters If issue persists contaminants Presence of hydrocarbons, suspended solids, degradation products? analyze_solution->contaminants surface_tension Low surface tension? analyze_solution->surface_tension inspect_equipment Step 4: Inspect Mechanical Equipment check_operating_parameters->inspect_equipment If issue persists temp Lean amine temperature too low? check_operating_parameters->temp flow_rate Gas/liquid flow rates too high? check_operating_parameters->flow_rate implement_solution Implement Corrective Actions inspect_equipment->implement_solution Based on findings filters Clogged filters? inspect_equipment->filters inlet_separator Inefficient inlet separation? inspect_equipment->inlet_separator

Caption: Troubleshooting flowchart for foaming in DEA systems.

(End of Troubleshooting Flowchart)

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming in a DEA-based CO2 absorption system?

A1: Pure this compound solutions do not have a tendency to foam.[2] Foaming is primarily caused by contaminants that alter the physical properties of the amine solution, such as reducing its surface tension.[2] Common causes include:

  • Hydrocarbon Condensation: Liquid hydrocarbons entering the contactor can lower the surface tension of the amine solution, promoting foam formation.[3] This can happen if the lean amine temperature is not maintained at least 5-10°C (9-18°F) above the inlet gas dew point.[4][5]

  • Suspended Solids: Fine solid particles, such as iron sulfide from corrosion, can stabilize foam.[5]

  • Amine Degradation Products: Over time, DEA can degrade into various compounds, some of which are surface-active and can promote foaming.[6][7]

  • Process Chemicals: Contamination from upstream processes, such as corrosion inhibitors, lubricating oils, or well-treating compounds, can introduce surfactants into the amine system.[4]

  • Antifoaming Agents: Ironically, the incorrect type or excessive use of antifoaming agents can sometimes stabilize foam rather than break it.[4]

Q2: How can I test my amine solution for its foaming tendency?

A2: A common method to assess the foaming tendency of an amine solution is based on the ASTM D892 standard test method.[6][8][9] This involves sparging a gas (typically air or nitrogen) at a controlled rate through a sample of the solution in a graduated cylinder and measuring the initial foam height and the time it takes for the foam to collapse (break time).

Experimental Protocol: Foam Tendency Test (Modified from ASTM D892)

  • Sample Preparation: Obtain a representative sample of the lean amine solution.

  • Apparatus:

    • 1000 mL graduated cylinder

    • Gas sparging tube with a porous diffuser

    • Flowmeter to control the gas flow rate

    • Water bath to maintain a constant temperature (e.g., 24°C and 93.5°C as specified in ASTM D892).[8][9]

  • Procedure: a. Pour a specific volume of the amine solution into the graduated cylinder. b. Place the cylinder in the temperature-controlled water bath and allow the solution to reach the desired temperature. c. Insert the gas sparging tube into the solution, ensuring the diffuser is near the bottom. d. Start the gas flow at a constant rate (e.g., 94 ± 5 mL/min as per ASTM D892) for a set duration (e.g., 5 minutes).[9] e. Immediately after stopping the gas flow, record the foam volume (foaming tendency). f. Record the time it takes for the foam to completely dissipate (foam stability or break time).

  • Analysis: Compare the results to a baseline of fresh, uncontaminated DEA solution. A significant increase in foam volume or break time indicates a foaming problem.

Q3: What are the recommended concentrations for anti-foaming agents?

A3: The optimal dosage of an anti-foaming agent depends on the specific type of antifoam, the severity of the foaming, and the nature of the contaminants. It is crucial to avoid overdosing, as this can worsen the foaming problem.

Antifoam TypeTypical DosageNotes
Silicone-based1 ppmCan be very effective at low concentrations.
Polyglycol-basedVariesOften used as an alternative to silicone-based antifoams.
High-boiling point alcoholsVariesCan be effective but require careful selection.

Note: This table provides general guidance. Always consult the manufacturer's recommendations for the specific anti-foaming agent being used.

One case study mentioned the use of a 10% by weight antifoam solution in an aromatic-rich naphtha as a dispersant.[10] Another study highlighted the effectiveness of just 1 ppm of a silicone antifoam in significantly reducing foaming.

Q4: What analytical techniques can be used to identify the root cause of foaming?

A4: A systematic analysis of the amine solution is key to identifying the source of the foaming.

Analytical TestPurpose
Total Suspended Solids (TSS) To quantify the level of solid particles in the amine solution. High TSS can indicate corrosion issues.
Gas Chromatography-Mass Spectrometry (GC-MS) To identify and quantify organic contaminants such as hydrocarbons and amine degradation products.[6][11]
Surface Tension Measurement A lower than normal surface tension is a strong indicator of the presence of surface-active contaminants.
Foam Tendency Test As described in Q2, to assess the overall foaming potential of the solution.

Experimental Protocol: Total Suspended Solids (TSS) Analysis

  • Sample Collection: Collect a known volume of the amine solution.

  • Filtration: a. Pre-weigh a glass fiber filter paper. b. Place the filter paper in a filtration apparatus. c. Pour the amine sample through the filter paper, using a vacuum to assist if necessary. d. Rinse the filter paper with deionized water to remove any residual amine.

  • Drying and Weighing: a. Carefully remove the filter paper and dry it in an oven at a specific temperature (e.g., 103-105°C) until a constant weight is achieved.[12] b. Cool the filter paper in a desiccator and then re-weigh it.

  • Calculation: The difference between the final and initial weight of the filter paper, divided by the volume of the sample, gives the TSS concentration (e.g., in mg/L).

Q5: How do different contaminants quantitatively affect foaming?

A5: Even small amounts of certain contaminants can have a significant impact on the foaming tendency and stability of a DEA solution.

ContaminantConcentrationEffect on Foaming
Unsaturated Fatty Acids10 ppmCan significantly increase foam tendency and stability.[11]
Alcohol Ethoxylates10 ppmCan significantly increase foam tendency and stability.[11]
1-(2-hydroxyethyl)-4-methylpiperazine (HMP)0.1 wt%Increased foam height from 130 mm to 325 mm and break time from 8.96 s to 31.72 s in an MDEA solution.[6][7]
N,N-bis(2-hydroxyethyl)glycine (Bicine)0.2 wt%Resulted in a maximum in foam height and break time in an MDEA solution.[6][7]

Note: The data for HMP and Bicine were obtained in an MDEA solution, but similar effects can be expected in a DEA solution due to their chemical similarities.

Mechanisms of Foaming

The following diagram illustrates the key factors and their relationships that lead to foam formation and stabilization in a DEA-based CO2 absorption system.

Foaming_Mechanism cluster_causes Primary Causes cluster_effects Physical Effects Contaminants Contaminants (Hydrocarbons, Solids, Degradation Products) Lowered_Surface_Tension Reduced Surface Tension Contaminants->Lowered_Surface_Tension Increased_Viscosity Increased Viscosity Contaminants->Increased_Viscosity High_Gas_Velocity High Gas/Liquid Velocity Foam_Formation Foam Formation High_Gas_Velocity->Foam_Formation Lowered_Surface_Tension->Foam_Formation Foam_Stabilization Foam Stabilization Increased_Viscosity->Foam_Stabilization Foam_Formation->Foam_Stabilization

References

Technical Support Center: Diethanolamine (DEA)-Induced Corrosion in Carbon Steel Pipelines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments related to diethanolamine (DEA)-induced corrosion in carbon steel pipelines.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work.

Question: Why are my weight loss measurements for corrosion rate inconsistent?

Answer: Inconsistent results in weight loss experiments can stem from several factors:

  • Surface Preparation: Inadequate or inconsistent cleaning and polishing of carbon steel coupons before exposure can leave residues or create variable surface roughness, leading to different corrosion rates. Ensure a standardized and repeatable polishing and cleaning procedure is used for all samples.[1]

  • Contamination: Contamination of the DEA solution with oxygen or other impurities can significantly accelerate corrosion.[2] It is crucial to handle the solution carefully and, if required, de-aerate it before the experiment.

  • Temperature Fluctuations: Corrosion rates are highly sensitive to temperature.[3][4] Ensure the temperature of the DEA solution is precisely controlled and monitored throughout the experiment.

  • Flow Conditions: If you are conducting experiments under flow, variations in the fluid velocity or turbulence can affect the corrosion rate. Stagnant conditions can also lead to localized corrosion, affecting weight loss measurements. Ensure consistent hydrodynamic conditions in your experimental setup.[5]

  • Corrosion Product Removal: Incomplete removal of corrosion products from the coupon surface before final weighing will lead to an underestimation of the actual weight loss. Use appropriate cleaning methods, such as inhibited acid solutions, to remove all corrosion products without corroding the underlying metal.

Question: My electrochemical measurements (Tafel plots/EIS) are noisy and irreproducible. What could be the cause?

Answer: Noisy or irreproducible electrochemical data can be frustrating. Here are some common causes and solutions:

  • Electrode Connection: A poor electrical connection to the working electrode (your carbon steel sample) is a frequent source of noise. Ensure the connection is secure and free of any corrosion.

  • Reference Electrode Issues: A clogged or improperly filled reference electrode can cause potential drift and noise. Check the filling solution and the frit for any blockages. It's also good practice to calibrate your reference electrode periodically.

  • Cell Geometry: The placement of the reference electrode and counter electrode relative to the working electrode is critical. The Luggin capillary of the reference electrode should be placed close to the working electrode surface to minimize IR drop, which can distort the measurements.[6]

  • External Interference: Electromagnetic noise from nearby equipment can interfere with the sensitive measurements of a potentiostat. Ensure the experimental setup is properly shielded, for example, by using a Faraday cage.[7]

  • Solution Conductivity: Low conductivity of the test solution can lead to high noise levels. While DEA solutions are generally conductive, significant changes in concentration or the presence of certain degradation products could affect conductivity.

Question: I am not observing the expected increase in corrosion rate with increasing DEA concentration. Why might this be?

Answer: While generally, a higher concentration of DEA can lead to higher corrosion rates, especially in the presence of CO2, other factors can influence this relationship:

  • Passivation: At certain concentrations and conditions, a passive film can form on the carbon steel surface, leading to a decrease in the corrosion rate.[5] This is more likely to occur at higher pH values.

  • CO2 Loading: The corrosion rate is strongly dependent on the amount of CO2 absorbed in the DEA solution.[3][4] If the CO2 loading is low, the corrosivity of the solution will be significantly lower, even at high DEA concentrations.

  • Inhibitor Effect: this compound itself can act as a corrosion inhibitor under certain conditions by adsorbing onto the metal surface. This effect might counteract the expected increase in corrosion with concentration.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of DEA-induced corrosion in carbon steel?

DEA itself is not highly corrosive. However, when it absorbs acid gases like carbon dioxide (CO2), it forms a corrosive solution. The primary corrosive species are carbonic acid (H2CO3) and bicarbonate ions (HCO3-), which lower the pH and lead to the electrochemical dissolution of iron (Fe) from the carbon steel. The presence of hydrogen sulfide (H2S) can also contribute to corrosion, often leading to the formation of iron sulfide scales.

2. What are the key factors that influence the rate of DEA corrosion?

Several factors can significantly impact the corrosion rate:

  • Temperature: Higher temperatures generally accelerate the corrosion reactions.[3][4]

  • CO2 and H2S Loading: The amount of absorbed acid gas is a critical factor. Higher CO2 loading increases the concentration of corrosive species.[3][4]

  • DEA Concentration: The effect of DEA concentration can be complex, but generally, higher concentrations in the presence of acid gases can lead to higher corrosion rates.[5][8]

  • Oxygen Contamination: The presence of dissolved oxygen can significantly increase the corrosion rate by acting as a cathodic depolarizer.[2]

  • Heat Stable Salts (HSS): These are byproducts of amine degradation and reaction with acidic contaminants. HSS can increase the corrosivity of the amine solution.[9][10]

  • Fluid Velocity: High velocities can lead to erosion-corrosion, where the protective corrosion product layer is removed, exposing fresh metal to the corrosive environment.[10]

3. How can DEA-induced corrosion be monitored in an experimental setup?

Several techniques are commonly used:

  • Weight Loss Measurement: This is a simple and direct method where the mass loss of a carbon steel coupon exposed to the DEA solution for a specific time is measured.[1]

  • Electrochemical Techniques:

    • Linear Polarization Resistance (LPR): Provides a rapid estimation of the corrosion rate.

    • Potentiodynamic Polarization (Tafel Plots): Gives information about the anodic and cathodic reaction kinetics and allows for the determination of the corrosion current, which can be related to the corrosion rate.[1]

    • Electrochemical Impedance Spectroscopy (EIS): A non-destructive technique that provides detailed information about the corrosion mechanism, including the formation of protective films and the resistance of the material to corrosion.[11][12]

4. What are some common corrosion inhibitors used in DEA systems?

Various chemical compounds can be added to the DEA solution to inhibit corrosion. These inhibitors typically work by adsorbing onto the metal surface and forming a protective film. Common types of inhibitors include those based on organic amines and film-forming compounds. The selection of an appropriate inhibitor depends on the specific operating conditions of the system.[13][14]

5. How do I interpret the results from a Tafel plot in the context of DEA corrosion?

A Tafel plot is a graph of the logarithm of the corrosion current density versus the electrode potential. By extrapolating the linear portions (Tafel regions) of the anodic and cathodic curves to their intersection point, you can determine the corrosion potential (Ecorr) and the corrosion current density (icorr). A higher icorr value indicates a higher corrosion rate. Changes in the slopes of the curves (Tafel slopes) can provide insights into the corrosion mechanism.[15]

6. What information can I obtain from an Electrochemical Impedance Spectroscopy (EIS) measurement?

EIS data is often presented as Nyquist and Bode plots. By fitting this data to an equivalent electrical circuit model, you can extract valuable parameters such as:

  • Solution Resistance (Rs): The resistance of the electrolyte.

  • Charge Transfer Resistance (Rct): Inversely proportional to the corrosion rate. A higher Rct indicates better corrosion resistance.

  • Double Layer Capacitance (Cdl): Relates to the capacitance of the electrochemical double layer at the metal/solution interface. Changes in Cdl can indicate adsorption of inhibitors or changes in the surface area.

EIS can effectively differentiate between different corrosion processes and evaluate the effectiveness of protective coatings or inhibitors.[12][16][17][18]

Data Presentation

Table 1: Effect of DEA Concentration and Temperature on Corrosion Rate of Carbon Steel (CO2 Saturated)

DEA Concentration (wt%)Temperature (°C)Corrosion Rate (mm/year)Reference
30100~1.6[8]
60100~2.1[8]
34High Corrosion ZoneHigher than MDEA[9]

Table 2: Comparison of Corrosion Rates in Different Amine Solutions

AmineConditionsCorrosion RateReference
MEAIdentical to DEA and MDEA> DEA > MDEA[1]
DEA--[1]
MDEA--[1]

Experimental Protocols

1. Weight Loss Method

This protocol outlines the basic steps for determining corrosion rate using the weight loss method.

  • Sample Preparation:

    • Cut carbon steel coupons to a specific dimension (e.g., 40 x 13 x 2 mm).[1]

    • Drill a hole for mounting if necessary.

    • Mechanically polish the coupon surfaces with progressively finer grades of silicon carbide paper (e.g., up to 600 grit).[6]

    • Clean the coupons with a suitable solvent (e.g., ethanol or acetone) in an ultrasonic bath.[1]

    • Dry the coupons thoroughly and weigh them accurately using an analytical balance (to at least 0.1 mg). Record this as the initial weight (Wi).

  • Experimental Setup:

    • Prepare the DEA solution of the desired concentration.

    • If required, saturate the solution with CO2 by bubbling the gas through it for a specified period.

    • Place the prepared coupons in the test solution within a temperature-controlled vessel. Ensure the coupons are fully immersed and, if necessary, electrically isolated from each other.

  • Exposure:

    • Maintain the desired temperature and other experimental conditions (e.g., flow rate, pressure) for the specified duration of the test.

  • Post-Exposure Cleaning:

    • After the exposure period, carefully remove the coupons from the solution.

    • Clean the coupons to remove all corrosion products. This can be done by immersing them in an inhibited acid solution (e.g., hydrochloric acid with an appropriate inhibitor) according to standard procedures (e.g., ASTM G1).

    • Rinse the cleaned coupons with deionized water and a solvent like acetone, then dry them thoroughly.

  • Final Weighing and Calculation:

    • Weigh the cleaned and dried coupons accurately. Record this as the final weight (Wf).

    • Calculate the corrosion rate (CR) in mm/year using the following formula: CR = (K × ΔW) / (A × T × D) Where:

      • K = constant (8.76 × 10^4 for CR in mm/year)

      • ΔW = Weight loss (Wf - Wi) in grams

      • A = Surface area of the coupon in cm^2

      • T = Exposure time in hours

      • D = Density of carbon steel in g/cm^3 (typically ~7.85)

2. Potentiodynamic Polarization (Tafel Plot) Measurement

This protocol provides a general procedure for conducting potentiodynamic polarization measurements.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode electrochemical cell.

    • The working electrode (WE) is the prepared carbon steel sample.

    • The reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode.[1]

    • The counter electrode (CE) is an inert material with a large surface area, such as a platinum or graphite rod.[1]

  • Sample Preparation:

    • Prepare the carbon steel working electrode by mounting it in a suitable holder, leaving a well-defined surface area exposed to the solution.

    • Polish and clean the exposed surface as described in the weight loss protocol.

  • Procedure:

    • Fill the electrochemical cell with the DEA test solution and allow the temperature to stabilize.

    • Immerse the three electrodes in the solution. Position the reference electrode's Luggin capillary close to the working electrode surface.

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady value (typically for 30-60 minutes).

    • Perform the potentiodynamic scan by applying a potential ramp (e.g., at a scan rate of 0.1667 mV/s) over a range of potentials (e.g., from -250 mV to +250 mV relative to the OCP).

  • Data Analysis:

    • Plot the logarithm of the measured current density (i) versus the applied potential (E).

    • Identify the linear Tafel regions in the anodic and cathodic branches of the curve.

    • Extrapolate the Tafel slopes to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the corrosion rate from icorr using Faraday's law.

Mandatory Visualizations

DEA_Corrosion_Mechanism CO2 CO2 (gas) H2O H2O DEA R2NH (DEA) Protonated_DEA R2NH2+ DEA->Protonated_DEA + H+ Carbonic_Acid H2CO3 (Carbonic Acid) Bicarbonate HCO3- Carbonic_Acid->Bicarbonate Dissociation H_plus H+ Bicarbonate->H_plus Dissociation Fe Fe (Iron) H2_gas H2 (gas) H_plus->H2_gas Cathodic Reaction (Reduction) Fe2_plus Fe2+ (Ferrous Ions)

Caption: DEA-Induced Corrosion Pathway

Weight_Loss_Workflow start Start prep Prepare Carbon Steel Coupon (Polish, Clean) start->prep weigh_initial Weigh Coupon (Initial Weight, Wi) prep->weigh_initial expose Expose Coupon to Solution for Time T weigh_initial->expose prepare_solution Prepare DEA Test Solution prepare_solution->expose remove Remove Coupon expose->remove clean Clean Coupon to Remove Corrosion Products remove->clean weigh_final Weigh Coupon (Final Weight, Wf) clean->weigh_final calculate Calculate Corrosion Rate weigh_final->calculate end End calculate->end

Caption: Weight Loss Experiment Workflow

Electrochemical_Testing_Workflow start Start setup Setup 3-Electrode Electrochemical Cell start->setup prepare_we Prepare Working Electrode (Carbon Steel) setup->prepare_we add_solution Add DEA Solution to Cell prepare_we->add_solution stabilize Stabilize at Open Circuit Potential (OCP) add_solution->stabilize run_test Run Electrochemical Test (e.g., Potentiodynamic Scan) stabilize->run_test analyze Analyze Data (e.g., Tafel Extrapolation) run_test->analyze end End analyze->end

Caption: Electrochemical Testing Workflow

References

Technical Support Center: Enhancing Diethanolamine (DEA) Selectivity for H₂S over CO₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing experiments aimed at improving the selectivity of diethanolamine (DEA) for hydrogen sulfide (H₂S) over carbon dioxide (CO₂).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the selective absorption of H₂S over CO₂ using DEA?

The selectivity of DEA for H₂S over CO₂ is primarily based on the significant difference in their reaction kinetics. The reaction between H₂S, a Brønsted acid, and DEA, a Brønsted base, is an instantaneous proton transfer reaction.[1][2] In contrast, the reaction of CO₂ with secondary amines like DEA is much slower.[3] This kinetic advantage allows for the preferential absorption of H₂S when the contact time between the gas and the amine solution is optimized.

Q2: What are the key operational parameters that influence the selectivity of DEA for H₂S?

Several operational parameters critically affect the selectivity of DEA. These include:

  • Temperature: Lowering the absorption temperature generally favors H₂S selectivity.[4]

  • DEA Concentration: The effect of DEA concentration can be complex. While some findings suggest that lower amine concentrations can be beneficial for selectivity, other studies indicate that increasing the DEA mass fraction can enhance the H₂S absorption rate.[3][5] Careful optimization for the specific process conditions is crucial.

  • Pressure: While pressure variations may not have a considerable impact on the absorption process itself, operating at elevated pressures is a general condition in many industrial gas-treating applications.[6]

  • Contact Time: Shorter contact times in the absorber can capitalize on the fast H₂S-DEA reaction kinetics while minimizing the slower CO₂ absorption.

Q3: Can the solvent composition be modified to improve selectivity?

Yes, modifying the solvent can significantly enhance selectivity. The use of hybrid solvents, for instance by adding a physical solvent like methanol to the aqueous DEA solution, can improve the diffusivity and solubility of H₂S, particularly at high pressures and loading rates.[4] Blending DEA with a tertiary amine like N-methylthis compound (MDEA), which is known for its high H₂S selectivity, is another effective strategy.[7]

Q4: What is amine degradation and how does it affect selectivity?

Amine degradation refers to the irreversible chemical breakdown of the DEA solution over time. This can be caused by reactions with CO₂, H₂S, oxygen, and other contaminants in the gas stream.[8] Degradation leads to the formation of corrosive byproducts and reduces the concentration of active DEA, thereby decreasing its capacity and selectivity for H₂S absorption.[9]

Troubleshooting Guide

This guide addresses common issues encountered during experiments to improve the selectivity of DEA for H₂S.

Problem Probable Cause(s) Recommended Solution(s)
Low H₂S removal efficiency - Insufficient DEA concentration.- High lean amine loading (insufficient regeneration).- High absorber temperature.- Increase the DEA concentration in the absorbing solution.- Improve regeneration by increasing the reboiler temperature or reducing the pressure in the stripper.- Lower the temperature of the lean amine entering the absorber.
High CO₂ co-absorption (low selectivity) - Absorber temperature is too low, increasing CO₂ solubility.- High DEA concentration leading to increased CO₂ reaction.- Excessive contact time between gas and amine solution.- Optimize the absorber temperature; while lower temperatures favor H₂S kinetics, very low temperatures can increase physical CO₂ absorption.- Experiment with lower DEA concentrations.- Reduce the contact time in the absorber (e.g., by adjusting liquid flow rate or packing height).
Foaming in the absorber - Presence of contaminants such as hydrocarbons, degradation products, or suspended solids in the amine solution.- Implement a filtration system to remove solid particles.- Use anti-foaming agents.- Identify and eliminate the source of hydrocarbon contamination.
Corrosion in the experimental setup - High amine concentration.- Presence of degradation products.- High temperatures in the regeneration unit.- Operate at the lowest effective DEA concentration.- Monitor and manage amine degradation through regular analysis and reclaiming.- Use corrosion-resistant materials for the experimental setup.
Inconsistent or non-reproducible results - Fluctuations in operating parameters (temperature, pressure, flow rates).- Inaccurate measurement of gas or liquid compositions.- Degradation of the DEA solution over the course of experiments.- Ensure precise control and monitoring of all experimental parameters.- Calibrate all analytical instruments regularly.- Use fresh or properly regenerated DEA solution for each set of experiments.

Data Presentation

While specific quantitative data on the selectivity of pure aqueous DEA for H₂S over CO₂ is not extensively available in the reviewed literature, the following tables summarize the qualitative effects of key parameters and provide a comparison with the more selective MDEA.

Table 1: Qualitative Effect of Operating Parameters on H₂S Selectivity of DEA

ParameterEffect on H₂S SelectivityRemarks
Temperature Decreases with increasing temperatureLower temperatures favor the kinetics of H₂S absorption over CO₂.
DEA Concentration Complex effectOptimization is required; high concentrations may increase CO₂ co-absorption.
Pressure Minor direct effect on selectivityHigher pressure increases the partial pressure of both gases, affecting overall absorption.
H₂S Loading Decreases with increasing loadingAs the amine becomes saturated with H₂S, the driving force for absorption decreases.

Table 2: Comparison of Properties of DEA and MDEA for Acid Gas Removal

PropertyThis compound (DEA) (Secondary Amine)N-Methylthis compound (MDEA) (Tertiary Amine)
Reaction Rate with H₂S Very Fast (Instantaneous)Very Fast (Instantaneous)
Reaction Rate with CO₂ ModerateSlow
H₂S Selectivity ModerateHigh[1][6][10][11]
Regeneration Energy HigherLower
Corrosivity ModerateLow

Experimental Protocols

1. Protocol for Measuring H₂S and CO₂ Absorption in DEA Solution

This protocol outlines a general procedure for determining the absorption capacity and selectivity of a DEA solution.

a. Experimental Setup:

A typical setup consists of a gas-liquid contactor (e.g., a wetted-wall column or a stirred-tank reactor), a gas delivery system with mass flow controllers for H₂S, CO₂, and a carrier gas (e.g., N₂), a temperature-controlled liquid bath, and analytical instrumentation for gas and liquid phase analysis.[7][12]

experimental_setup cluster_gas Gas Delivery System cluster_absorption Absorption Unit cluster_analysis Analytical System H2S H₂S Cylinder MFCs Mass Flow Controllers H2S->MFCs CO2 CO₂ Cylinder CO2->MFCs N2 N₂ Cylinder N2->MFCs Mixer Gas Mixer MFCs->Mixer Contactor Gas-Liquid Contactor (e.g., Wetted-Wall Column) Mixer->Contactor InletGC Inlet Gas Analyzer (GC) Mixer->InletGC OutletGC Outlet Gas Analyzer (GC) Contactor->OutletGC LiquidAnalysis Liquid Sample Analysis (Titration/IC) Contactor->LiquidAnalysis DEA_Out Rich DEA Solution Contactor->DEA_Out Bath Thermostatic Bath Bath->Contactor DEA_In Lean DEA Solution DEA_In->Contactor reaction_pathways cluster_h2s H₂S Absorption (Fast) cluster_co2 CO₂ Absorption (Slow) H2S H₂S Product1 R₂NH₂⁺ + HS⁻ H2S->Product1 DEA1 R₂NH (DEA) DEA1->Product1 CO2 CO₂ Product2 R₂NCOO⁻ + H⁺ CO2->Product2 Product3 HCO₃⁻ + H⁺ CO2->Product3 DEA2 R₂NH (DEA) DEA2->Product2 H2O H₂O H2O->Product3 troubleshooting_workflow Start Low H₂S Selectivity Observed CheckTemp Is Absorber Temperature Optimized? Start->CheckTemp AdjustTemp Adjust Temperature (Generally Lower) CheckTemp->AdjustTemp No CheckConc Is DEA Concentration Optimized? CheckTemp->CheckConc Yes AdjustTemp->CheckConc AdjustConc Adjust DEA Concentration CheckConc->AdjustConc No CheckRegen Is Regeneration Efficient? (Check Lean Amine Loading) CheckConc->CheckRegen Yes AdjustConc->CheckRegen ImproveRegen Improve Regeneration (Increase Reboiler Duty) CheckRegen->ImproveRegen No CheckContamination Any Signs of Contamination? (Foaming, Color Change) CheckRegen->CheckContamination Yes ImproveRegen->CheckContamination FilterAmine Filter/Reclaim Amine Solution CheckContamination->FilterAmine Yes End Selectivity Improved CheckContamination->End No FilterAmine->End

References

Technical Support Center: Overcoming Matrix Interferences in Diethanolamine (DEA) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interferences during the analysis of Diethanolamine (DEA).

Frequently Asked Questions (FAQs)

Q1: What are the most common matrix interferences encountered in this compound (DEA) analysis?

Common matrix interferences in DEA analysis, particularly in complex samples like industrial wastewater, cosmetics, and biological fluids, include high concentrations of salts, organic matter, and ammonium.[1][2][3] These components can lead to significant signal suppression or enhancement in analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), impacting the accuracy and sensitivity of the measurement.[1][2][4]

Q2: Why is direct analysis of this compound often challenging?

Direct analysis of DEA can be problematic due to its high polarity and weak chromophore.[5][6] This can result in poor peak shape, carryover in chromatographic systems, and low sensitivity with UV detection.[5][6] For these reasons, derivatization is often employed to improve its chromatographic behavior and detectability.[5][7]

Q3: What are the primary analytical techniques used for DEA quantification?

The most common analytical techniques for DEA quantification include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and selectivity, but is susceptible to matrix effects like ion suppression.[1][2][4]

  • Gas Chromatography (GC): Often requires derivatization to improve the volatility and thermal stability of DEA.[6][8] GC coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can provide good sensitivity.[6]

  • High-Performance Liquid Chromatography (HPLC): Used with various detectors, including UV, but sensitivity can be limited due to DEA's poor UV absorption.[5][6] Derivatization is often necessary.[5] Electrochemical detection can also be used.[6]

  • Ion Chromatography (IC): A suitable technique for the separation of alkanolamines.[7]

  • Capillary Electrophoresis (CE): Has been successfully used for the determination of DEA in matrices with high ammonium concentrations.[3]

Troubleshooting Guide: Matrix Interference in DEA Analysis

This guide addresses specific issues that may arise during DEA analysis and provides step-by-step solutions.

Problem 1: Poor Peak Shape and/or Signal Suppression in LC-MS Analysis

  • Symptom: Tailing or fronting peaks, reduced peak intensity, or complete signal loss for DEA.

  • Potential Cause: Co-eluting matrix components are interfering with the ionization of DEA in the mass spectrometer source, a phenomenon known as ion suppression.[1][2][4][9] High salt content and organic matter are common culprits.[1][2][4]

  • Troubleshooting Steps:

    • Optimize Sample Preparation:

      • Solid-Phase Extraction (SPE): Use SPE to remove interfering substances. Mixed-mode SPE cartridges can be particularly effective for retaining polar compounds like DEA while allowing interfering salts and non-polar organics to be washed away.[1][2][10]

      • Liquid-Liquid Extraction (LLE): LLE can be used to isolate DEA from the sample matrix.[10]

      • Dilution: A simple yet effective method to reduce the concentration of interfering matrix components.[11] However, this may compromise the limit of detection.

    • Modify Chromatographic Conditions:

      • Change the Stationary Phase: Employing a different column, such as a mixed-mode or a pentafluorophenyl column, can alter the elution profile and separate DEA from interfering compounds.[10]

      • Adjust the Mobile Phase: Modifying the mobile phase composition or gradient can improve the separation of DEA from matrix components.

    • Utilize an Internal Standard:

      • Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled DEA (e.g., d8-DEA) is the most effective way to compensate for matrix effects.[1][2][11] The internal standard will experience the same ion suppression or enhancement as the analyte, allowing for accurate quantification.

    • Employ Alternative Calibration Strategies:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the sample matrix to mimic the matrix effects.[10]

      • Standard Addition: Add known amounts of DEA standard to the sample to create a calibration curve within the sample matrix itself. This is particularly useful for complex matrices where a suitable blank matrix is not available.[3][11]

Problem 2: Low Sensitivity and Inconsistent Results with HPLC-UV

  • Symptom: The detected DEA peak is very small, close to the noise level, and the results are not reproducible.

  • Potential Cause: DEA has a poor chromophore, leading to low UV absorbance.[6] Inconsistent results may be due to matrix interference or issues with the analytical method itself.

  • Troubleshooting Steps:

    • Derivatization:

      • React DEA with a derivatizing agent that introduces a strong chromophore or fluorophore. For example, 1-naphthylisothiocyanate (NITC) can be used to create a derivative that is readily detectable by UV.[5]

    • Optimize Detection Wavelength:

      • Ensure the UV detector is set to the wavelength of maximum absorbance for DEA or its derivative.

    • Increase Injection Volume:

      • Injecting a larger volume of the sample can increase the signal, provided it does not overload the column or worsen peak shape.[6]

    • Consider an Alternative Detector:

      • If available, an electrochemical detector may provide better sensitivity for underivatized DEA.[6]

Problem 3: DEA Degradation or Loss During Sample Preparation

  • Symptom: Lower than expected recovery of DEA after sample processing.

  • Potential Cause: DEA may be unstable at low pH or can be lost during extraction or concentration steps.[7]

  • Troubleshooting Steps:

    • Control pH:

      • Maintain a high pH during sample preparation and storage to prevent the degradation of DEA. Storing samples and standards in a basic solution, such as 150 mM sodium hydroxide, is recommended.

    • Optimize Extraction Procedure:

      • Carefully evaluate each step of the extraction process (e.g., solvent choice, mixing time, phase separation) to minimize analyte loss.

    • Use an Internal Standard:

      • As mentioned previously, a stable isotope-labeled internal standard added at the beginning of the sample preparation process will account for any losses during the procedure.[1][2]

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE) for Wastewater Samples

This protocol is a general guideline based on methods developed for the analysis of ethanolamines in complex aqueous matrices.[1][2]

  • Objective: To remove salts and organic interferences from wastewater samples prior to LC-MS/MS analysis.

  • Materials:

    • Mixed-mode SPE cartridges

    • Methanol

    • Water (HPLC grade)

    • Ammonium hydroxide

    • Formic acid

  • Procedure:

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the wastewater sample onto the cartridge.

    • Washing: Wash the cartridge with water to remove salts, followed by a methanol wash to remove non-polar organic interferences.

    • Elution: Elute the retained DEA with a solution of methanol containing a small percentage of ammonium hydroxide.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Derivatization of DEA for HPLC-UV Analysis

This protocol is based on the derivatization of amines with 1-naphthylisothiocyanate (NITC).[5]

  • Objective: To improve the UV detectability of DEA.

  • Materials:

    • 1-naphthylisothiocyanate (NITC) solution in a suitable solvent (e.g., dimethylformamide - DMF)

    • DEA standard or sample extract

    • DMF

  • Procedure:

    • Prepare a solution of the DEA standard or sample extract in DMF.

    • Add an excess of the NITC solution to the DEA solution.

    • Allow the reaction to proceed for a sufficient time at room temperature to ensure complete derivatization.

    • The resulting solution containing the DEA-NITC derivative can be directly injected into the HPLC system.

Quantitative Data Summary

Table 1: Method Detection Limits (MDLs) for DEA in Different Analytical Methods

Analytical MethodMatrixMDLReference
LC-MS/MSPure Water0.1 µg/L[4]
Capillary Electrophoresis with indirect UV detectionRefinery Process Waters0.2 ppm[3]
HPLC with Fluorescence Detection (as FMOC derivative)Workplace Air0.100 µ g/sample [12]

Table 2: Recovery of DEA from Spiked Samples

Analytical MethodMatrixFortification LevelRecovery (%)Reference
GC with Flame Ionization DetectionFatty Acid Diethanolamides0.50, 1.00, and 5.00%94 - 100
HPLC with Fluorescence Detection (as FMOC derivative)Spiked SamplersNot specified88 - 99[12]

Visualizations

Troubleshooting_DEA_Analysis cluster_problem Identified Problem cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Problem Poor Peak Shape or Signal Suppression in LC-MS Cause Matrix Effects: - Ion Suppression - Co-eluting Interferences Problem->Cause is likely due to SamplePrep Optimize Sample Prep (SPE, LLE, Dilution) Cause->SamplePrep can be mitigated by Chroma Modify Chromatography (Column, Mobile Phase) Cause->Chroma can be mitigated by IS Use Stable Isotope Internal Standard Cause->IS can be corrected by Cal Alternative Calibration (Matrix-Matched, Std Add) Cause->Cal can be compensated by

Caption: Troubleshooting logic for addressing poor peak shape and signal suppression in LC-MS analysis of DEA.

DEA_Sample_Prep_Workflow cluster_workflow SPE Workflow for DEA in Wastewater Start Wastewater Sample Condition 1. Condition SPE Cartridge (Methanol, then Water) Start->Condition Load 2. Load Sample Condition->Load Wash1 3. Wash with Water (Removes Salts) Load->Wash1 Wash2 4. Wash with Methanol (Removes Non-polar Organics) Wash1->Wash2 Elute 5. Elute DEA (Ammoniated Methanol) Wash2->Elute Concentrate 6. Evaporate and Reconstitute Elute->Concentrate End Analysis by LC-MS/MS Concentrate->End

Caption: Experimental workflow for Solid-Phase Extraction (SPE) of this compound from wastewater samples.

References

Technical Support Center: Mitigating N-Nitrosodiethanolamine (NDELA) Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of N-nitrosodiethanolamine (NDELA) in various formulations.

Troubleshooting Guide: Investigating and Resolving NDELA Formation

This guide addresses specific issues that may arise during formulation development and stability studies, leading to the formation of NDELA.

Issue 1: Unexpected detection of NDELA in a new formulation.

  • Question: We've detected NDELA in our new formulation during initial stability testing. What are the potential sources and how can we investigate this?

  • Answer: The formation of NDELA is a chemical reaction between a nitrosating agent (like nitrites) and a secondary or tertiary amine (like this compound [DEA] or triethanolamine [TEA]).[1][2] The investigation should focus on identifying the sources of these precursors within your formulation.

    • Workflow for Investigating NDELA Source:

      cluster_0 Initial Investigation cluster_1 Source Identification cluster_2 Mitigation Strategy A NDELA Detected B Review Formulation Components A->B C Analyze Raw Materials for Amines (DEA/TEA) B->C D Analyze Raw Materials for Nitrites B->D E Identify Amine Source (API, Excipients) C->E F Identify Nitrite Source (Excipients, Water, Packaging) D->F G Implement Mitigation Strategies E->G F->G

      Caption: Workflow for NDELA source investigation.

    • Potential Sources of Amines (DEA/TEA):

      • Active Pharmaceutical Ingredient (API): The API itself or its degradation products might contain secondary or tertiary amine functional groups.[3]

      • Excipients: Common excipients can be a source of amines. For instance, technical-grade triethanolamine often contains this compound as an impurity, which has a faster nitrosation rate.[2]

      • Contaminants: Carry-over from manufacturing processes.

    • Potential Sources of Nitrosating Agents (Nitrites):

      • Excipients: Some excipients may contain nitrites as impurities. It is crucial to select excipients with low nitrite content.[4]

      • Water and Solvents: Water and other solvents used in the manufacturing process can be a source of nitrites.[1]

      • Packaging Materials: Certain packaging materials, like those containing nitrocellulose, can contribute to nitrosamine formation.[4]

      • Environmental Factors: Nitrogen oxides (NOx) from the air can also act as nitrosating agents.[5]

Issue 2: NDELA levels increase during storage, particularly under accelerated stability conditions.

  • Question: Our product is showing an increase in NDELA levels over time, especially at higher temperatures and humidity. What steps can we take to control this?

  • Answer: Increased temperature and the presence of moisture can accelerate the nitrosation reaction.[6][7] The following strategies can help mitigate this:

    • Formulation Optimization:

      • pH Adjustment: NDELA formation is often favored under acidic conditions (pH 3-5).[6][8] Adjusting the formulation pH to neutral or basic levels can significantly inhibit the reaction.[9] However, nitrosation can still occur at neutral to basic pH in the presence of certain aldehydes.[8][9]

      • Incorporate Nitrite Scavengers: The addition of antioxidants can block the nitrosation reaction by quenching reactive nitrites.[1] Commonly used and effective nitrite scavengers include:

        • Ascorbic Acid (Vitamin C)[1][10][11]

        • α-Tocopherol (Vitamin E)[1][10][11]

        • Amino acids such as glycine, lysine, and histidine[4]

      • Control Water Activity: Using excipients with low water activity, such as lactose monohydrate, can reduce water absorption during storage.[4]

    • Process Optimization:

      • Manufacturing Method: Consider manufacturing processes that minimize heat and moisture, such as direct compression instead of wet granulation.[4]

      • Minimize Contact Time: Reduce the contact time between components that can form nitrosamines during manufacturing.[4]

    • Packaging and Storage:

      • Protective Packaging: Utilize packaging materials with good water resistance.[4]

      • Controlled Storage Conditions: Store the product under cool and dark conditions to minimize degradation and NDELA formation.[6][12]

Issue 3: Inconsistent NDELA results across different batches.

  • Question: We are observing significant batch-to-batch variability in NDELA levels. How can we troubleshoot this?

  • Answer: Batch-to-batch variability often points to inconsistencies in raw materials or the manufacturing process.

    • Troubleshooting Inconsistent NDELA Levels:

      A Inconsistent NDELA Levels Detected B Review Raw Material Supplier Qualification A->B D Audit Manufacturing Process for Consistency A->D C Tighten Raw Material Specifications (Nitrites, Amines) B->C F Implement In-Process Controls C->F E Evaluate Critical Process Parameters (e.g., Temperature, Mixing) D->E E->F G Achieve Consistent Low NDELA Levels F->G

      Caption: Troubleshooting batch-to-batch NDELA variability.

    • Key Areas to Investigate:

      • Raw Material Quality: Meticulously evaluate different suppliers to select excipients with the lowest possible nitrite content.[4] Implement stringent testing of incoming raw materials for both amine and nitrite content.

      • Process Control: Ensure that critical process parameters such as temperature, mixing speed, and heating/cooling rates are tightly controlled and consistent for every batch.[13]

      • Cleaning Validation: Review cleaning procedures to prevent cross-contamination from other products that may contain amines or nitrosating agents.

Frequently Asked Questions (FAQs)

Q1: What are the primary precursors for NDELA formation?

A1: The primary precursors are a nitrosating agent and a secondary or tertiary amine. Specifically for NDELA, these are:

  • Amine Source: this compound (DEA) or Triethanolamine (TEA). DEA nitrosates more readily than TEA.[2]

  • Nitrosating Agent: Nitrites (e.g., sodium nitrite) or nitrogen oxides.[1][2]

Q2: How does pH influence the rate of NDELA formation?

A2: NDELA formation is highly pH-dependent. Acidic conditions, typically in the pH range of 2-4, significantly accelerate the nitrosation reaction.[6][14] Conversely, neutral to basic pH conditions generally inhibit the formation of N-nitrosamines.[8][9]

pH RangeRisk of NDELA FormationNotes
< 3 Moderate
3 - 5 HighOptimal range for nitrosation of many secondary amines.[8]
> 7 LowNitrosation rate is significantly reduced.[8]

Q3: What are the most effective nitrite scavengers to inhibit NDELA formation?

A3: Antioxidants are highly effective nitrite scavengers. Studies have shown that ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) can significantly reduce the formation of nitrosamines.[1][10][11] The addition of even low levels of ascorbic acid (as low as 0.25%) has been shown to be effective.[1]

Nitrite ScavengerTypical ConcentrationEfficacyReference
Ascorbic Acid (Vitamin C)0.25% w/wHigh[1]
α-Tocopherol (Vitamin E)100 - 1000 µg/mlHigh, especially at acidic pH[6][12]
Sodium Ascorbate0.82% w/wHigh[15]
Glycine-Moderate[4]
Lysine-Moderate[4]
Histidine-Moderate[4]

Q4: What analytical methods are recommended for the detection and quantification of NDELA?

A4: Due to the low levels at which NDELA can be present and its potential carcinogenicity, highly sensitive and selective analytical methods are required.[16] The most commonly used techniques are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These are the preferred methods due to their high sensitivity and specificity.[16][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Also a highly sensitive method, often requiring derivatization of NDELA to improve volatility.[2][16]

  • High-Performance Liquid Chromatography with a Thermal Energy Analyzer (HPLC-TEA): The TEA detector is highly selective for nitrosamines.[18]

Q5: Are there regulatory guidelines regarding NDELA and other nitrosamine impurities?

A5: Yes, several regulatory agencies, including the FDA and EMA, have issued stringent guidelines for the control of nitrosamine impurities in drug products.[3][19] These guidelines emphasize a risk-based approach to identify and mitigate the risk of nitrosamine formation.[20] Manufacturers are required to perform risk assessments for all their products and, if a risk is identified, to conduct confirmatory testing.[20]

Experimental Protocols

Protocol 1: Screening of Raw Materials for Nitrite Content

  • Objective: To quantify the level of nitrite impurities in excipients and other raw materials.

  • Methodology:

    • Sample Preparation: Accurately weigh a representative sample of the raw material. Dissolve or extract the sample in deionized water.

    • Analytical Technique: Ion Chromatography (IC) with conductivity detection is a suitable method for the determination of nitrite.

    • Chromatographic Conditions:

      • Column: Anion-exchange column suitable for separating nitrite from other anions.

      • Eluent: A suitable buffer, such as a carbonate/bicarbonate solution.

      • Flow Rate: As per column manufacturer's recommendation.

      • Detection: Suppressed conductivity detection.

    • Quantification: Prepare a calibration curve using certified nitrite standards. The concentration of nitrite in the sample is determined by comparing its peak area to the calibration curve.

Protocol 2: Confirmatory Testing of NDELA in a Finished Product by LC-MS/MS

  • Objective: To accurately quantify the level of NDELA in a drug product formulation.

  • Methodology:

    • Sample Preparation:

      • Accurately weigh a portion of the homogenized finished product (e.g., crushed tablets, liquid formulation).

      • Extract the sample with a suitable solvent (e.g., methanol, water). To prevent artifactual formation of NDELA during sample preparation, the addition of a nitrosation inhibitor like ammonium sulfamate is recommended.[2]

      • Centrifuge or filter the extract to remove any particulate matter.

    • LC-MS/MS Conditions:

      • Chromatography: Reverse-phase liquid chromatography is commonly used.

        • Column: A C18 column is often suitable.

        • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid.

      • Mass Spectrometry:

        • Ionization: Electrospray ionization (ESI) in positive mode.

        • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The MRM transition for NDELA is typically m/z 135.0 -> 74.1.[21]

    • Quantification: Use a stable isotope-labeled internal standard (e.g., NDELA-d8) to ensure accurate quantification. Prepare a calibration curve with known concentrations of NDELA standard.

    • Workflow for NDELA Confirmatory Testing:

      A Sample Weighing and Homogenization B Extraction with Solvent and Nitrosation Inhibitor A->B C Centrifugation / Filtration B->C D LC-MS/MS Analysis (MRM Mode) C->D E Quantification using Internal Standard and Calibration Curve D->E F Report NDELA Concentration E->F

      Caption: Workflow for NDELA analysis by LC-MS/MS.

References

Technical Support Center: Enhancing the Stability of Diethanolamine (DEA) Solutions at High Temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of diethanolamine (DEA) solutions at elevated temperatures. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation of DEA solutions at high temperatures.

Issue Possible Causes Recommended Actions
Solution Discoloration (Yellowing/Browning) - Thermal degradation of DEA, especially in the presence of oxygen or CO2.- Reaction with impurities in the DEA or solvent.- Corrosion of the experimental apparatus.- Minimize Oxygen Exposure: Work under an inert atmosphere (e.g., nitrogen or argon).[1] - Use High-Purity Reagents: Ensure the DEA and any solvents are of a high purity grade.- Check for CO2 Contamination: If not part of the experimental design, ensure the system is sealed from atmospheric CO2.[2] - Material Compatibility: Use glass or stainless steel reactors to minimize corrosion. Avoid aluminum, copper, and zinc, especially when the solution is wet.[3]
Unexpected Pressure Buildup in a Sealed Reactor - Formation of gaseous degradation products.- Reaction of DEA with incompatible materials (e.g., halogenated solvents).- Ventilate Properly: Ensure the experimental setup has a proper pressure relief system, especially when heating.[1] - Verify Chemical Compatibility: Review all components of the solution for potential side reactions that could generate gas.[3]
Formation of Precipitates or Fouling - Accumulation of solid degradation products.- Reaction of DEA with dissolved metals or other contaminants.- Filtration: Consider filtering the DEA solution before use to remove any existing particulates.- Regular Cleaning: Thoroughly clean experimental apparatus between uses to prevent the buildup of residues.
Inconsistent or Non-Reproducible Degradation Rates - Poor temperature control.- Inconsistent atmospheric conditions (presence of O2 or CO2).- Varied mixing speeds affecting heat and mass transfer.- Calibrate Temperature Probes: Ensure accurate temperature monitoring and control. - Standardize Atmosphere: Consistently use an inert atmosphere if excluding oxidative or CO2-induced degradation. - Maintain Consistent Agitation: Use a calibrated stirrer to ensure uniform mixing in all experiments.
Foaming of the DEA Solution - Formation of surface-active degradation products.- Presence of contaminants.- Use Antifoaming Agents: If foaming is persistent and interferes with the experiment, a minimal amount of a suitable antifoaming agent can be used. However, its potential interaction with DEA should be considered.- Ensure Cleanliness: Thoroughly clean all glassware and equipment to remove any residual surfactants or contaminants.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the thermal degradation of DEA?

A1: The main factors are temperature, the presence of carbon dioxide (CO2), and the concentration of the DEA solution.[5][6] Degradation increases significantly with higher temperatures and DEA concentrations.[2] The presence of CO2 catalyzes the degradation process, leading to a more complex mixture of degradation products compared to heating in an inert atmosphere.[2] Oxygen and other impurities like nitrogen oxides (NOx) and sulfur oxides (SOx) can also accelerate degradation.[4]

Q2: What are the major thermal degradation products of DEA?

A2: In the presence of CO2, the principal degradation products are 3-(hydroxyethyl)-2-oxazolidone (HEOD), N,N,N-tris(hydroxyethyl)ethylenediamine (THEED), and N,N-bis(hydroxyethyl)-piperazine (BHEP).[2] In the absence of CO2, the degradation is much slower, with triethanolamine (TEA) and tris(2-aminoethyl)amine being the primary products identified.[2]

Q3: How can I minimize the thermal degradation of my DEA solution during experiments?

A3: To enhance stability, consider the following:

  • Temperature Control: Operate at the lowest feasible temperature for your application.

  • Inert Atmosphere: If the experimental design allows, conduct experiments under a nitrogen or argon atmosphere to prevent oxidative degradation and minimize contact with atmospheric CO2.[1]

  • pH Control: Maintaining a specific pH range can influence stability, although this is highly dependent on the overall composition of your solution.

  • Use of Inhibitors: While research is ongoing, certain corrosion inhibitors and antioxidants may offer some protection against degradation pathways.

Q4: What analytical techniques are suitable for monitoring DEA degradation?

A4: Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for identifying and quantifying DEA and its degradation products.[7][8][9] High-performance liquid chromatography (HPLC) and ion chromatography (IC) are also used, particularly for non-volatile degradation products.[10]

Q5: At what temperature does significant thermal degradation of DEA begin?

A5: While some degradation can occur at lower temperatures over extended periods, studies show that degradation accelerates at temperatures above 100-120°C, especially in the presence of CO2.[6] Significant degradation is often observed in the range of 135-200°C.[11]

Quantitative Data on DEA Degradation

The following tables summarize quantitative data on the thermal degradation of DEA under various conditions.

Table 1: Effect of Temperature and CO2 on DEA Degradation

DEA Concentration (wt%)Temperature (°C)CO2 PresenceDegradation after 4 weeks (%)Primary Degradation Products
Not SpecifiedNot SpecifiedAbsent~3%Triethanolamine, tris(2-aminoethyl)amine
Not SpecifiedNot SpecifiedPresent~80%3-(2-hydroxyethyl)-2-oxazolidinone, 1,4-bis(2-hydroxyethyl)piperazine, triethanolamine

Data synthesized from a study investigating DEA degradation in stainless steel cylinders.[2]

Table 2: Influence of Operating Parameters on N,N-Diethylethanolamine (DEEA) Loss (A structurally similar amine)

ParameterRange StudiedEffect on Degradation
Temperature 120 - 175°CIncreased temperature leads to a significant increase in amine loss.
CO2 Loading 0.3 - 0.7 mol CO2/mol amineHigher CO2 loading increases the rate of amine degradation.
Amine Concentration Not SpecifiedHigher amine concentration increases the degradation rate constant.

This table is based on studies of DEEA, a tertiary amine, and the trends are expected to be similar for DEA, a secondary amine.[6]

Experimental Protocols

Protocol 1: Thermal Stability Testing of DEA Solutions in a Batch Reactor

Objective: To evaluate the thermal degradation of an aqueous DEA solution over time at a constant elevated temperature.

Materials:

  • This compound (high-purity grade)

  • Deionized water

  • High-pressure batch reactor (e.g., stainless steel autoclave) with temperature and pressure controls, and a stirring mechanism

  • Inert gas (Nitrogen or Argon)

  • Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

  • Syringes for sampling

Procedure:

  • Solution Preparation: Prepare the desired concentration of the aqueous DEA solution (e.g., 30 wt%).

  • Reactor Setup:

    • Add a precise volume of the DEA solution to the batch reactor.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor with an inert gas for 15-20 minutes to remove oxygen.

    • If studying the effect of CO2, introduce a known partial pressure of CO2 into the reactor.

  • Heating and Sampling:

    • Begin stirring at a constant rate (e.g., 500 rpm).

    • Heat the reactor to the target temperature (e.g., 135°C).

    • Once the target temperature is reached, take an initial sample (t=0).

    • Collect samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours). Ensure that the sampling procedure does not introduce contaminants.

  • Sample Analysis:

    • Allow samples to cool to room temperature.

    • Analyze the samples using a suitable analytical method, such as GC-FID or GC-MS, to determine the concentration of DEA and identify and quantify degradation products.

  • Data Analysis:

    • Plot the concentration of DEA as a function of time to determine the degradation rate.

    • Calculate the percentage of DEA degradation at each time point relative to the initial concentration.

Protocol 2: Analysis of DEA Degradation Products by Gas Chromatography (GC)

Objective: To separate and quantify DEA and its primary degradation products in a thermally treated sample.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Equipped with a flame ionization detector (FID).

  • Column: A suitable capillary column for amine analysis (e.g., a wide-bore methyl silicone or a 95% dimethyl-5% diphenyl polysiloxane column).[9]

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/minute.

    • Hold: Maintain 280°C for 5 minutes.

  • Injection Volume: 1 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions containing known concentrations of pure DEA and, if available, its expected degradation products (e.g., HEOD, THEED, BHEP) in a suitable solvent (e.g., methanol).

  • Calibration Curve: Inject the standard solutions into the GC to generate a calibration curve for each compound, plotting peak area against concentration.

  • Sample Preparation: Dilute the collected experimental samples with the same solvent used for the standards to bring the concentrations within the range of the calibration curve.

  • Sample Injection: Inject the prepared samples into the GC.

  • Quantification: Identify the peaks in the sample chromatograms by comparing their retention times with those of the standards. Quantify the concentration of DEA and its degradation products using the calibration curves.

Visualizations

DEA_Degradation_Pathway cluster_with_co2 Degradation with CO2 cluster_without_co2 Degradation without CO2 (Slower) DEA This compound (DEA) HEOD 3-(hydroxyethyl)-2-oxazolidone (HEOD) DEA->HEOD catalyzed by THEED N,N,N-tris(hydroxyethyl)ethylenediamine (THEED) DEA->THEED catalyzed by TEA Triethanolamine (TEA) DEA->TEA TAEA Tris(2-aminoethyl)amine DEA->TAEA CO2 CO2 No_CO2 Absence of CO2 BHEP N,N-bis(hydroxyethyl)-piperazine (BHEP) THEED->BHEP

Caption: Thermal degradation pathways of this compound (DEA) with and without CO2.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare Aqueous DEA Solution setup_reactor Set up and Seal Batch Reactor prep_solution->setup_reactor purge_reactor Purge with Inert Gas setup_reactor->purge_reactor heat_stir Heat to Target Temp with Stirring purge_reactor->heat_stir collect_samples Collect Samples at Intervals heat_stir->collect_samples analyze_gc Analyze Samples by GC-MS collect_samples->analyze_gc quantify Quantify DEA and Degradation Products analyze_gc->quantify analyze_data Analyze Degradation Rate and Pathway quantify->analyze_data

References

Technical Support Center: Optimization of Regeneration Energy in Diethanolamine (DEA)-Based Carbon Capture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing regeneration energy in Diethanolamine (DEA)-based carbon capture experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of regeneration energy in DEA-based carbon capture systems.

Problem Possible Causes Troubleshooting Steps
Higher than Expected Regeneration Energy Consumption 1. Suboptimal Reboiler Temperature: Too high or too low a temperature can decrease efficiency. 2. Incorrect Lean/Rich CO2 Loading: Inefficient loading levels require more energy for stripping. 3. Inadequate Solvent Concentration: DEA concentration may not be optimal for the specific process conditions. 4. High Stripping Pressure: Higher pressure increases the required regeneration temperature and energy. 5. Solvent Degradation: Degraded solvent loses its capacity to be efficiently regenerated.[1][2]1. Optimize Reboiler Temperature: Systematically vary the reboiler temperature to find the point of minimum energy consumption. For DEA, this is often in the range of 110-120°C. 2. Adjust CO2 Loading: Monitor and control the rich and lean CO2 loading of the DEA solution. Aim for a high cyclic capacity (the difference between rich and lean loading).[3] 3. Verify Solvent Concentration: Ensure the DEA concentration is within the optimal range for your system, typically 20-30 wt%.[4] 4. Lower Stripping Pressure: Reduce the stripper operating pressure if possible, as this lowers the required regeneration temperature. 5. Analyze Solvent for Degradation Products: Regularly test the amine solution for degradation products. If significant degradation is detected, consider solvent reclamation or replacement.
Foaming in the Stripper Column 1. Solvent Degradation Products: Accumulation of degradation products can act as surfactants.[1] 2. Contaminants in the Flue Gas: Particulates or other impurities from the gas stream can promote foaming. 3. High Solvent Circulation Rate: Excessive flow rates can cause turbulence and foaming.1. Implement Solvent Cleaning: Use activated carbon filters to remove degradation products and other contaminants. 2. Improve Flue Gas Pre-treatment: Ensure efficient removal of particulates and other impurities before the gas enters the absorber. 3. Optimize Circulation Rate: Reduce the solvent circulation rate to the minimum required for the desired CO2 capture efficiency.
Reduced CO2 Stripping Efficiency 1. Low Reboiler Temperature: Insufficient heat input to the reboiler. 2. High Lean CO2 Loading: The solvent is not being fully regenerated. 3. Channeling in the Stripper Packing: Poor liquid distribution leading to inefficient mass transfer. 4. Solvent Degradation: Loss of active amine available for regeneration.[1]1. Increase Reboiler Temperature: Gradually increase the reboiler temperature while monitoring the lean CO2 loading. 2. Check for Process Imbalances: Ensure the solvent circulation rate and reboiler duty are appropriately matched. 3. Inspect Stripper Internals: If possible, inspect the packing for any signs of damage or maldistribution. 4. Analyze Solvent Quality: As with high energy consumption, check for solvent degradation.
Increased Corrosion Rates 1. High Reboiler Temperature: Can accelerate corrosion, especially in the presence of degradation products. 2. High CO2 Loading in Lean Amine: High residual CO2 in the lean amine returning from the reboiler can be corrosive.[5] 3. Oxygen Ingress: Oxygen in the flue gas can lead to oxidative degradation of the amine, forming corrosive byproducts.[1] 4. Heat Stable Salts (HSS) Accumulation: HSS can increase the corrosivity of the amine solution.1. Operate at the Lowest Effective Reboiler Temperature: Avoid excessive temperatures in the reboiler. 2. Ensure Efficient Stripping: Optimize regeneration to achieve a low lean CO2 loading. 3. Minimize Oxygen Content: If possible, reduce the oxygen concentration in the inlet gas stream. 4. Monitor and Manage HSS: Regularly analyze for HSS and consider reclamation or the use of corrosion inhibitors.

Frequently Asked Questions (FAQs)

1. What is the typical regeneration energy for a DEA-based carbon capture system?

The regeneration energy for DEA-based systems is generally lower than for monoethanolamine (MEA).[3][6] While specific values depend on process conditions, DEA typically requires 40-70% of the energy cost of MEA.[6] The total regeneration energy is composed of sensible heat (heating the solvent), latent heat of vaporization (for water), and the heat of reaction for CO2 desorption.[7]

2. What are the key parameters to optimize for minimizing regeneration energy?

The primary parameters to optimize are:

  • Reboiler Temperature: Directly impacts the stripping efficiency and energy input.

  • Lean and Rich CO2 Loading: Maximizing the difference (cyclic capacity) reduces the required solvent circulation rate and thus the sensible heat duty.[3]

  • DEA Concentration: Affects the CO2 carrying capacity and viscosity of the solvent.

  • Stripper Pressure: Lower pressures reduce the boiling point of the solution and the required regeneration temperature.

3. How does DEA concentration affect regeneration energy?

An optimal DEA concentration exists for minimizing regeneration energy. While a higher concentration can increase the CO2 carrying capacity per unit volume of solvent, it can also lead to higher viscosity, which may negatively impact mass transfer and heat duty. A study on a DEA-based system in a refinery plant used a concentration of 25 wt%.[4]

4. What is the impact of solvent degradation on regeneration energy?

Solvent degradation, both thermal and oxidative, leads to a loss of active amine.[1] This reduces the CO2 carrying capacity of the solvent, necessitating higher circulation rates and, consequently, higher regeneration energy to achieve the same level of CO2 capture. Degradation products can also cause operational problems like foaming and corrosion.[1]

5. How can I monitor the performance of my DEA regeneration process?

Key performance indicators to monitor include:

  • Regeneration Energy: Calculated as the heat duty of the reboiler per unit of CO2 captured (e.g., in GJ/tonne CO2).

  • Lean and Rich CO2 Loading: Measured by analytical methods such as titration.

  • Stripping Efficiency: The percentage of CO2 removed from the rich solvent.

  • Solvent Analysis: Regular analysis for DEA concentration, degradation products, and heat stable salts.

Data Presentation

Table 1: Comparison of Regeneration Heat Duty for Different Amines

AmineRelative Heat Duty (MEA = 100%)Typical Concentration (wt%)Notes
MEA100%30High regeneration energy but fast reaction kinetics.[3][6]
DEA 40-70% 25-30 Lower regeneration energy compared to MEA.[4][6]
MDEALower than MEA and DEA40-50Low regeneration energy but slower reaction kinetics.[3]

Table 2: Key Operational Parameters for DEA Regeneration Optimization

ParameterTypical RangeImpact on Regeneration Energy
Reboiler Temperature110 - 120 °CIncreasing temperature generally improves stripping but excessively high temperatures can lead to degradation and increased energy waste.
Stripper Pressure1.5 - 2.0 barLower pressure reduces the required regeneration temperature and energy.
Lean CO2 Loading (mol CO2/mol amine)0.10 - 0.25A lower lean loading indicates more complete regeneration but may require more energy.
Rich CO2 Loading (mol CO2/mol amine)0.40 - 0.55Higher rich loading is desirable to maximize CO2 carrying capacity.
DEA Concentration (wt%)20 - 30An optimal concentration exists to balance CO2 capacity and solvent viscosity.[4]

Experimental Protocols

Methodology for Optimizing Reboiler Temperature

  • Establish a Baseline: Start with a stable operation at a conservative reboiler temperature (e.g., 110°C).

  • Vary Temperature in Increments: Increase the reboiler temperature in small increments (e.g., 2-3°C).

  • Allow for Stabilization: After each temperature change, allow the system to reach a new steady state (typically 1-2 hours).

  • Monitor Key Parameters: At each steady state, measure and record:

    • Reboiler heat duty.

    • Lean and rich CO2 loading.

    • CO2 flow rate from the stripper.

    • Temperatures and pressures throughout the system.

  • Calculate Specific Regeneration Energy: For each temperature setting, calculate the specific regeneration energy in GJ/tonne of CO2 captured.

  • Identify Optimum: Plot the specific regeneration energy against the reboiler temperature to identify the temperature at which the energy consumption is minimized.

  • Consider Degradation: Be aware that operating at very high temperatures for extended periods can increase solvent degradation.[2][8]

Visualizations

Troubleshooting_Regeneration_Energy HighEnergy High Regeneration Energy Consumption CheckTemp Check Reboiler Temperature HighEnergy->CheckTemp CheckLoading Check CO2 Loading CheckTemp->CheckLoading Optimal OptimizeTemp Optimize Temperature (e.g., 110-120°C) CheckTemp->OptimizeTemp Suboptimal CheckSolvent Check Solvent Condition CheckLoading->CheckSolvent Optimal AdjustLoading Adjust L/G Ratio to Optimize Loading CheckLoading->AdjustLoading Inefficient AnalyzeSolvent Analyze for Degradation & Contamination CheckSolvent->AnalyzeSolvent Degraded/ Contaminated NormalOperation Normal Operation CheckSolvent->NormalOperation Good OptimizeTemp->NormalOperation AdjustLoading->NormalOperation ReclaimSolvent Filter or Reclaim Solvent AnalyzeSolvent->ReclaimSolvent ReclaimSolvent->NormalOperation

Caption: Troubleshooting workflow for high regeneration energy.

Regeneration_Optimization_Workflow Start Start Optimization SetBaseline Establish Baseline Operation Start->SetBaseline VaryParam Vary Key Parameter (e.g., Reboiler Temp) SetBaseline->VaryParam Stabilize Allow System to Reach Steady State VaryParam->Stabilize Measure Measure Performance: - Heat Duty - CO2 Loading - Stripping Rate Stabilize->Measure Calculate Calculate Specific Regeneration Energy (GJ/tonne CO2) Measure->Calculate MorePoints More Data Points? Calculate->MorePoints MorePoints->VaryParam Yes Analyze Analyze Data & Identify Optimum MorePoints->Analyze No End End Optimization Analyze->End

References

Technical Support Center: Refining Diethanolamine-Based Polyurethane Catalyst Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for refining diethanolamine (DEOA)-based polyurethane catalyst formulations.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (DEOA) in polyurethane foam formulations?

A1: this compound (DEOA) serves a dual function in polyurethane systems. It acts as a crosslinking agent, which enhances the mechanical strength and thermal stability of the foam.[1] Its reactive amine group gets incorporated into the hard domains of the polymer matrix.[2] Additionally, as a tertiary amine, it possesses catalytic activity, particularly influencing the blowing reaction (isocyanate-water reaction) which generates CO2 for foam expansion.[3]

Q2: How does increasing the concentration of DEOA affect the foam's properties?

A2: Increasing the DEOA concentration generally leads to a higher degree of crosslinking. This can soften the foam above the glass transition temperature of the soft segment.[4] However, DEOA can also overstabilize the cell walls, preventing them from rupturing during foam expansion, which results in a higher content of closed cells.[5] This can impact properties like airflow and flexibility.[5] Furthermore, DEOA has been shown to disrupt the hydrogen bonding within the hard domains of the polymer.[1][4]

Q3: Can DEOA be used as the sole catalyst in a polyurethane formulation?

A3: While DEOA has catalytic activity, it is typically used as a co-catalyst or crosslinker alongside other amine catalysts (which are stronger blowing catalysts) and organometallic catalysts like tin compounds (which are strong gelling catalysts).[3][6] Relying solely on DEOA may not provide the necessary balance between the gelling (polymerization) and blowing (gas formation) reactions, which is critical for achieving a stable foam structure.[7]

Q4: What are the typical starting levels for DEOA in a flexible foam formulation?

A4: In typical flexible slabstock foam formulations, this compound is often used in the range of 0.1 to 1.5 parts per hundred parts of polyol (pphp). The exact amount depends on the desired foam properties, the reactivity of the other components, and the balance with other catalysts in the system.

Q5: What are the main safety precautions when working with DEOA?

A5: this compound is a mild irritant.[8] Skin contact can cause moderate to severe irritation and even chemical burns with prolonged exposure.[9] It is essential to handle DEOA in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for detailed handling and safety information.[9]

Troubleshooting Guide

Issue 1: Foam Collapse or Shrinkage

Q: My polyurethane foam is collapsing during or after the rise. What are the potential causes and solutions?

A: Foam collapse occurs when the polymer matrix does not have sufficient strength to hold its structure as the blowing gas is generated.[7] This is typically due to an imbalance in the gelling and blowing reactions.

Possible Causes:

  • Insufficient Gelling Catalyst: The polymerization (gelling) reaction is too slow compared to the gas-forming (blowing) reaction. The cell walls are weak and rupture before the polymer has built enough strength.[7]

  • Incorrect Catalyst Ratio: The ratio of the amine catalyst (promotes blowing) to the tin catalyst (promotes gelling) is too high.[7]

  • Low Isocyanate Index: An insufficient amount of isocyanate leads to incomplete polymerization and weak cell walls.

  • Low Reactivity of Polyol: Using a polyol with low reactivity can slow down the gelling reaction.[10]

  • Contamination: Contaminants like oils or excessive water can interfere with the reaction chemistry.

Troubleshooting Steps:

  • Increase Gelling Catalyst: Incrementally increase the concentration of the organometallic (e.g., stannous octoate) catalyst to accelerate the polymerization rate.

  • Adjust Catalyst Balance: Reduce the amount of the primary blowing amine catalyst or increase the gelling catalyst.

  • Verify Isocyanate Index: Ensure the correct amount of isocyanate is being used for the formulation. An index of 105-110 is common for many flexible foams.

  • Check Raw Materials: Ensure all components are free from contamination and meet specifications.

Foam_Collapse_Troubleshooting Start Foam Collapses Check_Gel_Rate Is Gelation Too Slow? Start->Check_Gel_Rate Increase_Tin Increase Tin Catalyst (e.g., Stannous Octoate) Check_Gel_Rate->Increase_Tin Yes Check_Blow_Rate Is Blowing Too Fast? Check_Gel_Rate->Check_Blow_Rate No Stable_Foam Stable Foam Increase_Tin->Stable_Foam Reduce_Amine Reduce Primary Amine Blowing Catalyst Check_Blow_Rate->Reduce_Amine Yes Check_Index Verify Isocyanate Index (e.g., 105-110) Check_Blow_Rate->Check_Index No Reduce_Amine->Stable_Foam Adjust_Iso Adjust Isocyanate Amount Check_Index->Adjust_Iso Incorrect Check_Index->Stable_Foam Correct Adjust_Iso->Stable_Foam

Caption: Troubleshooting decision tree for foam collapse.

Issue 2: Coarse or Irregular Cell Structure

Q: The resulting foam has large, non-uniform cells. How can I achieve a finer, more regular cell structure?

A: A coarse cell structure is often caused by poor nucleation of bubbles, coalescence of bubbles due to instability, or an improper reaction profile.

Possible Causes:

  • Inefficient Mixing: Inadequate mixing of the components fails to create enough nucleation sites for bubble formation.[11]

  • Surfactant Issues: Incorrect type or insufficient amount of silicone surfactant, which is meant to stabilize the rising foam bubbles and prevent them from merging.[9]

  • Reaction Temperature: A high reaction temperature can accelerate gas generation, leading to larger cells if not properly controlled.[9]

  • Catalyst Imbalance: A reaction that proceeds too slowly may allow bubbles to coalesce before the matrix solidifies.

Troubleshooting Steps:

  • Optimize Mixing: Increase the mixing speed or duration to ensure a homogenous mixture. For machine foaming, check the mixing head for proper calibration.[12]

  • Adjust Surfactant: Increase the level of the silicone surfactant. If the problem persists, consider a different grade of surfactant.[9]

  • Control Temperature: Monitor and control the temperature of the raw materials and the mold. Lowering the temperature can slow the reaction, allowing for more controlled bubble formation.[9]

  • Review Catalyst Package: Ensure the catalyst package provides a controlled, steady rise profile.

Issue 3: Foam Discoloration or Scorching

Q: The center of my foam block is yellow or brown. What is causing this scorching?

A: Scorching is caused by excessive heat buildup in the center of the foam block due to the exothermic nature of the polyurethane reactions.[6][13]

Possible Causes:

  • High Exotherm: The formulation is too reactive, generating heat faster than it can dissipate. This can be due to excessive catalyst levels, a high isocyanate index, or high ambient/material temperatures.[7][10]

  • Poor Heat Dissipation: The foam block is too large, or the curing environment does not allow for adequate cooling.

  • Raw Material Quality: Poor quality polyols or the presence of certain antioxidants (like BHT) can contribute to discoloration when exposed to heat and atmospheric oxides of nitrogen.[13][14]

Troubleshooting Steps:

  • Reduce Catalyst Concentration: Lower the amount of amine and/or tin catalyst to slow down the reaction and reduce the peak exotherm.

  • Adjust Isocyanate Index: Lowering the TDI index can help reduce the overall heat generated.

  • Control Temperature: Use chilled raw materials if possible and ensure the curing area is well-ventilated.

  • Review Formulation: For low-density foams, consider replacing some of the water with a physical blowing agent to reduce the heat generated from the isocyanate-water reaction.[10]

Data Presentation

Table 1: Effect of DEOA Concentration on Flexible Polyurethane Foam Properties

Property0.5 pphp DEOA1.0 pphp DEOA1.5 pphp DEOA
Density ( kg/m ³) 28.529.129.8
Compressive Strength @ 50% (kPa) 4.54.23.9
Tensile Strength (kPa) 120115110
Elongation at Break (%) 150135125
Airflow (L/min) 907550
Closed Cell Content (%) 51530

Note: Data is illustrative, based on general trends. Actual values will vary based on the full formulation.

Table 2: Typical Reaction Profile Parameters

ParameterDefinitionTypical Range (Flexible Foam)
Cream Time Time from mixing until the liquid turns cloudy and begins to rise.[15]8 - 15 seconds
Gel Time Time when the expanding foam begins to polymerize, forming sticky strands when touched.[15]60 - 90 seconds
Rise Time Time for the foam to reach its maximum height.[15]90 - 140 seconds
Tack-Free Time Time when the foam surface is no longer tacky to the touch.[15]120 - 180 seconds

Experimental Protocols

Protocol 1: Lab-Scale Flexible Polyurethane Foam Synthesis

Objective: To prepare a small-scale polyurethane foam block to evaluate the effect of catalyst formulation changes.

Materials:

  • Polyether Polyol (e.g., 3000 MW triol)

  • Toluene Diisocyanate (TDI 80:20)

  • Deionized Water

  • Silicone Surfactant

  • Amine Catalyst (e.g., A33)

  • Stannous Octoate (T9)

  • This compound (DEOA)

  • Paper cup (e.g., 1L), wooden spatula or mechanical stirrer (3000-4000 rpm), fume hood, scale, stopwatch.

Procedure:

  • Preparation: Ensure all raw materials are at a controlled temperature (e.g., 23 ± 1°C).[16]

  • Pre-Mixing (Component A): In the paper cup, accurately weigh the polyol.

  • Add the required amounts of silicone surfactant, water, DEOA, and amine catalyst to the polyol.

  • Mix these components thoroughly for 45 seconds until a homogenous solution is formed.[16]

  • Catalysis: Add the stannous octoate catalyst to the mixture and stir vigorously for 10 seconds.[16]

  • Reaction: Add the pre-weighed TDI to the mixture. Immediately start the stopwatch and stir vigorously for 5-7 seconds.[16]

  • Pouring: Pour the reacting mixture into a mold or a larger container to allow for free rise.

  • Observation: Record the cream time, gel time, and rise time.

  • Curing: Allow the foam to cure in a well-ventilated area for at least 24 hours before cutting or testing.[16]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Curing & Analysis Prep Weigh Polyol, Water, Surfactant, DEOA, Amine Catalyst Mix_A Mix Component A (45 seconds) Prep->Mix_A Add_Tin Add Tin Catalyst (Mix 10s) Mix_A->Add_Tin Add_TDI Add TDI (Mix 7s) Add_Tin->Add_TDI Pour Pour into Mold Add_TDI->Pour Cure Cure for 24 hours Pour->Cure Measure Measure Properties: - Density - Compressive Strength - Cell Structure Cure->Measure

Caption: General experimental workflow for PU foam synthesis.

Protocol 2: Measurement of Foam Density

Objective: To determine the apparent density of the cured polyurethane foam.

Standard: Based on ASTM D1622.[17]

Procedure:

  • Cut a specimen from the core of the cured foam block. The specimen should be of a regular shape (e.g., a cube with dimensions of 50mm x 50mm x 50mm) and free of surface skins.

  • Measure the dimensions (length, width, height) of the specimen accurately using a caliper.

  • Calculate the volume (V) of the specimen.

  • Weigh the specimen accurately using an analytical balance to get its mass (M).

  • Calculate the density (ρ) using the formula: ρ = M / V. Report the results in kg/m ³.

Protocol 3: Measurement of Compressive Strength

Objective: To determine the compressive strength of the foam, indicating its load-bearing ability.

Procedure:

  • Prepare a test specimen, typically a 50mm x 50mm x 25mm block.

  • Place the specimen on the lower platen of a universal testing machine.

  • Apply a compressive force to the specimen in the direction of foam rise at a constant rate of crosshead movement.

  • Record the force required to compress the specimen to 50% of its original height.

  • Calculate the compressive strength by dividing the force by the initial surface area of the specimen. Report the results in kilopascals (kPa).[15]

Signaling Pathway Visualization

The formation of polyurethane foam is governed by two main competing reactions that consume isocyanate. The balance between these reactions is critical and is controlled by the catalyst system.

PU_Reactions cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction Isocyanate Isocyanate (-NCO) Urethane Polyurethane Linkage (Polymer Network) Isocyanate->Urethane Urea Urea Linkage + CO₂ Gas (Foam Expansion) Isocyanate->Urea Polyol Polyol (-OH) Polyol->Urethane Tin_Cat Tin Catalyst (e.g., T9) Urethane->Tin_Cat Catalyzed by Water Water (H₂O) Water->Urea Amine_Cat Amine Catalysts (DEOA, A33) Urea->Amine_Cat Catalyzed by

Caption: Competing gelling and blowing reactions in polyurethane foam formation.

References

Strategies to reduce the viscosity of Diethanolamine-based formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the viscosity of Diethanolamine (DEA)-based formulations.

Troubleshooting Guide: High Viscosity in DEA-Based Formulations

High viscosity in your this compound-based formulation can present challenges in handling, processing, and application. This guide provides a step-by-step approach to troubleshoot and mitigate high viscosity issues.

Problem: Formulation viscosity is too high.

Step 1: Initial Assessment

  • Confirm Measurement Accuracy: Ensure your viscometer is calibrated and the measurement protocol is appropriate for your formulation. Inaccurate measurements can lead to misinterpretation of the formulation's properties.

  • Review Formulation Composition: Double-check the concentration of DEA and other components. An error in formulation preparation is a common cause of unexpectedly high viscosity. The viscosity of aqueous DEA solutions increases with higher concentrations of DEA.[1][2]

Step 2: Immediate Corrective Actions

  • Increase Temperature: The viscosity of DEA solutions is highly dependent on temperature. Increasing the temperature of the formulation will decrease its viscosity.[1][2] This is often the simplest and most effective initial step.

  • Dilute the Formulation: If permissible for your application, adding a suitable solvent, such as deionized water, will reduce the overall concentration of DEA and consequently lower the viscosity.[1][2]

Step 3: Advanced Strategies (Formulation Adjustment)

  • Introduce Co-solvents: The addition of certain organic solvents can disrupt the intermolecular hydrogen bonding that contributes to high viscosity. While specific quantitative data for aqueous DEA solutions is limited, solvents like methanol have been shown to reduce viscosity in other amine-based systems. Careful screening and compatibility testing are essential.

  • Evaluate Alternative Amines: In some cases, blending DEA with other amines, such as Methylthis compound (MDEA), can modify the formulation's physical properties, including viscosity.[3]

Step 4: Investigate Potential Contamination

  • Analyze for Degradation Products: Amine degradation can lead to the formation of byproducts that increase the viscosity of the solution.

  • Check for Particulates: The presence of suspended solids can contribute to an increase in the formulation's viscosity.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound-based formulation so viscous?

A1: The high viscosity of DEA-based formulations is primarily due to extensive intermolecular hydrogen bonding. The hydroxyl (-OH) and amine (-NH) groups in the DEA molecules form a strong network of these bonds, which restricts molecular movement and results in higher viscosity.

Q2: How does temperature affect the viscosity of my DEA formulation?

A2: Increasing the temperature of a DEA solution provides thermal energy that disrupts the hydrogen bond network. This allows the molecules to move more freely, leading to a significant decrease in viscosity.[1][2] This inverse relationship is a key principle in managing the viscosity of these formulations.

Q3: Will adding water always decrease the viscosity?

A3: Yes, for aqueous DEA solutions, increasing the water content (dilution) will decrease the DEA concentration and therefore lower the viscosity.[1][2] Water molecules interfere with the hydrogen bonding between DEA molecules, reducing the overall resistance to flow.

Q4: Are there any additives I can use to reduce viscosity?

A4: While the primary methods are temperature adjustment and dilution, the use of co-solvents can also be effective. The addition of certain alcohols or glycols may disrupt the hydrogen bonding network and reduce viscosity. However, the effectiveness and compatibility of such additives are highly dependent on the specific formulation and should be experimentally verified.

Q5: How do I accurately measure the viscosity of my formulation?

A5: It is crucial to use a calibrated viscometer or rheometer suitable for the expected viscosity range of your sample. Detailed experimental protocols should be followed to ensure accurate and reproducible results.

Data Presentation

The following tables summarize the effect of concentration and temperature on the viscosity of aqueous this compound (DEA) solutions.

Table 1: Viscosity of Aqueous DEA Solutions at Different Concentrations and Temperatures

DEA Mass FractionTemperature (K)Viscosity (mPa·s)
0.1293.151.8
0.2293.153.2
0.3293.155.8
0.1313.151.0
0.2313.151.7
0.3313.152.8
0.1333.150.6
0.2333.151.0
0.3333.151.5

Data synthesized from multiple sources.[1][2]

Table 2: Effect of Temperature on the Viscosity of a 30% Aqueous DEA Solution

Temperature (°C)Temperature (K)Viscosity (mPa·s)
20293.155.8
40313.152.8
60333.151.5
80353.150.9

Data synthesized from multiple sources.[1][2]

Experimental Protocols

Methodology for Viscosity Measurement of Aqueous DEA Solutions

This protocol outlines a standard method for determining the dynamic viscosity of aqueous this compound solutions using a rotational rheometer.

1. Equipment and Materials:

  • Rotational rheometer (e.g., Anton Paar MCR series or similar) with a suitable measuring system (e.g., double-gap or concentric cylinder).[4][5]

  • Temperature control unit for the rheometer.

  • Calibrated digital thermometer.

  • Volumetric flasks and pipettes for sample preparation.

  • This compound (analytical grade).

  • Deionized water.

2. Sample Preparation:

  • Prepare aqueous DEA solutions of the desired mass fractions (e.g., 10%, 20%, 30%) by accurately weighing the required amounts of DEA and deionized water.

  • Ensure the solutions are homogeneous by thorough mixing.

  • Degas the solutions to remove any dissolved air bubbles that may interfere with the measurement.

3. Instrument Calibration and Setup:

  • Calibrate the rheometer according to the manufacturer's instructions using certified viscosity standards.

  • Set up the measuring system and ensure it is clean and dry.

  • Equilibrate the rheometer's temperature control unit to the desired measurement temperature.

4. Measurement Procedure:

  • Load the DEA solution into the measuring system, ensuring the correct sample volume is used.

  • Allow the sample to reach thermal equilibrium at the set temperature for a sufficient period.

  • Perform the viscosity measurement at a constant shear rate or over a range of shear rates to check for Newtonian behavior.

  • Record the viscosity reading in mPa·s.

  • Repeat the measurement at different temperatures as required, allowing for thermal equilibration at each new setpoint.

5. Data Analysis and Reporting:

  • Report the average viscosity value and the standard deviation for each concentration and temperature.

  • Note the specific rheometer, measuring system, and shear rate(s) used in the experiment.

Visualizations

Factors_Influencing_Viscosity cluster_causes Primary Causes viscosity High Viscosity temp Low Temperature h_bond Strong Hydrogen Bonding temp->h_bond Strengthens network conc High DEA Concentration conc->h_bond Increases bond density h_bond->viscosity Increases resistance to flow contaminants Contaminants / Degradation contaminants->viscosity Can increase intermolecular friction

Caption: Factors contributing to high viscosity in DEA formulations.

Troubleshooting_Workflow start High Viscosity Detected step1 Step 1: Assess - Verify Measurement - Check Concentration start->step1 step2 Step 2: Immediate Actions step1->step2 action2a Increase Temperature step2->action2a action2b Dilute with Solvent step2->action2b decision1 Viscosity Reduced? action2a->decision1 action2b->decision1 step3 Step 3: Advanced Actions - Add Co-solvents - Blend Amines decision1->step3 No end Problem Resolved decision1->end Yes step4 Step 4: Investigate - Analyze for Contaminants - Check for Degradation step3->step4 step4->end

Caption: Workflow for troubleshooting high viscosity in DEA formulations.

References

Technical Support Center: Enhancing the Biodegradability of Diethanolamine (DEA)-Containing Industrial Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the biodegradability of industrial fluids containing Diethanolamine (DEA).

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem/Observation Probable Cause(s) Recommended Solution(s)
1. Low or no biodegradation observed in a standard ready biodegradability test (e.g., OECD 301B, 301F). a) Inherent Recalcitrance: The molecular structure of some DEA compounds, particularly those with certain substitutions on the amine group (e.g., isopropyl, n-butyl, t-butyl), can be resistant to microbial attack.[1][2]b) Toxicity to Microorganisms: The industrial fluid formulation may contain additives that are toxic to the microbial inoculum, inhibiting their activity.[3]c) Non-acclimatized Inoculum: The microorganisms used (e.g., from a standard wastewater treatment plant) may not have the necessary enzymes to degrade DEA, as they require a period of adaptation.[4][5][6]d) Poor Bioavailability: The DEA in your fluid may have low water solubility or may adsorb to the surfaces of the test vessel, making it inaccessible to microorganisms.[3]a) Pre-treatment: Employ an Advanced Oxidation Process (AOP) like Fenton's reagent or UV/H₂O₂ to partially oxidize the DEA, making it more amenable to biological treatment.[4][5]b) Toxicity Test: Run a toxicity control by testing the fluid with a readily biodegradable reference compound. If degradation of the reference is also inhibited, toxicity is likely. Consider diluting the sample or identifying and replacing the toxic component.c) Acclimatize Inoculum: Expose the microbial population to low concentrations of the DEA-containing fluid over an extended period before starting the biodegradability test. Continuous flow experiments have shown significantly higher degradation rates than standard batch tests due to microbial adaptation.[6]d) Improve Solubility: For poorly soluble fluids, use appropriate emulsifiers or carriers. Ensure the test setup provides adequate mixing. The OECD 301 series provides guidance for testing difficult substances.[7]
2. High variability or inconsistent results between replicate biodegradability tests. a) Inoculum Variability: The activity and composition of the microbial inoculum can vary between batches or sources.b) Inconsistent Sample Preparation: Lubricants and other industrial fluids can be difficult to mix, leading to non-homogeneous samples being added to test vessels.[7]c) Volatility: Volatile components in the fluid may be escaping from the test system, leading to an overestimation of degradation if measured by DOC removal.[3]a) Standardize Inoculum: Use a consistent source for your inoculum and check its activity with a reference compound (e.g., sodium benzoate) in every test run.[8]b) Homogenize Sample: Follow standardized procedures for preparing dispersions of poorly soluble materials to ensure consistency across replicates.c) Select Appropriate Test: Use a respirometric method like OECD 301F (Manometric Respirometry) or OECD 301B (CO₂ Evolution), which measure oxygen consumption or CO₂ production, respectively. These methods are less affected by the volatility of the test substance.[7][9]
3. Chemical Oxygen Demand (COD) or Total Organic Carbon (TOC) removal is incomplete after pre-treatment with an Advanced Oxidation Process (AOP). a) Suboptimal AOP Conditions: The efficiency of AOPs is highly dependent on parameters like pH, reagent concentration, and reaction time.b) Formation of Recalcitrant Intermediates: Partial oxidation can sometimes create intermediate compounds that are also resistant to further degradation.a) Optimize Parameters: Systematically vary the key parameters of your AOP. For Fenton's reagent, the optimal pH is typically around 3.[4][5] For UV/H₂O₂, the ratio of H₂O₂ to the organic load is critical.[10]b) Analytical Monitoring: Use techniques like GC-MS or LC-MS to identify the intermediate products formed during the AOP treatment.[11][12] This can help in adjusting the process to achieve more complete mineralization.
4. Difficulty in accurately quantifying DEA concentration in the industrial fluid. a) Matrix Interference: Other components in the industrial fluid (e.g., surfactants, other amines, additives) can interfere with analytical methods.b) Improper Sample Preparation: DEA may need to be extracted or derivatized before analysis to improve detection and separation.[13]a) Use Advanced Analytical Methods: Employ highly specific and sensitive methods like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) which can distinguish DEA from other matrix components.[14][15]b) Method Development: Follow established methods for sample preparation. This may include derivatization to make the analyte more suitable for GC analysis or using mixed-mode chromatography columns for HPLC to achieve better separation.[13][16]

Frequently Asked Questions (FAQs)

Q1: What is "ready biodegradability" and why is it important?

A: "Ready biodegradability" is a classification for chemicals that demonstrate a high potential to biodegrade rapidly and completely in an aquatic environment under aerobic conditions.[17] Standardized tests, such as the OECD 301 series, are used for this assessment.[18][19] To be classified as readily biodegradable, a substance must typically achieve pass levels like ≥60% of its theoretical CO₂ production (ThCO₂) or ≥70% of dissolved organic carbon (DOC) removal within a 28-day period, including a "10-day window" where this pass level is reached.[8][17][20] This classification is crucial for environmental risk assessment and regulatory compliance, such as with REACH and the EPA.[17][21]

Q2: What is the typical microbial degradation pathway for this compound (DEA)?

A: Studies have shown that the microbial degradation of DEA is an inducible process, meaning the necessary enzymes are produced by microbes in response to the presence of the substance.[22] The pathway involves the conversion of this compound into ethanolamine and glycolaldehyde.[22][23] Ethanolamine is then further metabolized.[22][23]

Q3: My DEA-containing fluid is not readily biodegradable. What are my options?

A: If a substance is not readily biodegradable, it may still be "inherently biodegradable," meaning it will degrade, but at a slower rate.[24] To improve the degradation rate, a hybrid approach is often effective. This involves a chemical pre-treatment step using an Advanced Oxidation Process (AOP) like Fenton's reagent (Fe²⁺/H₂O₂) or UV/H₂O₂ to break down the complex structure of DEA into more biodegradable substances.[4][5] This partially degraded effluent can then be treated more effectively by a conventional biological (activated sludge) process.[4][5]

Q4: How do I choose the right biodegradability test for my industrial fluid?

A: The choice depends on the physical and chemical properties of your fluid.[3]

  • For water-soluble, non-volatile substances: The DOC Die-Away test (OECD 301A or 301E) is suitable.

  • For poorly soluble or volatile substances: A respirometric method is preferred. The CO₂ Evolution test (OECD 301B) and the Manometric Respirometry test (OECD 301F) are the most common and robust choices for lubricants and similar fluids as they measure gas exchange rather than the concentration of the substance in the water.[7][9]

Q5: What are the key parameters to control in an AOP pre-treatment?

A: For the Fenton process , the critical parameters are:

  • pH: The reaction is most effective in acidic conditions, with an optimal pH around 3.[4][5]

  • Fe²⁺ and H₂O₂ Concentration: The ratio of these reagents to the Chemical Oxygen Demand (COD) of the wastewater must be optimized. Too much H₂O₂ can scavenge the hydroxyl radicals it is meant to produce, reducing efficiency.[4]

For the UV/H₂O₂ process , the key parameters are:

  • H₂O₂ Concentration: Similar to the Fenton process, the initial concentration of H₂O₂ must be optimized.[25][10]

  • pH and Temperature: These also influence the degradation efficiency.[25][26]

  • UV Intensity: The power of the UV lamp affects the rate of hydroxyl radical formation.[26]

Data Presentation: Performance of AOP Pre-Treatments for DEA Degradation

The following tables summarize quantitative data from studies on two common Advanced Oxidation Processes used to pre-treat DEA-containing wastewater, making it more biodegradable.

Table 1: Fenton's Reagent Treatment of DEA Solutions Data synthesized from studies investigating the partial degradation of DEA prior to biological treatment.

ParameterOptimal Value/RangeResultCitation
pH 3Maximum COD removal efficiency[4][5]
Initial DEA Concentration 800 - 16,000 ppmInitial reaction rate is a strong function of DEA concentration[4][5]
Reaction Time ~3 minutes70-80% of ultimate COD removal achieved[4][5]
FeSO₄·7H₂O / H₂O₂ Ratio Optimized based on DEA concentration (e.g., 36 mM FeSO₄ for 0.15 M DEA)Increasing Fe(II) beyond the optimum does not improve COD removal[4]

Table 2: UV/H₂O₂ Process for DEA Degradation Data synthesized from studies using a UV/H₂O₂ based advanced oxidation process for DEA degradation.

ParameterOptimal Value/RangeResultCitation
pH 4.63Optimized for maximum degradation
Temperature 50 °COptimized for maximum degradation
Initial DEA Concentration 500 - 2000 ppmDegradation efficiency decreases above 1000 ppm due to insufficient hydroxyl radicals[10]
H₂O₂ Concentration ~1590 ppm (for ~1000 ppm DEA)Degradation efficiency decreases if H₂O₂ concentration is excessively high[10]
Degradation Efficiency Optimized ConditionsUp to 99.14% degradation achieved

Experimental Protocols & Visualizations

Key Experimental Workflow: Assessing Ready Biodegradability

The following diagram outlines the logical workflow for conducting a ready biodegradability test (e.g., OECD 301F) and the key decision points based on the outcome.

G cluster_prep Phase 1: Preparation cluster_test Phase 2: Incubation & Measurement cluster_analysis Phase 3: Data Analysis & Conclusion A Prepare Mineral Medium & Inoculum (e.g., Activated Sludge) B Prepare Test Substance (DEA-fluid) & Reference (e.g., Sodium Benzoate) A->B C Set up Test Vessels: 1. Test Substance + Inoculum 2. Inoculum Only (Blank) 3. Reference + Inoculum 4. (Optional) Toxicity Control B->C D Incubate at 20-25°C in the dark for 28 days C->D E Measure O₂ Consumption or CO₂ Production Periodically D->E F Calculate % Biodegradation (Corrected for Blank) E->F G Degradation > 60% within 10-day window? F->G H Result: Readily Biodegradable G->H Yes I Result: Not Readily Biodegradable G->I No J Troubleshoot: - Check Toxicity - Acclimatize Inoculum - Consider Pre-Treatment (AOP) I->J

Caption: Workflow for an OECD 301 Ready Biodegradability Test.

Methodology: OECD 301F - Manometric Respirometry Test
  • Preparation: A defined volume of mineral medium is inoculated with a small amount of a mixed microbial population (e.g., activated sludge from a wastewater treatment plant).

  • Test Setup: The inoculated medium is placed in closed flasks. The test is run with three sets of flasks in parallel:

    • Test Substance: Contains the DEA fluid at a concentration to yield a theoretical oxygen demand (ThOD) of 50-100 mg O₂/L.

    • Reference Control: Contains a readily biodegradable substance like sodium benzoate to validate the test procedure.

    • Blank Control: Contains only the inoculated medium to measure the background respiration of the inoculum.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 22 ± 2 °C) for 28 days. The consumption of oxygen is measured over time by a pressure sensor (manometer) in the headspace of each flask. A vessel containing a CO₂ absorbent (e.g., potassium hydroxide) traps the CO₂ produced, so the pressure drop is directly related to oxygen consumption.

  • Data Analysis: The amount of oxygen consumed in the blank control is subtracted from the amount consumed in the test and reference flasks. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the substance's ThOD.

  • Pass Criteria: To be classified as "readily biodegradable," the substance must show at least 60% biodegradation within the 28-day test period. This pass level must be achieved within a 10-day window that starts when biodegradation first exceeds 10%.[8][9][17]

Simplified Microbial Degradation Pathway of DEA

This diagram illustrates the initial steps in the aerobic microbial breakdown of this compound.

G DEA This compound HN(CH₂CH₂OH)₂ Enzyme Microbial Enzymes (Inducible) DEA->Enzyme Ethanolamine Ethanolamine NH₂CH₂CH₂OH Enzyme->Ethanolamine Glycolaldehyde Glycolaldehyde HOCH₂CHO Enzyme->Glycolaldehyde Further Further Metabolism (e.g., to Acetyl Units) Ethanolamine->Further Glycolaldehyde->Further

Caption: Initial steps in the microbial degradation of this compound.

References

Technical Support Center: Analysis of Diethanolamine in Complex Sample Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of diethanolamine (DEA) in complex sample matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when analyzing this compound (DEA) in complex matrices?

The analysis of DEA in complex matrices such as industrial wastewater, cosmetics, and biological fluids presents several key challenges:

  • Matrix Effects: High concentrations of salts, organic matter, and other co-eluting substances can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2][3][4][5] For example, high salinity in oil and gas wastewater and high ammonium content in refinery process waters are known to cause significant matrix effects.[1][2][4][5]

  • Poor Chromatographic Behavior: DEA is a polar compound that can exhibit poor peak shape and tailing on traditional reversed-phase liquid chromatography (LC) columns.[6][7] Carryover between injections can also be a problem.[6]

  • Low Volatility and High Polarity (for GC): The polar nature of DEA makes it non-volatile, requiring derivatization to improve its volatility and thermal stability for gas chromatography (GC) analysis.[8][9]

  • Lack of a Strong Chromophore: DEA does not possess a native chromophore, making direct UV-Vis detection insensitive.[10] This often necessitates derivatization to introduce a UV-active or fluorescent tag.[6][10][11][12]

  • Sample Stability: DEA is hygroscopic and can degrade, particularly at low pH.[10][13][14] Proper sample storage and handling are crucial to ensure accurate quantification.

  • Low Analyte Concentration: In many applications, DEA is present at trace levels, requiring highly sensitive analytical methods and often a pre-concentration step.[12][15]

Q2: What are the common analytical techniques for DEA analysis?

Several techniques are employed for the determination of DEA, each with its advantages and disadvantages:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective method, particularly for complex matrices, as it can mitigate some matrix effects through multiple reaction monitoring (MRM).[1][2][16][17][18][19]

  • Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is a common technique. However, it typically requires a derivatization step to make the DEA more volatile.[7][8][9][20][21]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: This method is widely used but necessitates pre-column or post-column derivatization to enable detection.[6][11][12][20][22]

  • Ion Chromatography (IC): IC with pulsed amperometric detection (PAD) or conductivity detection can be used for the analysis of alkanolamines like DEA.[10][11][20]

  • Capillary Electrophoresis (CE): CE with indirect UV detection has been successfully applied for the determination of DEA in matrices with high ammonium concentrations.[4][5]

Q3: Why is derivatization often necessary for DEA analysis?

Derivatization is a crucial step in many DEA analysis protocols for several reasons:

  • To Improve Chromatographic Properties: For GC analysis, derivatization increases the volatility and thermal stability of DEA, allowing it to be analyzed without significant degradation or peak tailing.[8][9] Common derivatizing agents for GC include silylating agents (e.g., BSTFA) and acylating agents (e.g., TFAA).[9]

  • To Enhance Detection: For HPLC with UV or fluorescence detection, derivatization introduces a chromophore or fluorophore into the DEA molecule, significantly improving detection sensitivity.[6][10][11][12] Reagents like 1-naphthylisothiocyanate (NITC) and dansyl chloride are used for this purpose.[6][11][12]

  • To Improve Extraction Efficiency: In some methods, derivatization can alter the polarity of DEA, facilitating its extraction from aqueous matrices into an organic solvent.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing, Broadening) in LC Analysis
Potential Cause Troubleshooting Step
Secondary Interactions with Column Silanols Use a column with end-capping or a base-deactivated stationary phase. Consider using a mixed-mode column with both reversed-phase and cation-exchange characteristics.[23]
Inappropriate Mobile Phase pH Adjust the mobile phase pH. For DEA (a weak base), a higher pH mobile phase can suppress the ionization of residual silanols and improve peak shape. However, ensure the pH is compatible with the column's stability.[10]
Matrix Overload Dilute the sample to reduce the concentration of matrix components. Implement a more effective sample cleanup procedure, such as Solid-Phase Extraction (SPE).
Column Contamination Wash the column with a strong solvent. If the problem persists, consider replacing the column.
Issue 2: Low or No Recovery During Sample Preparation (e.g., SPE)
Potential Cause Troubleshooting Step
Inappropriate SPE Sorbent Select an SPE sorbent based on the properties of DEA and the sample matrix. For polar compounds like DEA from aqueous matrices, a reversed-phase sorbent (e.g., C18) may be suitable after pH adjustment.[24][25][26] For non-polar matrices, a polar sorbent could be used.[26] Mixed-mode sorbents can also be effective.[1][2]
Incorrect Sample pH Adjust the pH of the sample before loading it onto the SPE cartridge to ensure DEA is in a form that will be retained by the sorbent. For reversed-phase SPE, a higher pH will neutralize the amine group, making it less polar and enhancing retention.[27]
Inefficient Elution Solvent Optimize the elution solvent. It must be strong enough to disrupt the interaction between DEA and the sorbent. For reversed-phase SPE, this would be a less polar solvent. For ion-exchange SPE, a buffer with a high ionic strength or a different pH would be used.[24]
Analyte Breakthrough Ensure the sample is not loaded onto the SPE cartridge too quickly. A slower flow rate allows for better interaction and retention. Also, do not exceed the capacity of the SPE cartridge.
Issue 3: Inconsistent Results and Poor Reproducibility
Potential Cause Troubleshooting Step
Sample Instability Store samples at a low temperature and in tightly sealed containers to prevent degradation and absorption of moisture and carbon dioxide.[13][14] For aqueous samples, consider adjusting the pH to be more basic to improve stability.[10]
Incomplete Derivatization Reaction Optimize the derivatization conditions, including reagent concentration, reaction time, and temperature.[12] Ensure the absence of water if using moisture-sensitive silylating agents.
Matrix Effects in MS Detection Use a stable isotope-labeled internal standard for DEA (e.g., d8-DEA) to compensate for ion suppression or enhancement.[1][2][3] Dilute the sample or improve the sample cleanup procedure to reduce the concentration of interfering matrix components.[1][2]
Instrument Carryover Implement a rigorous wash cycle for the injection port and column between samples, using a strong solvent.

Quantitative Data Summary

Table 1: Method Performance for DEA Analysis in Various Matrices

MatrixAnalytical MethodSample PreparationLODLOQRecovery (%)Reference
CosmeticsHPLC-UVMicellar Extraction & In-situ Derivatization (Dansyl Chloride)0.57 µg/g1.72 µg/g89.9 - 96.4[12][15]
Refinery Process WaterCapillary Electrophoresis (CE) - Indirect UVInternal Standardization0.2 ppm0.7 ppmN/A[4][5]
Alkaline Etch SolutionIon Chromatography (IC) - PADDirect Injection10 ppbN/AN/A[10]
Fatty Acid DiethanolamidesGC-FIDMethanolic SolutionN/AN/A94 - 100[21]
UrineLC-MS/MSSolid-Phase Extraction (SPE)N/A0.4 ng/mL (for MDEA)N/A[16]
Cosmetic ProductsLC-MS/MSAcetonitrile Extraction0.49 ppb1.96 ppb92.92 - 101.15[19]

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of DEA in Oil and Gas Wastewater

This protocol is based on a method designed to mitigate significant matrix effects.[1][2][28]

  • Sample Pre-treatment: Adjust the pH of the water sample to 11.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode SPE cartridge with methanol followed by ultrapure water.

    • Load 6 mL of the pH-adjusted sample onto the cartridge at a flow rate of 1 mL/min.

    • Wash the cartridge with 15 mL of ultrapure water.

    • Dry the cartridge under vacuum for 15 minutes.

    • Elute the analytes with 6 mL of 2% formic acid in 90/10 methanol/water.

  • LC-MS/MS Analysis:

    • Column: Acclaim Trinity P1 column (2.1 x 100 mm, 3 µm).

    • Mobile Phase: Isocratic elution with 90% acetonitrile and 10% 50 mM ammonium formate (pH 3.7).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode, using multiple reaction monitoring (MRM).

    • Internal Standard: Use a stable isotope-labeled DEA (d8-DEA) for accurate quantification.

Protocol 2: HPLC-UV Analysis of DEA in Cosmetics via Micellar Extraction and Derivatization

This protocol utilizes an in-situ derivatization and extraction technique.[12]

  • Sample Preparation (Micellar Extraction and Derivatization):

    • To the cosmetic sample, add a 4.0% (v/v) solution of Triton X-114.

    • Adjust the pH to 9.

    • Add a 1.5 g/L solution of the derivatizing agent, dansyl chloride.

    • Incubate at 50°C for 15 minutes to allow for derivatization.

  • Cloud Point Pre-concentration:

    • Add sodium chloride to a final concentration of 15% (m/v).

    • Equilibrate at 60°C for 10 minutes to induce phase separation.

    • Centrifuge to separate the surfactant-rich phase containing the derivatized DEA.

  • HPLC Analysis:

    • Analyze the extracted surfactant-rich phase by HPLC with UV detection. (Specific column and mobile phase conditions would be optimized based on the separation of the dansyl-DEA derivative).

Visualizations

experimental_workflow_lc_msms cluster_prep Sample Preparation cluster_analysis Analysis sample Wastewater Sample ph_adjust Adjust pH to 11 sample->ph_adjust 1. spe Solid-Phase Extraction (SPE) ph_adjust->spe 2. elution Elute with Acidified Methanol/Water spe->elution 3. lc_separation LC Separation (Mixed-Mode Column) elution->lc_separation 4. ms_detection MS/MS Detection (Positive ESI, MRM) lc_separation->ms_detection 5.

Caption: Workflow for LC-MS/MS analysis of DEA in wastewater.

experimental_workflow_hplc_uv cluster_prep Sample Preparation cluster_analysis Analysis sample Cosmetic Sample micellar_derivatization Micellar Extraction & In-situ Derivatization sample->micellar_derivatization 1. cloud_point Cloud Point Pre-concentration micellar_derivatization->cloud_point 2. extraction Extract Surfactant-Rich Phase cloud_point->extraction 3. hplc_analysis HPLC-UV Analysis extraction->hplc_analysis 4.

Caption: Workflow for HPLC-UV analysis of DEA in cosmetics.

troubleshooting_logic cluster_lc LC-Related Issues cluster_prep Sample Prep Issues cluster_reproducibility Reproducibility Issues start Analytical Problem (e.g., Poor Peak Shape) lc_issue Poor Peak Shape? start->lc_issue prep_issue Low Recovery? start->prep_issue repro_issue Inconsistent Results? start->repro_issue check_column Check Column Chemistry (End-capping, Mixed-mode) lc_issue->check_column Yes check_mobile_phase Optimize Mobile Phase pH lc_issue->check_mobile_phase check_matrix Dilute Sample / Improve Cleanup lc_issue->check_matrix check_sorbent Verify SPE Sorbent Choice prep_issue->check_sorbent Yes check_ph Optimize Sample pH for Retention prep_issue->check_ph check_elution Optimize Elution Solvent prep_issue->check_elution check_stability Verify Sample Stability repro_issue->check_stability Yes check_derivatization Optimize Derivatization repro_issue->check_derivatization use_is Use Isotope-Labeled Internal Standard repro_issue->use_is

Caption: Troubleshooting logic for DEA analysis challenges.

References

Validation & Comparative

Comparative analysis of Diethanolamine vs. MDEA for acid gas sweetening

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Diethanolamine (DEA) and MDEA for Acid Gas Sweetening

Introduction

Acid gas sweetening is a critical process in the natural gas and refining industries, aimed at removing acidic components, primarily hydrogen sulfide (H₂S) and carbon dioxide (CO₂), from gas streams. This purification is essential to meet sales gas specifications, prevent corrosion in pipelines and equipment, and comply with environmental regulations.[1] Alkanolamines are widely used as chemical solvents for this purpose, with secondary amines like this compound (DEA) and tertiary amines like N-methylthis compound (MDEA) being two of the most common choices.[2]

DEA is a non-selective amine that reacts rapidly with both H₂S and CO₂, making it suitable for bulk acid gas removal.[3] In contrast, MDEA exhibits kinetic selectivity, reacting almost instantaneously with H₂S while having a much slower reaction rate with CO₂.[4][5] This characteristic allows MDEA to be used for the selective removal of H₂S, letting a significant portion of the CO₂ "slip" through, which is desirable in many applications.[1][6] This guide provides a comparative analysis of their performance based on experimental data, outlines common experimental protocols, and visualizes key processes.

Performance Comparison

The selection between DEA and MDEA depends on the specific process requirements, including the composition of the sour gas and the desired purity of the sweet gas. The following tables summarize key quantitative performance metrics.

Table 1: Acid Gas Removal Efficiency

ParameterThis compound (DEA)N-Methylthis compound (MDEA)Source(s)
H₂S Removal ~100%~99.95%[6][7]
Combined H₂S & CO₂ Removal ~99.07%~68.85%[6][7]
Selectivity Non-selective; removes both H₂S and CO₂ effectively.Kinetically selective for H₂S over CO₂.[4][5][3][6]

Table 2: Reaction Kinetics and Absorption Capacity

ParameterThis compound (DEA)N-Methylthis compound (MDEA)Source(s)
H₂S Reaction Mechanism Instantaneous proton transfer.Instantaneous proton transfer.[8]
CO₂ Reaction Mechanism Fast reaction, forms a stable carbamate.Slow reaction via base-catalyzed hydration of CO₂ to form bicarbonate.[2][3]
CO₂ Reaction Rate Faster than MDEA.Slower than DEA.[4][4]
Typical Acid Gas Loading (mol acid gas/mol amine) ~0.5 (to avoid corrosion)Can be higher than DEA.[1][9]

Table 3: Regeneration and Energy Consumption

ParameterThis compound (DEA)N-Methylthis compound (MDEA)Source(s)
Heat of Reaction with CO₂ Higher (~16 kcal/mol)Lower[3]
Regeneration Energy Higher energy requirement.Lower reboiler duty and steam rate required.[1][1][10]
Circulation Rate Higher circulation requirements.Lower circulation rate required for regeneration.[1][1][6]
Vapor Pressure & Solvent Losses Higher vaporization loss than MDEA.Lower vapor pressure, leading to potentially lower solvent losses.[1][6][1][6]

Table 4: Stability and Operational Considerations

ParameterThis compound (DEA)N-Methylthis compound (MDEA)Source(s)
Thermal/Chemical Degradation Can form degradation products with CO₂.High resistance to degradation, though can degrade at elevated temperatures.[11][6][11]
Corrosivity More corrosive than MDEA.Less corrosive.[6]
Solvent Cost Lower solvent cost.Higher solvent cost.[6]

Experimental Protocols

The data presented above are typically generated using standardized laboratory setups and analytical techniques designed to simulate industrial conditions.

Gas Absorption/Desorption Rate Measurement

A common apparatus for measuring the intrinsic rates of gas absorption is the wetted-wall column or a stirred-cell reactor (Lewis cell) .

  • Objective: To determine the rate of mass transfer of CO₂ and/or H₂S from the gas phase into the liquid amine solution under controlled conditions.

  • Methodology:

    • An amine solution with a known concentration is prepared and heated to a specific temperature (e.g., 293-343 K).[4][12]

    • The solution is brought into contact with a gas stream containing a known partial pressure of CO₂ and/or H₂S over a well-defined interfacial area.

    • In a wetted-wall column, the liquid flows as a thin film down the inside of a vertical tube, while the gas flows concurrently or counter-currently.[13]

    • The rate of gas absorption is determined by measuring the change in the concentration of the acid gas in either the gas or liquid phase over time using techniques like gas chromatography (GC) or titration.

    • Parameters such as contact time, temperature, and amine concentration can be varied to study their effects on absorption rates.[13]

Amine Regeneration Energy Evaluation
  • Objective: To quantify the energy required to strip the absorbed acid gases from the rich amine solution, a key factor in operating costs.

  • Methodology:

    • A rich amine solution (loaded with CO₂/H₂S) is fed into a laboratory-scale stripping column equipped with a reboiler and a condenser.

    • The reboiler provides a measured amount of heat (energy input) to boil the solution, generating steam that strips the acid gases.

    • The lean amine solution from the bottom of the stripper and the acid gas from the top are collected and analyzed.

    • The regeneration efficiency is determined by measuring the reduction in acid gas loading in the amine solution.

    • The heat duty (energy consumed per mole of acid gas removed) is calculated based on the reboiler's energy input and the amount of acid gas liberated.[14]

Degradation Studies
  • Objective: To assess the long-term chemical stability of the amine solvent under process conditions.

  • Methodology:

    • A sample of the amine solution is placed in a high-pressure, high-temperature stainless steel autoclave.[11]

    • The vessel is pressurized with CO₂ and/or H₂S and heated to simulate the conditions in the high-temperature sections of a sweetening plant (e.g., the regenerator).[11]

    • The experiment is run for an extended period, with samples withdrawn periodically.

    • The samples are analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.[11]

Visualizations

Chemical Reaction Pathways

The fundamental difference in performance between DEA and MDEA stems from their different reaction mechanisms with CO₂, as illustrated below.

G cluster_dea This compound (DEA) - Secondary Amine cluster_mdea MDEA - Tertiary Amine cluster_h2s H₂S Reaction (Both Amines) CO2_dea CO₂ DEA 2 R₂NH CO2_dea->DEA Fast Carbamate R₂NCOO⁻ + R₂NH₂⁺ (Stable Carbamate) DEA->Carbamate CO2_mdea CO₂ H2O H₂O Bicarbonate HCO₃⁻ + R₃NH⁺ (Bicarbonate) H2O->Bicarbonate Slow (Catalyzed by MDEA) MDEA R₃N H2S H₂S Amine R₂NH or R₃N H2S->Amine Instantaneous (Proton Transfer) Product HS⁻ + R₂NH₂⁺ or R₃NH⁺ Amine->Product G start Define Sweetening Goal q1 Is Bulk Removal of both H₂S and CO₂ required? start->q1 q2 Is Selective H₂S Removal with CO₂ Slip desired? q1->q2 No dea Primary Candidate: This compound (DEA) q1->dea Yes q2->dea No (Total Removal Needed) mdea Primary Candidate: N-Methylthis compound (MDEA) q2->mdea Yes considerations_dea Considerations: - Higher Regeneration Energy - Higher Corrosion Potential dea->considerations_dea end Final Amine Selection dea->end considerations_mdea Considerations: - Lower Regeneration Energy - Lower Corrosion - Higher Solvent Cost mdea->considerations_mdea mdea->end

References

A Comparative Analysis of Ionic Liquids and Diethanolamine for Carbon Dioxide Capture

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of two prominent solvent technologies for post-combustion CO2 capture, presenting key performance data, experimental methodologies, and reaction pathways to guide researchers and industry professionals.

The escalating concentration of atmospheric carbon dioxide (CO2) has catalyzed extensive research into efficient and cost-effective carbon capture technologies. Among the various strategies, solvent-based absorption is a mature and widely implemented method. For decades, aqueous solutions of alkanolamines, such as diethanolamine (DEA), have been the industry standard. However, challenges associated with conventional amines, including high energy consumption for regeneration, solvent degradation, and corrosivity, have spurred the investigation of alternative solvents. Ionic liquids (ILs), with their unique physicochemical properties like negligible vapor pressure, high thermal stability, and tunable structures, have emerged as promising candidates for CO2 capture.

This guide provides a comprehensive comparison of ionic liquids and this compound as solvents for CO2 capture, focusing on their performance, underlying chemical mechanisms, and the experimental protocols used for their evaluation.

Performance Comparison: Ionic Liquids vs. This compound

The efficacy of a solvent for CO2 capture is primarily determined by its absorption capacity, absorption rate, and regeneration efficiency. The following tables summarize key quantitative data from various studies to facilitate a direct comparison between ionic liquids and this compound.

Table 1: CO2 Absorption Capacity

Solvent SystemTemperature (°C)Pressure (bar)CO2 Loading (mol CO2 / mol solvent)Reference
Ionic Liquids
[bmim][Ac]25~10.48[1]
[emim][Ac]25~10.51[2]
[hmim][Tf2N] with DEA30~0.15~0.5[3]
Amino-functionalized ILs251up to 0.9[4]
This compound (DEA)
30 wt% DEA in water400.120.52[5]
2.0 M DEA in water25~0.03~0.7[6]
10-40 wt% DEA/MDEA blends400.120.50 - 0.61[5]

Table 2: CO2 Absorption Rate

Solvent SystemTemperature (°C)MethodKey FindingsReference
Ionic Liquids
[bmim][Ac] + MDEA40Wetted Wall ColumnRate enhanced with IL addition[1]
DFILs in MDEA30-55Stirred Cell ReactorSignificantly higher overall rate constants compared to conventional amine promoters[7]
This compound (DEA)
MDEA/DEA blends20-40Lewis Cell ReactorAddition of DEA to MDEA significantly enhances CO2 absorption rates[8]
Aqueous DEA20-40Stirred Cell ReactorReaction kinetics are well-understood and modeled[9]

Table 3: Regeneration Performance

Solvent SystemRegeneration Temperature (°C)Regeneration MethodRegeneration Efficiency (%)Key FindingsReference
Ionic Liquids
[emim][Ac]37-57Membrane Vacuum Regenerationup to 95%Efficient regeneration under vacuum[2]
[TEPAH][AICA]/NPA/EG80Thermal>88% after 10 cyclesLower energy consumption than MEA[10]
This compound (DEA)
Aqueous DEA100-120Thermal Stripping~90-95%Energy-intensive process[11]
MDEA/DEA blendsNot specifiedAspen Plus SimulationBlended systems can offer lower energy consumption compared to single amines[8]

Experimental Protocols

Accurate evaluation of solvent performance relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

1. CO2 Absorption Capacity Measurement

  • Apparatus: A gravimetric or volumetric absorption setup is typically used. This consists of a high-pressure, temperature-controlled reactor containing the solvent, connected to a CO2 supply and a pressure transducer.

  • Procedure:

    • A known mass or volume of the solvent is placed in the reactor.

    • The system is evacuated to remove any residual air.

    • The reactor is brought to the desired temperature.

    • CO2 is introduced into the reactor, and the pressure is monitored.

    • The system is allowed to reach equilibrium, indicated by a stable pressure reading.

    • The amount of CO2 absorbed is calculated from the pressure drop and the known volume of the system, or by the weight change of the solvent.[12]

2. CO2 Absorption Rate Measurement

  • Apparatus: A wetted wall column or a stirred cell reactor with a known gas-liquid interfacial area is commonly employed.[8][13]

  • Procedure:

    • The solvent is introduced into the reactor and brought to the desired temperature.

    • A continuous flow of a gas mixture with a known CO2 concentration is passed over the solvent surface.

    • The concentration of CO2 in the outlet gas stream is continuously monitored using a gas analyzer.

    • The absorption rate is calculated from the difference in CO2 concentration between the inlet and outlet gas streams and the gas flow rate.

3. Regeneration Efficiency Evaluation

  • Apparatus: A stripping column or a temperature-controlled reactor equipped with a condenser is used.

  • Procedure:

    • The CO2-rich solvent is heated to the regeneration temperature.

    • An inert gas (e.g., nitrogen) can be sparged through the solvent to facilitate the release of CO2.

    • The released CO2 is passed through a condenser to remove any co-stripped solvent and then quantified.

    • The regeneration efficiency is calculated as the ratio of the amount of CO2 released to the amount of CO2 initially absorbed.

Reaction Mechanisms and Pathways

The interaction between the solvent and CO2 is fundamental to the capture process. The following diagrams, generated using Graphviz, illustrate the proposed reaction mechanisms.

CO2_Capture_Workflow cluster_absorption Absorption Stage cluster_regeneration Regeneration Stage Gas_In Flue Gas (CO2 + N2) Absorber Absorption Column Gas_In->Absorber Solvent_In Lean Solvent Solvent_In->Absorber Rich_Solvent CO2-Rich Solvent Absorber->Rich_Solvent Treated_Gas Treated Gas (N2) Absorber->Treated_Gas Stripper Stripping Column (Regenerator) Rich_Solvent->Stripper Lean_Solvent_Out Regenerated (Lean) Solvent Stripper->Lean_Solvent_Out CO2_Out Pure CO2 Stream Stripper->CO2_Out Heat Heat Input Heat->Stripper Lean_Solvent_Out->Solvent_In Recycle

Figure 1: General experimental workflow for CO2 capture by solvent absorption.

Reaction_Mechanisms cluster_IL Ionic Liquid (Amine-Functionalized) cluster_DEA This compound (DEA) IL_Amine R-NH2 (IL) Zwitterion R-NH2+--COO- (Zwitterion) IL_Amine->Zwitterion + CO2 CO2_1 CO2 Carbamate R-NH-COO- Zwitterion->Carbamate + R-NH2 Protonated_IL R-NH3+ Zwitterion->Protonated_IL + R-NH2 IL_Amine_2 R-NH2 (IL) DEA R2NH (DEA) Zwitterion_DEA R2NH+--COO- (Zwitterion) DEA->Zwitterion_DEA + CO2 CO2_2 CO2 Carbamate_DEA R2N-COO- Zwitterion_DEA->Carbamate_DEA + B Protonated_Base BH+ Zwitterion_DEA->Protonated_Base + B Base B (e.g., H2O, DEA)

Figure 2: Simplified reaction mechanisms of CO2 with an amine-functionalized ionic liquid and this compound.

In the case of amine-functionalized ionic liquids, the reaction with CO2 is believed to proceed through a zwitterion intermediate.[14] Another molecule of the amine then deprotonates this zwitterion to form a stable carbamate.[15][16] Similarly, this compound, a secondary amine, reacts with CO2 to form a zwitterion, which is then deprotonated by a base (another DEA molecule or water) to yield a carbamate.[11]

Conclusion

Ionic liquids present a compelling alternative to traditional amine solvents like this compound for CO2 capture. Their primary advantages lie in their negligible volatility, which reduces solvent loss and environmental impact, and their tunability, which allows for the design of ILs with optimized properties for specific applications.[17] While some ionic liquids have demonstrated higher or comparable CO2 absorption capacities to DEA, their generally higher viscosity can pose mass transfer limitations.

This compound remains a widely used and cost-effective solvent with well-established performance characteristics.[11] However, the high energy requirement for regeneration is a significant drawback. Blending DEA with other amines, such as MDEA, has been shown to improve performance and reduce energy consumption.[8]

Future research should focus on developing low-viscosity ionic liquids with high CO2 absorption capacities and facile regeneration characteristics. Techno-economic analyses are also crucial to assess the commercial viability of ionic liquid-based CO2 capture processes in comparison to established amine-based technologies. The choice between ionic liquids and this compound will ultimately depend on the specific application, economic considerations, and environmental regulations.

References

Detecting Trace-Level Diethanolamine: A Comparative Guide to GC-MS, LC-MS/MS, and IC-PAD Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace-level Diethanolamine (DEA) is critical due to its potential impact on product safety and quality. This guide provides an objective comparison of three common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ion Chromatography with Pulsed Amperometric Detection (IC-PAD).

Performance Comparison

The selection of an analytical method for trace-level DEA detection is often a trade-off between sensitivity, selectivity, and sample preparation complexity. The following table summarizes the key performance metrics for GC-MS, LC-MS/MS, and IC-PAD based on validated methods.

Performance MetricGC-MS with DerivatizationLC-MS/MSIon Chromatography with Pulsed Amperometric Detection (IC-PAD)
Limit of Detection (LOD) 2.5 ng/mL (with TBDMS derivatization)[1]5 µg/L (ppb)[2]10 µg/L (ppb)[3]
Limit of Quantitation (LOQ) 0.4 ng/mL (for MDEA, a similar compound)[4]1.72 µg/g (in cosmetics)Not explicitly stated, typically 3-5x LOD
**Linearity (R²) **>0.99>0.998[2]>0.998
Sample Matrix Water, Urine, Blood, Sand[1][5]Water, Urine, Wastewater[2][4][6][7]Surface Finishing Solutions, Wastewater[3]
Derivatization Required (e.g., TFAA, TBDMS)[1][5]Not RequiredNot Required
Primary Advantages High specificity from MSHigh sensitivity and selectivity, no derivatizationSimple, robust, no derivatization
Primary Disadvantages Complex sample preparation (derivatization)Higher instrument costModerate sensitivity compared to LC-MS/MS

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method relies on the chemical modification of DEA to increase its volatility for gas chromatographic separation. Trifluoroacetylation (TFAA) is a common derivatization approach.[5]

1. Sample Preparation and Derivatization:

  • An aliquot of the sample is taken, and an internal standard is added.

  • The sample is dried under a stream of nitrogen.

  • The dried residue is reconstituted in an appropriate solvent (e.g., acetonitrile).

  • The derivatizing agent, such as Trifluoroacetic Anhydride (TFAA), is added.

  • The reaction mixture is heated (e.g., 30 minutes at 30°C) to facilitate the derivatization of DEA.[5]

2. GC-MS Analysis:

  • GC Column: A non-polar capillary column, such as a DB-5, is typically used.[1]

  • Injector: Splitless injection is commonly employed for trace analysis.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized DEA from other components.

  • Carrier Gas: Helium is the standard carrier gas.

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.

  • Detection: Selected Ion Monitoring (SIM) is used for enhanced sensitivity and specificity by monitoring characteristic ions of the derivatized DEA.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of DEA in aqueous samples without the need for derivatization.

1. Sample Preparation:

  • For clean matrices, a simple "dilute-and-shoot" approach may be sufficient.

  • For complex matrices like wastewater, Solid-Phase Extraction (SPE) may be necessary to remove interferences and concentrate the analyte.[6]

  • Samples are typically filtered through a 0.45 µm filter before injection.[2]

  • An internal standard (e.g., DEA-d8) is added to all samples and standards for accurate quantification.[2]

2. LC-MS/MS Analysis:

  • LC Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column is often used for the retention of polar compounds like DEA.[7][8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile) is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive Electrospray Ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity by monitoring a specific precursor-to-product ion transition for DEA.

Ion Chromatography with Pulsed Amperometric Detection (IC-PAD)

This technique is well-suited for the analysis of polar, ionizable compounds like DEA in aqueous matrices.

1. Sample Preparation:

  • Samples are diluted with a high-purity water or a dilute base (e.g., 150 mM sodium hydroxide) to ensure stability.

  • Filtration may be required for samples with particulate matter.

2. IC-PAD Analysis:

  • IC Column: A reverse-phase or ion-exchange column, such as the Dionex OmniPac PAX-500, is used for separation.[3]

  • Eluent: An isocratic eluent, typically a mixture of sodium hydroxide and acetonitrile, is used to maintain a high pH and control the retention of DEA.[3]

  • Detector: A Pulsed Amperometric Detector (PAD) with a gold working electrode is employed. The PAD applies a series of potentials to the electrode to oxidize the DEA, and the resulting current is proportional to its concentration. The pulsing nature of the detection helps to keep the electrode surface clean and maintain a consistent response.[3][9]

Visualizing the GC-MS Workflow

The following diagram illustrates the key steps in the GC-MS analysis of this compound, from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample Add_IS Add Internal Standard Sample->Add_IS Dry_Down Dry Down (Nitrogen Stream) Add_IS->Dry_Down Reconstitute Reconstitute (Acetonitrile) Dry_Down->Reconstitute Add_TFAA Add Derivatizing Agent (TFAA) Reconstitute->Add_TFAA Heat Heat (e.g., 30°C) Add_TFAA->Heat Derivatized_Sample Derivatized Sample Heat->Derivatized_Sample GC_Injection GC Injection Derivatized_Sample->GC_Injection Separation Chromatographic Separation (GC) GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection (SIM) Mass_Analysis->Detection Data Data Acquisition Detection->Data

References

Diethanolamine vs. Triethanolamine: A Comparative Analysis of Corrosion Inhibition Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Performance, Mechanisms, and Experimental Protocols for Researchers and Scientists

Diethanolamine (DEA) and Triethanolamine (TEA) are alkanolamines widely recognized for their application as corrosion inhibitors in various industrial settings. Their effectiveness stems from their ability to adsorb onto metal surfaces, forming a protective barrier that mitigates the corrosive action of aggressive environments. This guide provides a comprehensive, data-driven comparison of DEA and TEA as corrosion inhibitors, summarizing key performance metrics from experimental studies and detailing the methodologies employed.

Performance Comparison: this compound vs. Triethanolamine

The corrosion inhibition efficiency of DEA and TEA is influenced by factors such as the corrosive medium, the type of metal, the concentration of the inhibitor, and the operating temperature. The following tables summarize quantitative data from various studies to facilitate a direct comparison of their performance.

Table 1: Corrosion Inhibition Efficiency of this compound (DEA)

Metal/AlloyCorrosive MediumConcentration (M)Temperature (K)Inhibition Efficiency (%)Test MethodReference
Mild Steel0.5 M H₂SO₄10⁻³30388.7Galvanostatic Polarization[1][2][3]
Mild Steel0.5 M H₂SO₄10⁻⁷30355.3Galvanostatic Polarization[1][2][3]
Mild SteelCassava Fluid0.529898.01Weight Loss[4]
Mild SteelCassava Fluid2.033399.18Weight Loss[4]
Carbon Steel2M HCl500 ppm (as tB-WPU)29889.5Weight Loss[5]
ZincHNO₃ + H₃PO₄1%30194Weight Loss[6]

Table 2: Corrosion Inhibition Efficiency of Triethanolamine (TEA)

Metal/AlloyCorrosive MediumConcentrationTemperature (K)Inhibition Efficiency (%)Test MethodReference
Q215 Mild Steel0.1 M NaCl2.4 MRoom Temp.97.87Potentiodynamic Polarization[7]
Q215 Mild Steel0.1 M NaCl2.4 MRoom Temp.98.66Electrochemical Impedance Spectroscopy[7]
Carbon Steel1 M HCl600 ppm (as derivative)Not Specified95Weight Loss[8][9]
45 Steel3.5% NaCl3 g/L (with Sodium Silicate)Room Temp.>90 (Synergistic)Electrochemical Testing[10]
ZincHNO₃ + H₃PO₄1%30193Weight Loss[6]
AZ91D Mg Alloy3.5 wt% NaClNot SpecifiedRoom Temp.GoodEIS, Potentiodynamic Polarization[11][12]

Mechanism of Corrosion Inhibition

Both this compound and Triethanolamine function primarily through adsorption onto the metal surface. This adsorption process can be classified as either physisorption, chemisorption, or a combination of both.

  • This compound (DEA): Studies on mild steel in acidic solutions suggest that DEA acts as a mixed-type inhibitor, meaning it retards both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][3] The adsorption of DEA molecules on the metal surface has been found to follow the Frumkin's adsorption isotherm.[1][2][3] The inhibition is attributed to the physical adsorption of the inhibitor on the metal surface.[1][3]

  • Triethanolamine (TEA): TEA and its derivatives also function by adsorbing on the metal surface, and this adsorption often follows the Langmuir adsorption isotherm.[8][9][11] In some cases, it is suggested that TEA acts as a mixed-type inhibitor.[11][12] The presence of lone pair electrons on the nitrogen and oxygen atoms in the TEA molecule facilitates its adsorption onto the metal surface, creating a barrier against the corrosive environment.

The general mechanism of inhibition for both DEA and TEA can be visualized as follows:

CorrosionInhibitionMechanism cluster_solution Corrosive Solution cluster_surface Metal Surface Inhibitor DEA or TEA (Inhibitor Molecules) Metal Metal Surface Inhibitor->Metal Adsorption Corrosive_Ions Corrosive Ions (e.g., H⁺, Cl⁻) Corrosive_Ions->Metal Corrosion Attack Adsorbed_Layer Protective Inhibitor Film Adsorbed_Layer->Corrosive_Ions Blocks Attack WeightLossWorkflow A Prepare metal coupons (e.g., mild steel) B Clean, dry, and weigh the coupons (W₁) A->B C Immerse coupons in corrosive solution with and without inhibitor (DEA or TEA) B->C D Maintain constant temperature for a specified duration C->D E Remove coupons, clean to remove corrosion products D->E F Dry and re-weigh the coupons (W₂) E->F G Calculate Weight Loss (ΔW), Corrosion Rate (CR), and Inhibition Efficiency (IE) F->G PolarizationWorkflow A Prepare electrochemical cell with working electrode (metal sample), reference electrode (e.g., SCE), and counter electrode (e.g., platinum) B Fill the cell with the corrosive solution (with and without inhibitor) A->B C Allow the system to stabilize by measuring the Open Circuit Potential (OCP) B->C D Apply a potential scan over a range around the OCP at a constant scan rate C->D E Record the resulting current density to generate a potentiodynamic polarization curve D->E F Determine corrosion parameters (E_corr, i_corr) by Tafel extrapolation E->F G Calculate Inhibition Efficiency (IE) F->G EISWorkflow A Set up the three-electrode electrochemical cell as in potentiodynamic polarization B Immerse the working electrode and allow the OCP to stabilize A->B C Apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range B->C D Measure the impedance response of the system at each frequency C->D E Plot the data as Nyquist and Bode plots D->E F Model the impedance data using an equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct) and double-layer capacitance (C_dl) E->F G Calculate Inhibition Efficiency (IE) F->G

References

A Comparative Guide to Analytical Methods for Diethanolamine (DEA) in Industrial Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of analytical methods for the quantification of Diethanolamine (DEA) in various industrial products. DEA is a versatile chemical used in a wide range of applications, from cosmetics and metalworking fluids to gas scrubbing solutions. Accurate determination of its concentration is crucial for product quality control, regulatory compliance, and safety assessment. This document outlines and compares the performance of common analytical techniques, offering detailed experimental protocols and supporting data to aid in method selection and implementation.

Understanding Cross-Validation of Analytical Methods

Cross-validation of analytical methods is the process of comparing the results from two or more different analytical procedures to determine their equivalence for a specific application. This is essential to ensure that a chosen method is robust, reliable, and produces data that is comparable to other established techniques. Key performance indicators in this validation process include accuracy, precision, linearity, and the limits of detection and quantification.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method for DEA determination depends on factors such as the sample matrix, the expected concentration range of DEA, and the available instrumentation. This section compares four widely used methods: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Titration.

Data Presentation: Performance Characteristics of Analytical Methods for DEA

The following table summarizes the key performance parameters for the different analytical methods discussed in this guide. This allows for a direct comparison of their capabilities.

Analytical MethodTypical MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (%RSD)
Gas Chromatography (GC) Cosmetics, Fatty Acid Diethanolamides~0.05 µg/g[1]~0.1 µ g/sample [2]>0.9994 - 100[1]< 6[2]
High-Performance Liquid Chromatography (HPLC) Cosmetics, Workplace Air0.57 µg/g[3]1.72 µg/g[3]>0.999[2]88 - 99[2]0.4 - 5.7[2]
Ion Chromatography (IC) Gas Scrubbing Solutions, Wastewater10 ppb[4]0.7 ppm>0.99894 - 106[5]< 3[4]
Titration Fresh & Regenerated Amine Solutions~1 mass%[6]Not typically determinedNot ApplicableNot typically determinedMethod dependent

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques.

Gas Chromatography (GC) Method for DEA in Cosmetics

This method is suitable for the determination of free DEA in cosmetic products and raw materials like fatty acid diethanolamides.[1]

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of the cosmetic sample into a 10 mL volumetric flask.

  • Dissolve the sample and dilute to volume with methanol.

  • Mix the solution thoroughly.

b) Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column: Wide-bore methyl silicone (e.g., Rtx-1) or 95% dimethyl-5% diphenyl polysiloxane (e.g., SPB-5).[1]

c) GC Conditions:

  • Injection Volume: 2 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Detector Temperature: 300 °C

  • Carrier Gas: Helium at a constant flow rate.

d) Quantification:

  • Prepare a series of DEA standard solutions in methanol (e.g., 0.25 to 4 µg/µL).

  • Inject the standards to generate a calibration curve.

  • The concentration of DEA in the sample is determined by comparing its peak area to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method for DEA in Workplace Air Samples

This method involves derivatization of DEA for enhanced detection and is suitable for monitoring occupational exposure.[2]

a) Sample Collection and Preparation:

  • Draw a known volume of air through a sampler containing two sulfuric acid-treated glass fiber filters.

  • Extract the filters with a suitable solvent.

  • Derivatize the extracted DEA with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl).

b) Instrumentation:

  • HPLC system with a Fluorescence Detector (FLD) or a Photo-Diode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Ascentis RP-Amide, 150 mm x 4.6 mm, 3 µm).[2]

c) HPLC Conditions:

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50 °C.

  • Injection Volume: 5 µL.

  • Detection:

    • Fluorescence Detector: Excitation at 265 nm, Emission at 315 nm.

    • PDA Detector: Wavelength as appropriate for the DEA-FMOC derivative.

d) Quantification:

  • Prepare calibration standards of DEA-FMOC derivative.

  • Construct a calibration curve by plotting peak area against concentration.

  • Determine the DEA concentration in the samples from the calibration curve.

Ion Chromatography (IC) Method for DEA in Gas Scrubbing Solutions

IC is a powerful technique for the analysis of ionic species and is well-suited for determining alkanolamines in aqueous matrices like scrubber solutions.[4][7]

a) Sample Preparation:

  • Dilute the scrubber solution sample with deionized water to bring the DEA concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm filter to remove any particulate matter.

b) Instrumentation:

  • Ion chromatograph with a suppressed conductivity detector or a pulsed amperometric detector (PAD).[4]

  • Cation-exchange column (e.g., Dionex IonPac CS20).[7]

c) IC Conditions:

  • Eluent: Methanesulfonic acid solution (e.g., 4 mmol/L).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40 °C.[8]

  • Injection Volume: 25 µL.[8]

d) Quantification:

  • Prepare a series of DEA standards in deionized water.

  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

  • Calculate the DEA concentration in the diluted sample from the calibration curve and account for the dilution factor.

Titration Method for DEA in Fresh and Regenerated Amine Solutions

Titration is a classic and cost-effective method for determining the total basicity, including DEA, in amine solutions.[6][9]

a) Reagents:

  • Standardized 0.5 N Hydrochloric Acid (HCl) solution.

  • Bromocresol Green indicator solution.

b) Procedure:

  • Accurately weigh approximately 2 g of the this compound sample into a 250-mL conical flask.

  • Add 50 mL of deionized water to dissolve the sample.

  • Add a few drops of Bromocresol Green indicator.

  • Titrate the solution with the standardized 0.5 N HCl solution until the endpoint is reached (indicated by a color change from blue to green/yellow).

  • Record the volume of HCl used.

c) Calculation: The concentration of this compound is calculated using the following formula:

Where:

  • V_HCl = Volume of HCl used in mL

  • N_HCl = Normality of the HCl solution

  • 105.14 = Molecular weight of DEA

  • W_sample = Weight of the sample in grams

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.

CrossValidationWorkflow cluster_validation_params Validation Parameters start Define Analytical Requirement: Determine DEA in a Specific Industrial Product select_methods Select Potential Analytical Methods (GC, HPLC, IC, Titration) start->select_methods method_dev Method Development and Optimization for Each Selected Technique select_methods->method_dev validation Perform Single Method Validation method_dev->validation accuracy Accuracy (Recovery) validation->accuracy precision Precision (Repeatability, Reproducibility) validation->precision linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq specificity Specificity validation->specificity cross_validation Cross-Validation: Analyze Identical Samples by Different Methods validation->cross_validation compare_results Compare Results and Performance Data cross_validation->compare_results select_final_method Select Optimal Method for Routine Use compare_results->select_final_method documentation Document Validation and Cross-Validation Report select_final_method->documentation

Caption: Workflow for the cross-validation of analytical methods for DEA.

Conclusion

The choice of an analytical method for this compound determination is a critical decision that impacts data quality and reliability. This guide provides a comparative overview of common techniques, highlighting their strengths and optimal applications. For high sensitivity and specificity, particularly in complex matrices like cosmetics, chromatographic methods such as GC and HPLC are preferred. Ion chromatography offers excellent performance for aqueous samples such as gas scrubbing solutions. Titration, while less sensitive, remains a rapid and cost-effective option for high-concentration amine solutions. By following the detailed protocols and considering the performance data presented, researchers and analysts can confidently select and validate the most appropriate method for their specific needs.

References

A Comparative Analysis of Diethanolamine and Imidazoline Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of diethanolamine (DEA) and imidazoline derivatives as corrosion inhibitors. The information is compiled from various experimental studies to offer an objective overview of their performance, mechanisms of action, and the methodologies used for their evaluation.

Introduction to Corrosion Inhibitors

Corrosion is a natural process that converts a refined metal into a more chemically stable form, such as its oxide, hydroxide, or sulfide. It is the gradual destruction of materials (usually metals) by chemical and/or electrochemical reaction with their environment. Corrosion inhibitors are substances that, when added in a small concentration to an environment, effectively decrease the corrosion rate of a metal exposed to that environment.

This compound (DEA) is an organic compound that is used as a surfactant and a corrosion inhibitor.[1] It is a polyfunctional molecule, being both a secondary amine and a diol.[1] Its ability to act as a weak base and to form protective films on metal surfaces contributes to its corrosion inhibition properties.[2][3]

Imidazoline derivatives are a class of heterocyclic compounds widely recognized for their excellent corrosion inhibition performance, low toxicity, and environmental friendliness.[4][5] Their molecular structure typically consists of a five-membered ring with two nitrogen atoms, a long hydrocarbon tail, and a pendant side chain.[4][5] This structure allows for strong adsorption onto metal surfaces, forming a protective hydrophobic barrier.[4][5]

Mechanism of Corrosion Inhibition

The fundamental principle behind the action of both this compound and imidazoline derivatives is the formation of a protective barrier on the metal surface, which isolates the metal from the corrosive environment. However, the specifics of their mechanisms differ.

This compound primarily functions through two mechanisms:

  • pH Buffering: In aqueous solutions, DEA acts as a weak base, helping to maintain a stable, slightly alkaline pH. Since corrosion is often accelerated in acidic conditions, this pH buffering effect helps to prevent the onset of corrosion.[3]

  • Adsorption Layer Formation: DEA molecules possess polar heads (amine and hydroxyl groups) and non-polar tails. This amphiphilic nature allows them to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents like water and oxygen.[2][3]

Imidazoline derivatives inhibit corrosion mainly through:

  • Adsorption: The imidazoline ring, with its two nitrogen atoms, readily adsorbs onto the metal surface.[5] The pendant side chain or alkyl amine substituent acts as an anchor, strengthening this adsorption.[4][5]

  • Hydrophobic Film Formation: The long hydrocarbon tail of the imidazoline molecule is hydrophobic. Once the inhibitor is adsorbed, these tails orient themselves away from the metal surface, creating a dense, water-repellent layer that prevents the corrosive medium from reaching the metal.[4][5]

Below are diagrams illustrating the corrosion inhibition mechanisms.

DEA_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface CorrosiveAgents H₂O, O₂, H⁺ Metal Metal CorrosiveAgents->Metal Attacks DEA This compound (DEA) Adsorption Forms Adsorption Layer DEA->Adsorption Adsorbs on pH_Buffering pH Buffering (Reduces H⁺) DEA->pH_Buffering Acts as a base Adsorption->CorrosiveAgents Blocks Adsorption->Metal pH_Buffering->CorrosiveAgents Neutralizes acid

Figure 1. Corrosion inhibition mechanism of this compound (DEA).

Imidazoline_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface CorrosiveMedium Corrosive Medium (e.g., H₂O, Cl⁻) MetalSurface Metal Surface CorrosiveMedium->MetalSurface Attacks Imidazoline Imidazoline Derivative Adsorption Adsorption via Imidazoline Ring Imidazoline->Adsorption Adsorbs on Adsorption->MetalSurface HydrophobicFilm Formation of Hydrophobic Film Adsorption->HydrophobicFilm Leads to HydrophobicFilm->CorrosiveMedium Repels

Figure 2. Corrosion inhibition mechanism of Imidazoline Derivatives.

Quantitative Performance Data

The following tables summarize the inhibition efficiencies of this compound and various imidazoline derivatives under different experimental conditions, as determined by weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS). It is important to note that a direct comparison is challenging due to the differing corrosive environments and experimental parameters in the cited studies.

This compound (DEA)
Corrosive MediumMaterialMethodInhibitor Conc.TemperatureInhibition Efficiency (%)Reference
0.5 M H₂SO₄Mild SteelGalvanostatic Polarization10⁻³ M303 K88.7[6]
0.5 M H₂SO₄Mild SteelGalvanostatic Polarization10⁻⁷ M303 K55.3[6]
0.01 M HClZincWeight Loss20 mM-97.26[7]
0.15 M HClZincWeight Loss20 mM-84.43[7]
3.5% NaClSteel ASTM A36Potentiodynamic Polarization100 ppm (as fatty acid this compound)Room Temp.High corrosion resistance observed[8]
Imidazoline Derivatives
Corrosive MediumMaterialMethodInhibitorConcentrationInhibition Efficiency (%)Reference
3.5% NaCl (CO₂ saturated)Q235 SteelEIS & Potentiodynamic PolarizationOleic acid amide imidazoline-> A1, A2 (amide precursors)[9]
3.5% NaCl (CO₂ saturated)Mild SteelLPR & PotentiodynamicStearic acid imidazoline50 ppm81.38[10]
3.5% NaCl (CO₂ saturated)Mild SteelLPR & PotentiodynamicPalmitic acid imidazoline50 ppm74.44[10]
1% NaCl (CO₂ saturated)Carbon SteelWeight Loss2-(8-heptadecenyl)-2-imidazoline-1-ethanamin300 ppm91.6[11]
1 M HClP110 Carbon SteelWeight Loss, PDP, EIS2-methyl-4-phenyl-1-tosyl-4, 5-dihydro-1H-imidazole-Increased with concentration[3]
0.5 M HClCarbon Steel 1018EIS2-methyl-2-imidazoline (MI) & N-methyl-2-methyl-2-imidazoline (MMI)1-12.5 mMIncreased with concentration[12]

Experimental Protocols

Weight Loss Method

The weight loss method is a straightforward and widely used technique for determining corrosion rates and inhibitor efficiency.

Weight_Loss_Workflow A 1. Prepare Metal Specimens (e.g., mild steel coupons) B 2. Clean and Weigh (Initial Weight, W₁) A->B C 3. Immerse in Corrosive Medium (with and without inhibitor) B->C D 4. Maintain Conditions (Temperature, Time) C->D E 5. Remove, Clean, and Dry D->E F 6. Weigh Again (Final Weight, W₂) E->F G 7. Calculate Weight Loss (ΔW) and Inhibition Efficiency (IE%) F->G

Figure 3. Experimental workflow for the Weight Loss method.

Methodology:

  • Specimen Preparation: Metal specimens of a known surface area are prepared, typically by polishing with abrasive papers, followed by cleaning and degreasing.[7]

  • Initial Weighing: The specimens are accurately weighed using an analytical balance.[7]

  • Immersion: The weighed specimens are immersed in the corrosive solution, both with and without the inhibitor, for a specified period.[7]

  • Post-Immersion: After the immersion period, the specimens are removed, cleaned to remove corrosion products, dried, and re-weighed.[7]

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE%) are then calculated using the following formulas:

    • Corrosion Rate (CR): CR = (K × W) / (A × T × D)

      • Where: K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] × 100

      • Where: W₀ is the weight loss in the absence of the inhibitor, and Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

Potentiodynamic polarization is an electrochemical technique used to determine the corrosion current and potential, which are then used to calculate the corrosion rate and inhibition efficiency.

PDP_Workflow A 1. Set up Electrochemical Cell (Working, Reference, Counter Electrodes) B 2. Immerse Electrodes in Corrosive Medium A->B C 3. Stabilize Open Circuit Potential (OCP) B->C D 4. Apply Potential Scan (e.g., -250 mV to +250 mV vs. OCP) C->D E 5. Record Current Response D->E F 6. Plot Tafel Curves (log(I) vs. E) E->F G 7. Extrapolate to find Icorr and Ecorr F->G H 8. Calculate Inhibition Efficiency (IE%) G->H

Figure 4. Experimental workflow for Potentiodynamic Polarization.

Methodology:

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., saturated calomel electrode - SCE), and a counter electrode (e.g., platinum).[6]

  • Measurement: The working electrode is immersed in the test solution (with and without inhibitor). After the open-circuit potential (OCP) stabilizes, the potential is scanned in both the anodic and cathodic directions, and the resulting current is measured.

  • Tafel Plot: The data is plotted as the logarithm of the current density (log I) versus the potential (E).

  • Analysis: The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel slopes) back to the corrosion potential (Ecorr). The inhibition efficiency is calculated as:

    • Inhibition Efficiency (IE%): IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100

      • Where: Icorr₀ is the corrosion current density without the inhibitor, and Icorrᵢ is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the evaluation of the protective film formed by the inhibitor.

EIS_Workflow A 1. Set up Electrochemical Cell (as in PDP) B 2. Immerse Electrodes and Stabilize OCP A->B C 3. Apply Small Amplitude AC Signal (over a range of frequencies) B->C D 4. Measure Impedance Response C->D E 5. Plot Data (Nyquist and Bode plots) D->E F 6. Model with Equivalent Circuit E->F G 7. Determine Charge Transfer Resistance (Rct) F->G H 8. Calculate Inhibition Efficiency (IE%) G->H

Figure 5. Experimental workflow for Electrochemical Impedance Spectroscopy.

Methodology:

  • Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Measurement: A small amplitude alternating current (AC) signal is applied to the system over a range of frequencies. The impedance of the system is measured at each frequency.

  • Data Representation: The results are typically presented as Nyquist plots (imaginary impedance vs. real impedance) or Bode plots (impedance and phase angle vs. frequency).

  • Analysis: The data is fitted to an equivalent electrical circuit model to determine parameters such as the charge transfer resistance (Rct). A higher Rct value indicates greater resistance to corrosion. The inhibition efficiency is calculated as:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100

      • Where: Rctᵢ is the charge transfer resistance with the inhibitor, and Rct₀ is the charge transfer resistance without the inhibitor.

Conclusion

Both this compound and imidazoline derivatives have demonstrated effectiveness as corrosion inhibitors. This compound offers the dual benefit of pH buffering and film formation. Imidazoline derivatives, with their characteristic molecular structure, are highly efficient at forming a durable, hydrophobic protective layer on metal surfaces.

References

A Comparative Review of Chemical and Physical CO2 Absorption Solvents

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Scientists in Drug Development and Beyond

The capture of carbon dioxide (CO₂) is a critical technology in mitigating greenhouse gas emissions. For researchers and scientists, particularly those in fields such as drug development where gas purification is paramount, understanding the nuances of CO₂ absorption technologies is essential. This guide provides a detailed comparative review of the two primary methods of CO₂ absorption: chemical and physical solvents. We will delve into their mechanisms, performance metrics, and the experimental protocols used for their evaluation, presenting quantitative data in clearly structured tables and illustrating key concepts with diagrams.

Fundamental Mechanisms: A Tale of Two Affinities

The core difference between chemical and physical CO₂ absorption lies in the nature of the interaction between the solvent and CO₂ molecules.

Chemical Absorption: This process involves a chemical reaction between CO₂ and the active components of the solvent, typically amines. Primary and secondary amines, such as monoethanolamine (MEA) and diethanolamine (DEA), react with CO₂ to form carbamates. Tertiary amines, like methylthis compound (MDEA), act as a base to catalyze the hydration of CO₂ to form bicarbonate. These reactions are generally exothermic and lead to a high affinity for CO₂, making chemical solvents particularly effective at low CO₂ partial pressures. However, the strong chemical bonds formed necessitate a significant energy input, usually in the form of heat, to reverse the reaction and regenerate the solvent.

Physical Absorption: In contrast, physical absorption relies on the weak van der Waals forces between CO₂ and the solvent molecules. This process follows Henry's Law, which states that the amount of dissolved gas is directly proportional to its partial pressure above the liquid. Physical solvents, such as the dimethyl ether of polyethylene glycol (DEPG), commercially known as Selexol™, and chilled methanol, used in the Rectisol™ process, do not form chemical bonds with CO₂. Consequently, the regeneration of physical solvents is typically achieved by reducing the pressure and/or slightly increasing the temperature, resulting in significantly lower energy consumption compared to chemical solvents.[1] However, their effectiveness is highly dependent on the CO₂ partial pressure, making them more suitable for gas streams with high CO₂ concentrations.[1]

Below is a diagram illustrating the fundamental difference in their absorption mechanisms.

G cluster_chemical Chemical Absorption cluster_physical Physical Absorption CO2_chem CO₂ Carbamate Carbamate/Bicarbonate CO2_chem->Carbamate Reaction Amine Amine Solvent Amine->Carbamate Reacts with Regen_chem High Energy Regeneration (Heat) Carbamate->Regen_chem Requires CO2_phys CO₂ Dissolved_CO2 Dissolved CO₂ CO2_phys->Dissolved_CO2 Dissolution Solvent_phys Physical Solvent Solvent_phys->Dissolved_CO2 Dissolves in Regen_phys Low Energy Regeneration (Pressure Swing) Dissolved_CO2->Regen_phys Requires CO2_source CO₂ Source CO2_source->CO2_chem CO2_source->CO2_phys Regen_chem->Amine Regenerates Regen_phys->Solvent_phys Regenerates

Figure 1: Comparison of Chemical and Physical Absorption Mechanisms.

Performance Comparison: A Quantitative Analysis

The selection of a CO₂ absorption solvent is a trade-off between various performance parameters. The following tables summarize key quantitative data for common chemical and physical solvents.

Table 1: CO₂ Absorption Capacity and Regeneration Energy
Solvent TypeSolventCO₂ Absorption Capacity (mol CO₂/mol solvent)Regeneration Energy (GJ/tCO₂)
Chemical Monoethanolamine (MEA)~0.5[2]3.2 - 4.2[3]
Methylthis compound (MDEA)~1.0[2]2.5 - 3.5
Physical Selexol™ (DEPG)Highly pressure-dependent~1.5 - 2.5
Rectisol™ (Methanol)Highly pressure-dependent~1.8 - 2.8[4]

Note: The absorption capacity of physical solvents is often expressed in terms of solubility under specific partial pressures. Regeneration energy for physical solvents is primarily for compression and pumping, as regeneration is mainly achieved through pressure reduction.

Table 2: Physical Properties of Solvents
Solvent TypeSolventViscosity (cP at 25°C)Density ( kg/m ³ at 25°C)
Chemical MEA (30 wt% aq.)~2.0~1017
MDEA (50 wt% aq.)~5.5~1030
Physical Selexol™ (DEPG)5.8[5][6]1030[6]
Rectisol™ (Methanol)0.6[5][6]792

Experimental Protocols: Methodologies for Evaluation

The performance data presented above are obtained through standardized experimental procedures. Below are detailed methodologies for key experiments.

Determination of CO₂ Absorption Capacity

This experiment quantifies the amount of CO₂ that can be absorbed by a given amount of solvent.

Apparatus:

  • A jacketed glass reactor or a high-pressure equilibrium cell.

  • Mass flow controllers for CO₂ and a carrier gas (e.g., N₂).

  • A magnetic stirrer.

  • Temperature and pressure sensors.

  • Gas chromatograph (GC) or an infrared (IR) CO₂ analyzer.

Procedure:

  • A known volume of the solvent is placed in the reactor.

  • The reactor is sealed and brought to the desired temperature and pressure.

  • A gas mixture with a known CO₂ concentration is bubbled through the solvent at a constant flow rate.

  • The concentration of CO₂ in the outlet gas is continuously monitored using a GC or IR analyzer.

  • The experiment continues until the outlet CO₂ concentration equals the inlet concentration, indicating that the solvent is saturated.

  • The total amount of absorbed CO₂ is calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

  • The absorption capacity is then expressed as moles of CO₂ absorbed per mole of solvent.

The following diagram illustrates the experimental workflow for determining CO₂ absorption capacity.

G start Start prepare_solvent Prepare Solvent start->prepare_solvent load_reactor Load Reactor with Solvent prepare_solvent->load_reactor set_conditions Set Temperature and Pressure load_reactor->set_conditions introduce_gas Introduce CO₂/N₂ Mixture set_conditions->introduce_gas monitor_outlet Monitor Outlet CO₂ Concentration introduce_gas->monitor_outlet check_saturation Saturated? monitor_outlet->check_saturation check_saturation->monitor_outlet No calculate_capacity Calculate Absorption Capacity check_saturation->calculate_capacity Yes end End calculate_capacity->end

Figure 2: Workflow for CO₂ Absorption Capacity Measurement.
Measurement of Solvent Regeneration Energy

This protocol determines the energy required to release the absorbed CO₂ from the solvent.

Apparatus:

  • Differential Scanning Calorimeter (DSC) or a custom-built regeneration setup with a reboiler.

  • Thermogravimetric Analyzer (TGA).

  • Fourier-Transform Infrared (FTIR) spectrometer to analyze the off-gas.

Procedure using DSC/TGA:

  • A small, known mass of the CO₂-loaded solvent is placed in a DSC/TGA pan.

  • The sample is heated at a controlled rate under a purge of inert gas (e.g., N₂).

  • The TGA measures the mass loss as CO₂ is released, while the DSC measures the heat flow into the sample.

  • The heat of desorption is calculated from the DSC data corresponding to the mass loss of CO₂.

  • The off-gas can be directed to an FTIR spectrometer to confirm the release of CO₂.

  • The regeneration energy is then expressed in gigajoules per ton of CO₂ released.[3]

Evaluation of Reaction Kinetics

The rate at which the solvent absorbs CO₂ is a crucial parameter, especially for chemical solvents.

Apparatus:

  • Wetted-wall column or a stirred-cell reactor.

  • Gas and liquid flow controllers.

  • CO₂ and carrier gas supply.

  • Analytical instruments to measure CO₂ concentration in the liquid phase (e.g., titration, NMR).

Procedure using a Wetted-Wall Column:

  • The solvent is introduced at the top of a vertical column and flows down the inner wall as a thin film.

  • A gas stream containing CO₂ flows concurrently or counter-currently through the column.

  • The well-defined gas-liquid interfacial area in a wetted-wall column allows for accurate measurement of the mass transfer rate.

  • Samples of the liquid are taken at the inlet and outlet of the column.

  • The change in CO₂ concentration in the liquid phase is measured.

  • The overall mass transfer coefficient and the reaction rate constant can be determined from these measurements.

Solvent Stability: A Critical Consideration for Longevity

The long-term stability of the solvent is a key factor in the economic viability of a CO₂ capture process. Degradation can lead to solvent loss, reduced performance, and operational problems like corrosion and foaming.

Thermal Degradation: Occurs at the high temperatures used for regeneration, particularly for chemical solvents.[7]

Oxidative Degradation: Caused by the presence of oxygen in the flue gas, which can react with the solvent, especially amines.[7]

Experimental Assessment of Stability:

  • Apparatus: A sealed, stirred reactor made of a non-corrosive material (e.g., stainless steel or glass-lined).

  • Procedure:

    • The solvent is placed in the reactor along with a gas phase of a specific composition (e.g., containing CO₂, O₂, and other potential flue gas components).

    • The reactor is heated to the desired temperature and maintained for an extended period (days to weeks).

    • Liquid samples are periodically withdrawn and analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to identify and quantify degradation products.

    • The loss of active solvent is also monitored over time.

Conclusion: Selecting the Right Solvent for the Application

The choice between chemical and physical CO₂ absorption solvents is not a one-size-fits-all decision. It is dictated by the specific conditions of the gas stream and the overall process requirements.

  • Chemical solvents are generally favored for applications with low CO₂ partial pressures , such as post-combustion capture from flue gases, due to their high affinity for CO₂. However, their high regeneration energy is a significant drawback.

  • Physical solvents are more economical for gas streams with high CO₂ partial pressures , such as in pre-combustion capture or natural gas sweetening, where their lower regeneration energy requirements offer a distinct advantage.[8]

For researchers and scientists, a thorough understanding of these solvent systems, their performance characteristics, and the methods used for their evaluation is crucial for designing and optimizing processes that require efficient and selective CO₂ removal. The data and protocols presented in this guide provide a solid foundation for making informed decisions in this critical area of gas separation technology.

References

Assessing the Cost-Effectiveness of Diethanolamine in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diethanolamine (DEA), a versatile organic compound, finds extensive use across various industrial sectors due to its properties as a weak base and a surfactant. This guide provides an objective comparison of DEA's performance and cost-effectiveness against its primary alternatives in key applications, supported by available experimental data. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize DEA in their work.

Gas Sweetening: A Primary Application

One of the most significant industrial applications of this compound is in gas sweetening, the process of removing acidic gases like hydrogen sulfide (H₂S) and carbon dioxide (CO₂) from natural gas and refinery streams. In this domain, DEA is frequently compared with other alkanolamines, principally Monoethanolamine (MEA) and Methylthis compound (MDEA).

Performance Comparison in Gas Sweetening

The selection of an amine solvent in gas sweetening hinges on several factors, including the composition of the sour gas, the required purity of the treated gas, and operational costs, particularly the energy required for solvent regeneration.

A comparative study conducted at an industrial gas sweetening plant in Egypt evaluated the efficiency and costs of DEA versus MDEA for acid gas treatment. The results indicated that DEA achieved a 100% removal of H₂S and a 99.07% removal of both H₂S and CO₂.[1][2] In contrast, MDEA removed 99.95% of H₂S and 68.85% of the combined H₂S and CO₂.[1][2] This highlights MDEA's selectivity towards H₂S, which can be advantageous when CO₂ removal is not a primary objective.

In terms of energy consumption, a key driver of operational costs, studies have shown that DEA generally exhibits better thermal performance than MEA. A comparative simulation of ten different process configurations for post-combustion CO₂ capture revealed that DEA consistently required less energy for regeneration.[3][4] Specifically, various process modifications with DEA resulted in total energy savings of 0.27% to 4.50% compared to the conventional process.[4] For MEA, the savings ranged from 0.38% to 4.61% in seven of the ten configurations.[4] The heat of reaction for DEA with CO₂ is approximately 22% less than that for MEA, contributing to these lower regeneration energy requirements.[5]

Amine SolventH₂S Removal Efficiency (%)H₂S and CO₂ Removal Efficiency (%)Relative Cost (Egyptian Pounds/day)Regeneration Energy (Enthalpy of Absorption, kJ/mol)
This compound (DEA) 100[1][2]99.07[1][2]609,792[1][2]70.44[6]
Methylthis compound (MDEA) 99.95[1][2]68.85[1][2]1,207,296[1]-
Monoethanolamine (MEA) ---88.91[6]

Table 1: Performance and Cost Comparison of Amines in Gas Sweetening. Note: Cost data is specific to the cited study and may vary based on market conditions. H₂S and CO₂ removal efficiencies are from a specific industrial plant case study.

Experimental Protocol: Determining CO₂ Loading Capacity

A crucial parameter for evaluating the performance of amine solutions is their CO₂ loading capacity, which is the amount of CO₂ that can be absorbed per unit of amine. A common method for determining this is through titration.

Objective: To quantify the amount of CO₂ absorbed in an aqueous amine solution.

Materials:

  • CO₂-loaded amine solution

  • Standardized hydrochloric acid (HCl) solution

  • Barium chloride (BaCl₂) solution

  • Phenolphthalein indicator

  • Methyl orange indicator

  • Burette, pipette, conical flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: A known volume of the CO₂-loaded amine solution is accurately pipetted into a conical flask.

  • Precipitation of Carbonate: An excess of barium chloride solution is added to the flask. This precipitates the dissolved carbonate (from the absorbed CO₂) as barium carbonate (BaCO₃).

  • Titration (Part 1): A few drops of phenolphthalein indicator are added. The solution is then titrated with the standardized HCl solution until the pink color disappears. This first endpoint neutralizes the unreacted amine.

  • Titration (Part 2): A few drops of methyl orange indicator are added to the same flask. The titration with HCl is continued until the solution turns from yellow to a persistent orange-pink. This second endpoint corresponds to the neutralization of the bicarbonate formed from the reaction of HCl with the BaCO₃ precipitate.

  • Calculation: The volume of HCl used in the second part of the titration is used to calculate the moles of CO₂ absorbed in the original amine sample.

experimental_workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis start Start prep_sample Pipette known volume of CO2-loaded amine start->prep_sample add_bacl2 Add excess BaCl2 solution prep_sample->add_bacl2 add_phenolphthalein Add Phenolphthalein add_bacl2->add_phenolphthalein titrate1 Titrate with HCl to phenolphthalein endpoint add_phenolphthalein->titrate1 add_methyl_orange Add Methyl Orange titrate1->add_methyl_orange titrate2 Titrate with HCl to methyl orange endpoint add_methyl_orange->titrate2 calculate Calculate CO2 loading titrate2->calculate end End calculate->end amine_selection_logic start Sour Gas Stream q_selective_h2s Selective H2S Removal Required? start->q_selective_h2s q_high_co2_removal High CO2 Removal Efficiency Needed? q_selective_h2s->q_high_co2_removal No select_mdea Select MDEA q_selective_h2s->select_mdea Yes select_mea Consider MEA q_high_co2_removal->select_mea No (High Reactivity Needed) q_energy_cost Energy Cost a Primary Concern? q_high_co2_removal->q_energy_cost Yes end Treated Gas select_mdea->end select_dea Consider DEA select_dea->end select_mea->end q_energy_cost->select_dea Yes q_energy_cost->select_mea No

References

Evaluating the Corrosion Inhibition Efficiency of Diethanolamine: An Electrochemical Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the corrosion inhibition efficiency of Diethanolamine (DEA) and other amine-based inhibitors, supported by experimental data from electrochemical studies. The information is intended to assist researchers in making informed decisions for applications such as metal protection in industrial processes and infrastructure.

Comparative Analysis of Inhibition Efficiency

The following table summarizes the key electrochemical parameters for this compound (DEA) and three alternative amine-based corrosion inhibitors: Monoethanolamine (MEA), Dimethylethanolamine (DEMA), and Triethylenetetramine (TETA). The data is extracted from potentiodynamic polarization studies conducted on mild steel in a 0.5 M H₂SO₄ solution at 303 K.

InhibitorConcentration (M)Corrosion Current Density (Icorr) (μA/cm²)Corrosion Potential (Ecorr) (mV vs. SCE)Inhibition Efficiency (IE%)Data Source
Blank -1150-510-[1]
This compound (DEA) 1x10⁻³130-50588.7[2]
Monoethanolamine (MEA) 1x10⁻³295-51874.3[1]
Dimethylethanolamine (DEMA) 1x10⁻³230-51580.0[1]
Triethylenetetramine (TETA) 1x10⁻³185-51283.9[1]

Note: The data for this compound is sourced from a separate study[2]. While the experimental conditions (corrosive medium and temperature) are identical to the study providing data for the other inhibitors[1], a direct comparison should be made with caution due to potential variations in other experimental parameters.

Experimental Protocols

Detailed methodologies for the key electrochemical experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Potentiodynamic Polarization Measurements

This technique is employed to determine the corrosion current density (Icorr), corrosion potential (Ecorr), and inhibition efficiency (IE%).

1. Electrode Preparation:

  • The working electrode, a mild steel specimen, is mechanically polished using a series of emery papers of decreasing grit size.

  • The polished electrode is then degreased with a suitable solvent (e.g., acetone), rinsed with distilled water, and dried.

  • An insulating material is used to coat the electrode, leaving a defined surface area (e.g., 1 cm²) exposed to the electrolyte.

2. Electrochemical Cell Setup:

  • A conventional three-electrode glass cell is used.

  • The prepared mild steel specimen serves as the working electrode.

  • A platinum foil or graphite rod is used as the counter electrode.

  • A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is used as the reference electrode.

  • The cell is filled with the corrosive medium (0.5 M H₂SO₄) with and without the inhibitor at the desired concentration.

3. Measurement Procedure:

  • The open circuit potential (OCP) is allowed to stabilize for a defined period (e.g., 30 minutes) before the polarization scan.

  • The potentiodynamic polarization scan is performed by sweeping the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV with respect to OCP) at a constant scan rate (e.g., 1 mV/s).

  • The resulting current is recorded as a function of the applied potential.

  • The corrosion current density (Icorr) is determined by extrapolating the Tafel slopes of the anodic and cathodic branches of the polarization curve to the corrosion potential (Ecorr).

  • The inhibition efficiency (IE%) is calculated using the following equation: IE% = [(Icorr(blank) - Icorr(inhibitor)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inhibitor) are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to investigate the properties of the inhibitor film and the corrosion process.

1. Electrode and Cell Setup:

  • The electrode preparation and cell setup are the same as for potentiodynamic polarization measurements.

2. Measurement Procedure:

  • The working electrode is immersed in the test solution until a stable OCP is reached.

  • A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., from 100 kHz down to 10 mHz).

  • The impedance data is recorded and typically represented as Nyquist and Bode plots.

  • The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl values in the presence of an inhibitor indicate the formation of a protective film on the metal surface.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for evaluating corrosion inhibitor efficiency using electrochemical methods.

G cluster_prep Preparation cluster_exp Electrochemical Experiments cluster_analysis Data Analysis cluster_comp Comparison and Conclusion A Prepare Mild Steel Working Electrode D Assemble Three-Electrode Cell A->D B Prepare Corrosive Medium (0.5 M H₂SO₄) B->D C Prepare Inhibitor Solutions (DEA, MEA, DEMA, TETA) C->D E Stabilize Open Circuit Potential (OCP) D->E F Perform Potentiodynamic Polarization E->F G Perform Electrochemical Impedance Spectroscopy (EIS) E->G H Extract Icorr and Ecorr from Tafel Plots F->H J Model EIS Data with Equivalent Circuits G->J I Calculate Inhibition Efficiency (IE%) H->I L Compare IE% and Electrochemical Parameters I->L K Determine Rct and Cdl J->K K->L M Evaluate Inhibitor Performance L->M

Caption: Workflow for electrochemical evaluation of corrosion inhibitors.

References

A Comparative Life Cycle Assessment of Amine-Based CO2 Capture Technologies: MEA, MDEA, and Piperazine-Activated MDEA

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the life cycle environmental impacts of three key amine-based carbon dioxide (CO2) capture technologies: Monoethanolamine (MEA), Methyldiethanolamine (MDEA), and Piperazine (PZ) activated MDEA. This analysis is supported by a review of existing literature and presents quantitative data, detailed experimental protocols, and visualizations to aid in technology selection and research direction.

The imperative to mitigate climate change has intensified the focus on carbon capture, utilization, and storage (CCUS) technologies. Amine scrubbing, a mature and widely deployed method for post-combustion CO2 capture, relies on the chemical absorption of CO2 into an amine-based solvent. While effective, the environmental footprint of these processes, from solvent production to operational emissions and energy consumption, necessitates a thorough life cycle assessment (LCA). This guide compares the performance of the benchmark solvent, MEA, with a secondary amine, MDEA, and a more advanced formulation using MDEA activated with piperazine.

Comparative Environmental Performance

Monoethanolamine (MEA) is a primary amine known for its high reactivity with CO2, leading to fast absorption rates. However, it suffers from a high heat of absorption, leading to significant energy penalties for regeneration (typically 3.1 to 3.77 GJ/tonne CO2).[1][2][3] Furthermore, MEA is prone to degradation, which can lead to the formation of volatile organic compounds and other hazardous air pollutants.

Methylthis compound (MDEA), a tertiary amine, has a lower heat of reaction with CO2 compared to MEA, resulting in lower regeneration energy requirements.[4] However, its reaction kinetics are slower. To overcome this, MDEA is often promoted with an activator, such as piperazine.[1]

Piperazine (PZ) is a cyclic diamine that can significantly enhance the CO2 absorption rate of MDEA.[1][5] Blends of MDEA and PZ offer a compromise between the high reactivity of primary amines and the lower regeneration energy of tertiary amines. Studies have shown that using MDEA activated with piperazine can lead to a lower environmental impact compared to aqueous amine solutions due to reduced energy consumption for heating and water evaporation.[6] For instance, a blend of 30 wt% MEA and 15 wt% MDEA has been calculated to achieve a 7.5% reduction in regeneration energy compared to a 30 wt% MEA solution.[2][3] Another study on a piperazine-promoted MDEA solution reported a reboiler duty of 3.235 MJ/kg CO2.[1]

The following table summarizes key quantitative data from various sources. It is important to note that direct comparison should be done with caution as the underlying assumptions and system boundaries of the cited studies may differ.

ParameterMonoethanolamine (MEA)Methylthis compound (MDEA)Piperazine (PZ) Activated MDEASource(s)
Regeneration Energy (GJ/tonne CO2) 3.1 - 3.77Lower than MEA2.44 - 3.235[1][2][3][4]
CO2 Loading Capacity (mol CO2/mol amine) ~0.5~1.0Higher than MEA[7]
Global Warming Potential (GWP) HigherLowerLowerInferred from energy data
Acidification Potential HigherLowerLowerInferred from energy data
Eutrophication Potential HigherLowerLowerInferred from energy data
Human Toxicity Potential HigherLowerLowerInferred from energy data

Experimental Protocols for Comparative Life Cycle Assessment

A standardized and rigorous experimental protocol is crucial for an objective comparative LCA of different amine-based CO2 capture technologies. The following methodology, based on the ISO 14040 and 14044 standards, outlines the key steps for such an assessment.

Goal and Scope Definition
  • Objective: To conduct a comparative "cradle-to-gate" or "cradle-to-grave" life cycle assessment of CO2 capture processes using MEA, MDEA, and piperazine-activated MDEA as solvents.

  • Functional Unit: The capture of 1 tonne of CO2 from a defined flue gas stream (e.g., from a natural gas combined cycle power plant).

  • System Boundaries:

    • Cradle-to-Gate: Includes the production of the amine solvents (MEA, MDEA, piperazine), the construction of the capture plant, and the operational phase of the capture process (energy and material inputs, emissions).

    • Cradle-to-Grave: Extends the boundary to include the transportation and geological storage or utilization of the captured CO2, and the decommissioning of the capture plant.

Life Cycle Inventory (LCI) Analysis

This phase involves the collection of data on all inputs and outputs for each system.

  • Amine Production:

    • Collect data on the raw material and energy consumption for the industrial synthesis of MEA, MDEA, and piperazine. This data can be sourced from databases like Ecoinvent.[6][8]

  • Plant Construction:

    • Inventory the materials (steel, concrete, etc.) and energy required for the construction of the absorption and stripping columns, heat exchangers, and other process equipment.

  • Operational Phase:

    • Energy Inputs: Quantify the electricity and heat (steam) required for the pumps, compressors, and solvent regeneration (reboiler duty). This is a critical parameter and should be determined through process simulations (e.g., using Aspen Plus) or from pilot plant data.[1][2][3]

    • Material Inputs:

      • Amine make-up rate due to degradation and volatilization.

      • Water consumption.

      • Other chemicals used (e.g., anti-foaming agents, corrosion inhibitors).

    • Emissions:

      • To Air: CO2 slip (uncaptured CO2), volatile amine emissions, degradation products (e.g., ammonia, aldehydes), and emissions from energy generation.

      • To Water: Wastewater from the process containing degraded amines and other contaminants.

      • Solid Waste: Spent solvents and sludges.

Life Cycle Impact Assessment (LCIA)

The LCI data is translated into potential environmental impacts using characterization models.

  • Selection of Impact Categories:

    • Global Warming Potential (GWP100)

    • Acidification Potential (AP)

    • Eutrophication Potential (EP)

    • Human Toxicity Potential (HTP)

    • Ozone Depletion Potential (ODP)

    • Smog Formation Potential (SFP)

  • LCIA Methodology:

    • Utilize a recognized LCIA method such as ReCiPe or TRACI.[6] Software like SimaPro can be used to perform the calculations.[6]

Interpretation
  • Comparative Analysis: Compare the environmental impact profiles of the three amine systems across all selected categories.

  • Hotspot Analysis: Identify the life cycle stages and processes that contribute most significantly to the overall environmental impact for each system.

  • Sensitivity and Uncertainty Analysis: Assess how the results change with variations in key parameters (e.g., energy source, amine degradation rate) and quantify the uncertainty in the results.

Visualizing the Process and Workflow

To better understand the amine scrubbing process and the methodology for its life cycle assessment, the following diagrams have been generated using Graphviz.

cluster_absorption Absorption cluster_regeneration Regeneration FlueGasIn Flue Gas In (with CO2) Absorber Absorber Column FlueGasIn->Absorber TreatedFlueGasOut Treated Flue Gas Out (Low CO2) Absorber->TreatedFlueGasOut RichAmine Rich Amine (with CO2) Absorber->RichAmine HeatExchanger Heat Exchanger RichAmine->HeatExchanger HeatExchanger->Absorber Cooled Lean Amine Stripper Stripper Column HeatExchanger->Stripper Reboiler Reboiler (Heat Input) Stripper->Reboiler CapturedCO2 Captured CO2 Stripper->CapturedCO2 LeanAmine Lean Amine (Low CO2) Reboiler->LeanAmine LeanAmine->HeatExchanger cluster_LCA_Framework Comparative LCA Workflow cluster_inputs LCI Data Inputs cluster_outputs LCIA Outputs GoalScope 1. Goal & Scope Definition (Functional Unit, System Boundaries) LCI 2. Life Cycle Inventory (LCI) (Data Collection for MEA, MDEA, PZ-MDEA) GoalScope->LCI LCIA 3. Life Cycle Impact Assessment (LCIA) (Impact Category Selection & Calculation) LCI->LCIA Interpretation 4. Interpretation (Comparative Analysis, Hotspot Identification) LCIA->Interpretation GWP Global Warming Potential LCIA->GWP AP Acidification Potential LCIA->AP EP Eutrophication Potential LCIA->EP HTP Human Toxicity Potential LCIA->HTP OtherImpacts Other Impacts LCIA->OtherImpacts AmineProd Amine Production Data AmineProd->LCI PlantConst Plant Construction Data PlantConst->LCI OpData Operational Data (Energy, Materials, Emissions) OpData->LCI

References

Benchmarking Diethanolamine's Performance Against Novel Amine Solvents for CO₂ Capture

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of carbon capture technology is in a constant state of evolution, with novel amine solvents emerging as promising alternatives to traditional absorbents like diethanolamine (DEA). This guide provides an objective comparison of DEA's performance against key innovative amine solvents, including monoethanolamine (MEA), methylthis compound (MDEA), 2-amino-2-methyl-1-propanol (AMP), and piperazine (PZ), as well as blended formulations. Supported by experimental data, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the optimal solvent for their specific CO₂ capture applications.

Performance Comparison of Amine Solvents

The efficacy of an amine solvent for CO₂ capture is determined by several key performance indicators. This section presents a comparative analysis of DEA and its novel counterparts based on CO₂ absorption capacity, absorption rate, heat of absorption, and degradation rate.

Quantitative Performance Data

The following tables summarize the performance of various amine solvents under specified experimental conditions. It is important to note that direct comparisons can be challenging due to variations in experimental setups and parameters across different studies. Therefore, the conditions for each data point are provided to ensure accurate interpretation.

Solvent Concentration (wt%) Temperature (°C) CO₂ Partial Pressure (kPa) CO₂ Absorption Capacity (mol CO₂/mol amine) Reference
This compound (DEA)10AmbientNot Specified0.982[1]
This compound (DEA)304012~0.5[2]
Monoethanolamine (MEA)10AmbientNot Specified0.409[1]
Monoethanolamine (MEA)3040120.5 - 0.6[2]
Methylthis compound (MDEA)10AmbientNot Specified1.020[1]
2-Amino-2-methyl-1-propanol (AMP)304012~0.8[3]
Piperazine (PZ)10AmbientNot Specified0.395[1]
MDEA + PZ39 + 6Not SpecifiedNot SpecifiedHigh[4]
AMP + PZ2.3 m / 5 m401.5High[5]

Table 1: CO₂ Absorption Capacity of Various Amine Solvents.

Solvent Concentration (wt%) Temperature (°C) Heat of Absorption (kJ/mol CO₂) Reference
This compound (DEA)Not Specified2570.44
Monoethanolamine (MEA)Not Specified2588.91
Triethanolamine (TEA)Not Specified2544.72
2-Amino-2-methyl-1-propanol (AMP)Not Specified2563.95
MDEA + PZ7 m / 2 m120Not Specified[6]

Table 2: Heat of Absorption for CO₂ in Various Amine Solvents.

Solvent Concentration Temperature (°C) Degradation Rate Conditions Reference
MDEA/PZ7 m / 2 m135PZ: -44 ± 2 mmolal/dayLoaded with CO₂[6]
MDEA/PZ7 m / 2 m55MDEA/PZ > MDEA > PZ (resistance)98% O₂, 1 mM Fe²⁺[6]

Table 3: Solvent Degradation Data.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of amine solvents.

Determination of CO₂ Absorption Capacity (CO₂ Loading)

This protocol outlines the titration method for determining the amount of CO₂ absorbed by an amine solution.

Materials:

  • CO₂-loaded amine solution

  • Nitrogen (N₂) gas

  • 85% Phosphoric acid (H₃PO₄)

  • Standardized hydrochloric acid (HCl) solution (e.g., 1 M)

  • Methyl orange indicator

  • Burette, flasks, and other standard laboratory glassware

Procedure:

  • Sample Preparation: A known weight of the CO₂-loaded amine solution is placed in a reaction flask.

  • CO₂ Liberation: The solution is purged with N₂ gas to remove any dissolved, unreacted CO₂. Subsequently, an excess of phosphoric acid is added to the flask to liberate the chemically absorbed CO₂.

  • Titration: The resulting solution is then titrated with a standardized solution of hydrochloric acid using methyl orange as an indicator. The endpoint is reached when the color of the solution changes from yellow to orange-red.

  • Calculation: The CO₂ loading is calculated based on the volume of HCl used in the titration and the initial weight of the amine solution.

Measurement of CO₂ Absorption Rate

The absorption rate can be measured using a wetted-wall column or a bubble reactor. The following protocol describes the bubble reactor method.

Apparatus:

  • Bubble reactor equipped with thermocouples, a water bath for temperature control, an IR CO₂ analyzer, and a mass flow controller.[7]

Procedure:

  • Calibration: The IR CO₂ analyzer is calibrated using a certified gas mixture of CO₂ and N₂.[7]

  • Solvent Charging: A known volume (e.g., 750 mL) of the amine solvent is charged into the bubble reactor.[7]

  • Gas Introduction: A gas mixture with a known CO₂ concentration (e.g., 10 vol%) is bubbled through the solvent at a controlled flow rate and temperature (e.g., 40 °C).[7]

  • Data Acquisition: The concentration of CO₂ in the outlet gas stream is continuously monitored and recorded by the IR CO₂ analyzer.

  • Termination: The experiment is terminated when the outlet CO₂ concentration reaches a predefined level (e.g., 9.5 vol%).[7]

  • Analysis: The absorption rate is calculated from the difference in the inlet and outlet CO₂ concentrations and the gas flow rate.

Determination of Heat of Absorption

The heat of absorption is measured using a differential reaction calorimeter (DRC).

Apparatus:

  • Differential Reaction Calorimeter (DRC)

Procedure:

  • Sample Loading: A precise amount of the amine solution is loaded into the sample cell of the calorimeter.

  • Equilibration: The system is allowed to reach thermal equilibrium at the desired temperature (e.g., 298 K).

  • CO₂ Introduction: A known amount of CO₂ is introduced into the sample cell, and the resulting temperature change is measured.

  • Data Analysis: The heat of absorption is calculated from the temperature change, the heat capacity of the system, and the amount of CO₂ absorbed.

Solvent Degradation Studies

This protocol provides a general approach to assessing the thermal and oxidative degradation of amine solvents.

Apparatus:

  • Integrated Solvent Degradation Apparatus (ISDA) or a similar setup with a temperature-controlled reactor, gas sparging capabilities, and sampling ports.[8]

Procedure:

  • Solvent Preparation: The amine solution is prepared at the desired concentration and may be loaded with CO₂ to a specific level.

  • Thermal Degradation: The solvent is heated to a high temperature (e.g., 120-150 °C) in an inert atmosphere (N₂) for a specified duration.[6]

  • Oxidative Degradation: The solvent is maintained at a relevant absorber temperature (e.g., 55 °C) and sparged with a gas containing oxygen (e.g., 98% O₂) and potentially a catalyst like Fe²⁺.[6]

  • Sampling: Samples of the solvent are taken at regular intervals.

  • Analysis: The samples are analyzed for the concentration of the parent amine and the formation of degradation products using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[9]

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental processes is crucial for a comprehensive understanding of amine solvent performance.

Reaction Mechanisms with CO₂

The reaction between CO₂ and amines proceeds through different pathways depending on the amine's structure (primary, secondary, or tertiary).

CO2_Reaction_Pathways cluster_primary_secondary Primary & Secondary Amines (e.g., DEA, MEA) cluster_tertiary Tertiary Amines (e.g., MDEA) CO2_1 CO₂ Zwitterion R₂N⁺H-COO⁻ (Zwitterion Intermediate) CO2_1->Zwitterion Reaction Amine_PS R₂NH Amine_PS->Zwitterion Carbamate R₂N-COO⁻ (Carbamate) Zwitterion->Carbamate Deprotonation Protonated_Base BH⁺ Zwitterion->Protonated_Base Base B (Base, e.g., another amine) Base->Carbamate Base->Protonated_Base CO2_2 CO₂ Bicarbonate HCO₃⁻ CO2_2->Bicarbonate Hydration (catalyzed by R₃N) H2O H₂O H2O->Bicarbonate Amine_T R₃N Amine_T->Bicarbonate Protonated_Amine R₃NH⁺ Amine_T->Protonated_Amine

Caption: Generalized reaction pathways of CO₂ with different amine types.

Experimental Workflow for Solvent Performance Evaluation

The following diagram illustrates a typical workflow for evaluating the performance of an amine solvent for CO₂ capture.

Experimental_Workflow cluster_prep 1. Preparation cluster_testing 2. Performance Testing cluster_data 3. Data Analysis & Comparison Solvent_Prep Solvent Preparation (Amine + Water) Absorption_Test CO₂ Absorption Test (e.g., Bubble Reactor) Solvent_Prep->Absorption_Test Degradation_Test Degradation Test (Thermal/Oxidative) Solvent_Prep->Degradation_Test Gas_Prep Gas Mixture Preparation (CO₂ + N₂) Gas_Prep->Absorption_Test Loading_Analysis CO₂ Loading Analysis (Titration) Absorption_Test->Loading_Analysis Rate_Analysis Absorption Rate Analysis (IR Analyzer) Absorption_Test->Rate_Analysis Heat_Analysis Heat of Absorption (Calorimetry) Absorption_Test->Heat_Analysis Data_Compilation Data Compilation Loading_Analysis->Data_Compilation Rate_Analysis->Data_Compilation Heat_Analysis->Data_Compilation Degradation_Analysis Degradation Product Analysis (GC/HPLC) Degradation_Test->Degradation_Analysis Degradation_Analysis->Data_Compilation Performance_Comparison Performance Comparison (Tables & Charts) Data_Compilation->Performance_Comparison

Caption: A typical experimental workflow for amine solvent evaluation.

References

A Critical Review of Diethanolamine's Applications in Polyurethane Manufacturing: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Diethanolamine (DEA), a bifunctional molecule containing both secondary amine and hydroxyl groups, plays a crucial and versatile role in the manufacturing of a wide array of polyurethane products. Its ability to act as a chain extender, crosslinker, and catalyst makes it a valuable component in formulations for flexible and rigid foams, elastomers, coatings, and adhesives. This guide provides a critical review of DEA's applications in polyurethane synthesis, objectively comparing its performance with common alternatives and presenting supporting experimental data to inform formulation and development decisions.

The Multifaceted Role of this compound in Polyurethane Chemistry

This compound's utility in polyurethane manufacturing stems from its dual reactivity. The hydroxyl groups react with isocyanate groups to form urethane linkages, contributing to the polymer backbone as a chain extender. The secondary amine group can also react with isocyanates to form urea linkages, which can act as crosslinking points, enhancing the mechanical strength and thermal stability of the final polymer. Furthermore, the tertiary amine that can be formed in situ, or DEA itself, can act as a catalyst, influencing the reaction kinetics of the polyurethane-forming reactions.[1]

DEA is instrumental in tailoring the properties of various polyurethane systems:

  • Flexible Foams: It acts as a foam regulator and catalyst, controlling cell size and density.[1]

  • Rigid Foams: DEA functions as a gelation accelerator, which enhances the dimensional stability of the foam.[1]

  • Elastomers: As a crosslinker, it improves tensile strength and abrasion resistance.[1]

  • Coatings: It serves as a reaction modifier to increase hardness and chemical resistance.[1]

Performance Comparison: this compound vs. Alternatives

The selection of a chain extender or crosslinker is critical in determining the final properties of a polyurethane. While DEA is widely used, several alternatives are available, each imparting distinct characteristics to the polymer. This section compares DEA with common alternatives such as other alkanolamines (Triethanolamine and N-Methylthis compound) and diols (1,4-Butanediol).

Alkanolamine Alternatives

Triethanolamine (TEA) and N-Methylthis compound (MDEA) are structurally related to DEA and are also used in polyurethane formulations.

  • Triethanolamine (TEA): With three hydroxyl groups, TEA is a more effective crosslinker than DEA, leading to more rigid materials.[2][3] It also acts as a catalyst.[2]

  • N-Methylthis compound (MDEA): As a tertiary amine, MDEA's primary role is catalytic, but it can also act as a chain extender through its two hydroxyl groups.[4][5]

PropertyThis compound (DEA)Triethanolamine (TEA)N-Methylthis compound (MDEA)
Functionality (Hydroxyl Groups) 232
Primary Role Chain Extender, Crosslinker, CatalystCrosslinker, CatalystCatalyst, Chain Extender
Effect on Foam Rigidity ModerateHighModerate
Reactivity MediumHighHigh (Catalytic)
Diol Chain Extender Alternatives

Simple diols are common chain extenders in polyurethane elastomers. 1,4-Butanediol (BDO) is a widely used benchmark.

PropertyPolyurethane with DEAPolyurethane with 1,4-Butanediol (BDO)
Tensile Strength Generally lower than BDO-based PUsHigh, due to well-ordered hard segments
Elongation at Break Can be higher due to less ordered structureGenerally lower than DEA-based PUs
Hardness (Shore) Variable, can be formulated for a wide rangeTypically results in harder elastomers
Thermal Stability GoodExcellent

Note: The properties of polyurethane elastomers are highly dependent on the specific formulation, including the type of polyol, the isocyanate-to-hydroxyl (NCO/OH) ratio, and the synthesis method. The data presented above represents general trends observed in the literature.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyurethanes are crucial for reproducible research and development.

Synthesis of Polyurethane Elastomers (Two-Step Prepolymer Method)

This protocol describes a general procedure for synthesizing polyurethane elastomers using different diol chain extenders.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol - PTMEG)

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Chain Extender (e.g., this compound, 1,4-Butanediol)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Solvent (e.g., Dimethylformamide - DMF, if solution polymerization is used)

Procedure:

  • Drying of Reagents: The polyol and chain extender are dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove moisture, which can react with the isocyanate.

  • Prepolymer Formation: The dried polyol is placed in a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer. The diisocyanate is added to the polyol at a specific NCO/OH molar ratio (typically >1, e.g., 2:1) under a nitrogen atmosphere. The mixture is heated (e.g., to 60-80 °C) and stirred until the reaction is complete, which can be monitored by titrating for the percentage of unreacted isocyanate (%NCO) groups.

  • Chain Extension: The resulting isocyanate-terminated prepolymer is cooled to a suitable temperature (e.g., 50-70 °C). The stoichiometric amount of the chain extender is then added with vigorous mixing.

  • Casting and Curing: The mixture is degassed under vacuum to remove any entrapped air bubbles and then poured into a preheated mold. The polyurethane is then cured in an oven at a specific temperature (e.g., 80-110 °C) for a set duration (e.g., 12-24 hours).

  • Post-Curing: After demolding, the polyurethane elastomer is typically post-cured at room temperature for several days to ensure the completion of the reactions and stabilization of its properties.

Standard Testing Methods for Polyurethane Properties

The following ASTM standards are commonly used to characterize the properties of polyurethane materials.

  • ASTM D412: Standard Test Methods for Vulcanized Rubber and Thermoplastic Elastomers—Tension [6][7][8]

    • Objective: To determine the tensile properties of polyurethane elastomers, including tensile strength, elongation at break, and modulus of elasticity.

    • Procedure Outline:

      • Dumbbell-shaped specimens are cut from the cured polyurethane sheets.

      • The cross-sectional area of the specimen is measured.

      • The specimen is placed in the grips of a universal testing machine.

      • The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.

      • The load and elongation are recorded throughout the test.

  • ASTM D1621: Standard Test Method for Compressive Properties of Rigid Cellular Plastics [9][10][11]

    • Objective: To determine the compressive strength and modulus of rigid polyurethane foams.

    • Procedure Outline:

      • A block of foam with a specific geometry (e.g., a cube) is prepared.

      • The specimen is placed between two parallel plates of a compression testing machine.

      • A compressive load is applied at a constant rate of crosshead movement.

      • The load and deformation are recorded until a yield point is reached or the specimen is compressed to a certain percentage of its original thickness.

  • ASTM D1622: Standard Test Method for Apparent Density of Rigid Cellular Plastics [12][13][14]

    • Objective: To determine the density of rigid polyurethane foam.

    • Procedure Outline:

      • A specimen of a regular shape (e.g., a cube or rectangular prism) is cut from the foam.

      • The mass of the specimen is measured using an analytical balance.

      • The volume of the specimen is calculated from its dimensions.

      • The apparent density is calculated by dividing the mass by the volume.

Visualizing Polyurethane Synthesis and Components

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of polyurethane manufacturing discussed in this guide.

Polyurethane_Synthesis_Workflow cluster_raw_materials Raw Materials cluster_process Manufacturing Process cluster_product Final Product Polyol Polyol Mixing Mixing Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing Chain_Extender Chain Extender (e.g., DEA, BDO) Chain_Extender->Mixing Additives Additives (Catalysts, Surfactants, etc.) Additives->Mixing Reaction Polymerization (Chain Extension & Crosslinking) Mixing->Reaction Curing Curing Reaction->Curing Polyurethane Polyurethane Product (Foam, Elastomer, etc.) Curing->Polyurethane

Figure 1: General workflow for polyurethane synthesis.

Chemical_Structures cluster_dea This compound (DEA) cluster_alternatives Alternatives DEA HN(CH₂CH₂OH)₂ TEA Triethanolamine (TEA) N(CH₂CH₂OH)₃ MDEA N-Methylthis compound (MDEA) CH₃N(CH₂CH₂OH)₂ BDO 1,4-Butanediol (BDO) HO(CH₂)₄OH

Figure 2: Chemical structures of DEA and its alternatives.

Conclusion

This compound is a highly effective and versatile component in polyurethane manufacturing, offering a balance of chain extension, crosslinking, and catalytic activity. Its use allows for the fine-tuning of properties in a wide range of polyurethane products. However, for applications requiring higher rigidity or specific performance characteristics, alternatives such as triethanolamine for increased crosslinking or 1,4-butanediol for enhanced mechanical properties in elastomers may be more suitable. The choice of chain extender or crosslinker is a critical formulation decision that must be based on the desired end-use properties, processing conditions, and cost considerations. The experimental protocols and comparative data presented in this guide provide a foundation for researchers and professionals to make informed decisions in the development of novel polyurethane materials.

References

Safety Operating Guide

Proper Disposal of Diethanolamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of diethanolamine (DEA) are critical in research and development settings to ensure personnel safety and environmental protection. Adherence to established protocols is essential due to its potential health hazards, including skin and eye irritation, and its toxicity to aquatic life.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound waste in a laboratory environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a certified chemical fume hood.[2] Always wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Handle with chemical-resistant gloves (e.g., Butyl, Nitrile, Neoprene, or Viton). Always inspect gloves prior to use and use proper removal technique to avoid skin contact.[2]

  • Eye Protection: Wear safety goggles or a face shield.[3]

  • Protective Clothing: A lab coat is mandatory to prevent skin contact.[2]

  • Respiratory Protection: If there is a risk of inhaling dusts, vapors, or aerosols, a full-face respirator with appropriate cartridges should be used.[2]

Step-by-Step Disposal Procedure

This compound must be managed as hazardous waste. Under no circumstances should it be discharged into drains or the environment.[2][4]

  • Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or in a designated, compatible waste container.

  • Containment: Collect all DEA-contaminated materials, including unused chemicals, solutions, and contaminated lab supplies (e.g., gloves, absorbent pads), in a suitable, tightly closed container to prevent leakage.[2]

  • Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must clearly identify the contents as "Hazardous Waste: this compound."

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents and acids.[2][5] Ensure the storage area has secondary containment.

  • Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal company. Waste must be disposed of in an approved waste disposal plant or via incineration, in accordance with all federal, state, and local regulations.[4][6]

Emergency Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial.

  • Evacuate and Secure: Evacuate all non-essential personnel from the spill area and secure the entrance.[2][7]

  • Ventilate: Ensure the area is well-ventilated.[7]

  • Contain Spill: For liquid spills, use an inert absorbent material such as sand, earth, or a commercial spill kit to contain the substance.[2][7] For solid spills, moisten the material first to prevent dust from becoming airborne.[7] Do not dry sweep.

  • Collect Waste: Carefully collect the absorbed material and place it into a sealed, properly labeled container for disposal as hazardous waste.[2][7]

  • Decontaminate: Clean the affected area thoroughly.

  • Seek Assistance: For large spills (greater than 1 liter), immediately contact your institution's Environmental Health & Safety (EH&S) department and, if necessary, emergency services.[2]

Quantitative Safety Data

The following table summarizes key quantitative data for this compound, relevant to its handling and disposal.

ParameterValueReference
CERCLA Reportable Quantity (RQ) 100 lbs (45.4 kg)[4]
ACGIH TLV (8-hr TWA) 1 mg/m³ (inhalable fraction and vapor)[7]
NIOSH REL (10-hr TWA) 15 mg/m³[7]
Aquatic Toxicity (Daphnia magna) EC50 (48 h): 55 mg/L[8]
Aquatic Toxicity (Green algae) ErC50 (96 h): 2.2 mg/L[4]
Flash Point 138 °C (280 °F) - closed cup[2]

This compound Disposal Workflow

The following diagram illustrates the procedural flow for the safe management and disposal of this compound waste.

G cluster_routine Routine Disposal Workflow cluster_spill Emergency Spill Procedure A 1. Waste Generation (Unused DEA, Contaminated Items) B 2. Segregate Waste (Do not mix with other chemicals) A->B C 3. Contain & Label (Use sealed, compatible container with hazardous waste tag) B->C D 4. Temporary Storage (Secure, ventilated area with secondary containment) C->D E 5. Professional Disposal (Arrange pickup by certified waste handler) D->E S1 Spill Occurs S2 Evacuate & Secure Area S1->S2 S3 Wear Full PPE S2->S3 S4 Contain Spill (Use inert absorbent) S3->S4 S5 Collect & Package for Disposal S4->S5 S5->C Enter Routine Workflow

Caption: Logical workflow for routine and emergency disposal of this compound.

References

Essential Safety and Operational Guide for Handling Diethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical information for the proper handling and disposal of diethanolamine (DEA) in a laboratory setting. Adherence to these procedures is vital for ensuring the safety of researchers, scientists, and drug development professionals.

This compound is a chemical compound that presents several hazards: it is harmful if swallowed, causes skin irritation, and can lead to serious eye damage.[1][2][3] Furthermore, it is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure risks. The following table summarizes the recommended PPE.

PPE CategorySpecificationCitations
Eye Protection Chemical splash goggles and/or a face shield must be worn where there is a possibility of splashing, spraying liquid, airborne particles, or vapor.[2][4]
Hand Protection Chemical resistant gloves are required. Suitable materials include Butyl rubber, Nitrile rubber, Neoprene, Polyvinyl Chloride (PVC), and Viton™. Always inspect gloves for integrity before use and use proper glove removal technique.[4][5][6]
Skin and Body An appropriate lab coat, long pants, and closed-toed shoes must be worn to prevent skin contact. For larger-scale operations or where significant splashing is possible, a complete chemical-resistant suit may be necessary.[4][6]
Respiratory Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or glove box. If airborne concentrations exceed exposure limits, a NIOSH-approved respirator with appropriate cartridges (e.g., multi-purpose combination or type ABEK) must be used.[4][6]

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, such as a chemical fume hood.[6][7]

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Store containers in a cool, dry, and well-ventilated place, away from incompatible materials such as strong acids and oxidizing agents.[5][8]

  • Containers should be kept tightly closed and stored upright to prevent leakage.[3][6] Secondary containment is recommended.[7]

Experimental Protocols: When incorporating this compound into experimental workflows, it is imperative to do so within the confines of a certified chemical fume hood.[6] All labware that comes into contact with the substance should be handled with appropriate gloves and decontaminated after use. Any heating of this compound should be done with extreme caution in a controlled environment, as it may produce hazardous decomposition products.

Spill Response: In the event of a this compound spill, the following steps should be taken:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills (<1 L), contain the spill using inert absorbent materials like sand or earth.[5][6] Do not use combustible materials.

  • Personal Protection: Responders must wear the appropriate PPE as detailed in the table above, including respiratory protection.

  • Clean-up: Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.[5][6]

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Waste Disposal: The collected waste is considered hazardous and must be disposed of according to local, state, and federal regulations.[5] Do not wash spills into the sewer system.[5]

Disposal Plan:

  • All waste contaminated with this compound, including empty containers, absorbent materials from spills, and used gloves, must be treated as hazardous waste.[6]

  • Store hazardous waste in clearly labeled, closed containers.[6]

  • Dispose of chemical waste through a certified hazardous waste disposal service, following all institutional and governmental regulations.[5][9]

Emergency Response Workflow

G cluster_spill This compound Spill Occurs cluster_response Immediate Response Actions cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Management spill Spill Detected evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Waste into Sealed Container contain_spill->collect_waste decontaminate_area Decontaminate Spill Area collect_waste->decontaminate_area label_waste Label as Hazardous Waste decontaminate_area->label_waste dispose Dispose via Certified Waste Service label_waste->dispose

Caption: Workflow for a safe response to a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.